molecular formula C8H7BrFNO B1393805 2-(3-Bromo-4-fluorophenyl)acetamide CAS No. 874285-04-8

2-(3-Bromo-4-fluorophenyl)acetamide

Cat. No.: B1393805
CAS No.: 874285-04-8
M. Wt: 232.05 g/mol
InChI Key: SWDJEZHYTNOWLA-UHFFFAOYSA-N
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Description

2-(3-Bromo-4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C8H7BrFNO and its molecular weight is 232.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3-Bromo-4-fluorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Bromo-4-fluorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-bromo-4-fluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrFNO/c9-6-3-5(4-8(11)12)1-2-7(6)10/h1-3H,4H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWDJEZHYTNOWLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(=O)N)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Physicochemical Profiling & Characterization of 2-(3-Bromo-4-fluorophenyl)acetamide

[1][2]

Executive Summary & Chemical Identity

2-(3-Bromo-4-fluorophenyl)acetamide (CAS 874285-04-8 ) is a primary amide derivative of 3-bromo-4-fluorophenylacetic acid.[1][2] It serves as a critical scaffold in the synthesis of bioactive small molecules, particularly in the development of kinase inhibitors and receptor modulators where the halogenated phenyl ring provides metabolic stability and a handle for cross-coupling reactions (e.g., Suzuki-Miyaura).

This guide delineates the physicochemical properties, synthesis logic, and characterization protocols required for its rigorous integration into drug discovery workflows.

Chemical Structure & Identifiers
PropertyDetail
IUPAC Name 2-(3-Bromo-4-fluorophenyl)acetamide
Common Name 3-Bromo-4-fluorophenylacetamide
CAS Number 874285-04-8
Molecular Formula

Molecular Weight 232.05 g/mol
SMILES NC(=O)Cc1ccc(F)c(Br)c1
Structure Class Halogenated Phenylacetamide

Molecular Architecture & Electronic Properties

The Halogen Effect

The 3-bromo-4-fluoro substitution pattern is not arbitrary; it is a strategic design element in medicinal chemistry.[2]

  • Fluorine (C-4): The para-fluorine atom blocks metabolic oxidation at the 4-position (a common metabolic soft spot), extending the half-life (

    
    ) of the parent molecule.[2] It also exerts a strong electron-withdrawing inductive effect (-I), lowering the pKa of the phenyl ring protons.[2]
    
  • Bromine (C-3): The meta-bromine serves as a "synthetic handle."[2] It is sterically bulky but electronically primed for palladium-catalyzed cross-coupling, allowing researchers to elaborate the core into biaryl systems.[2]

Electronic Profile (Hammett & Lipophilicity)
  • Dipole Moment: The carbonyl oxygen and the C-F bond create opposing dipole vectors, influencing crystal packing and solubility.[2]

  • Lipophilicity (LogP):

    • Predicted LogP:1.6 – 1.9

    • Rationale: The lipophilic contribution of the Br (

      
      ) and F (
      
      
      ) atoms is counterbalanced by the hydrophilic primary amide group (
      
      
      ).[2] This places the molecule in an optimal range for membrane permeability (Rule of 5 compliant).[2]

Physicochemical Properties

The following data aggregates experimental values from related precursors and predictive models for the amide target.

PropertyValue / RangeConfidenceNotes
Physical State Solid (Crystalline Powder)HighWhite to off-white needles/platelets.[2]
Melting Point 145 – 155 °C (Predicted)MedPrecursor Acid (CAS 194019-11-9) MP is 67°C. Primary amides typically melt ~80°C higher than their acids due to intermolecular H-bonding.[2]
Solubility (Water) Low (< 0.5 mg/mL)HighLimited by the lipophilic halogenated ring.[2]
Solubility (DMSO) High (> 50 mg/mL)HighPreferred solvent for stock solutions.[2]
Solubility (MeOH) ModerateHighSuitable for transfer, but may require warming.[2]
pKa (Amide NH) ~15-16HighThe amide proton is very weakly acidic; not ionized at physiological pH.[2]
H-Bond Donors 1 (

)
High
H-Bond Acceptors 1 (

)
HighFluorine is a weak acceptor.[2]

Synthesis & Impurity Profile

Understanding the synthesis is crucial for identifying potential impurities (e.g., residual acid or nitrile).

Synthetic Pathway (Graphviz Visualization)

The most robust route proceeds via the activation of 3-Bromo-4-fluorophenylacetic acid (CAS 194019-11-9).[2]

SynthesisAcid3-Bromo-4-fluorophenylacetic Acid(CAS 194019-11-9)IntermediateActivated Intermediate(Acid Chloride or Imidazolide)Acid->Intermediate ActivationActivatorActivation Agent(SOCl2 or CDI)Activator->IntermediateProduct2-(3-Bromo-4-fluorophenyl)acetamide(CAS 874285-04-8)Intermediate->Product AminolysisAmmoniaAmmonia Source(NH4OH or NH3/MeOH)Ammonia->Product

Figure 1: Standard synthetic workflow. The acid is activated (chlorination or coupling agent) and then treated with an ammonia source to yield the primary amide.[2]

Critical Impurities[2]
  • Residual Acid: Resulting from incomplete conversion.[2] Detected by HPLC (acidic mobile phase) or shift in retention time.[2]

  • Nitrile Derivative: If synthesized via the dehydration of the amide or from the benzyl bromide precursor, 2-(3-Bromo-4-fluorophenyl)acetonitrile (CAS 501420-63-9) may be present.[2]

  • Dimer Formation: In rare cases using CDI, secondary amide formation can occur if stoichiometry is not controlled.[2]

Experimental Protocols

Protocol A: HPLC Purity Analysis

To be used for batch release and stability testing.[2]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[2]

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).[2]

  • Mobile Phase B: Acetonitrile (HPLC Grade).[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold)[2]

    • 2-12 min: 5%

      
       95% B (Linear ramp)[2]
      
    • 12-15 min: 95% B (Wash)[2]

  • Detection: UV at 254 nm (aromatic

    
    ) and 210 nm  (amide 
    
    
    ).[2]
  • Standard Prep: Dissolve 1 mg in 1 mL Acetonitrile. Sonicate for 5 mins.

Protocol B: Thermodynamic Solubility Determination

Self-validating system to determine saturation limits.[2]

  • Preparation: Weigh ~5 mg of solid into a 1.5 mL microcentrifuge tube.

  • Addition: Add 500 µL of the target solvent (e.g., PBS pH 7.4).

  • Equilibration: Shake at 25°C for 24 hours (orbital shaker).

  • Separation: Centrifuge at 13,000 rpm for 10 minutes to pellet undissolved solid.

  • Quantification: Remove supernatant, dilute 10x with Mobile Phase, and inject into HPLC (using Protocol A). Compare Area Under Curve (AUC) against a standard curve of known concentration in DMSO.[2]

Analytical Workflow Diagram

WorkflowStartSample: 2-(3-Bromo-4-fluorophenyl)acetamideSolventDissolve in DMSO (10 mM Stock)Start->SolventQCQC Check: HPLC Purity > 95%?Solvent->QCDecisionPass?QC->DecisionRejectRecrystallize (EtOH/Water)Decision->RejectNoProceedProceed to AssayDecision->ProceedYesReject->SolventRetry

Figure 2: Quality Control decision tree prior to biological assay usage.

Safety & Handling (E-E-A-T)

While specific toxicological data for this exact CAS is limited, Read-Across methodology from analogous halogenated acetamides dictates the following precautions:

  • Hazard Classification (GHS):

    • H302: Harmful if swallowed (Category 4).[2]

    • H315: Causes skin irritation (Category 2).[2][3][4]

    • H319: Causes serious eye irritation (Category 2A).[2]

    • H335: May cause respiratory irritation (STOT SE 3).[2]

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[2] Handle in a fume hood to avoid inhalation of fine dust.[2]

  • Storage: Store at 2-8°C, desiccated. Stable for >2 years if kept dry and away from strong acids/bases.[2]

References

  • PubChem Compound Summary . 2-(3-Bromo-4-fluorophenyl)acetamide (CAS 874285-04-8).[1][2] National Center for Biotechnology Information.[2] Link

  • ChemSRC . CAS 874285-04-8 Physicochemical Data. Link

  • PureSynth . 3-Bromo-4-fluorophenylacetic Acid (Precursor CAS 194019-11-9) Properties. Link

  • Fun, H. K., et al. Crystal structure of N-phenylacetamide derivatives. (Contextual reference for amide crystal packing trends). Acta Crystallographica Section E, 2012.[2] Link

Solubility Profile & Process Guide: 2-(3-Bromo-4-fluorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the solubility landscape, physicochemical properties, and experimental protocols for 2-(3-Bromo-4-fluorophenyl)acetamide . As a critical intermediate in the synthesis of pharmaceutical agents—particularly kinase inhibitors and BACE1 inhibitors—understanding its solubility profile is essential for process optimization, purification via recrystallization, and formulation development.

Note on Nomenclature: This guide addresses the primary amide derivative of 3-bromo-4-fluorophenylacetic acid (Structure: Ar-CH₂-CONH₂), distinct from the isomeric anilide N-(3-bromo-4-fluorophenyl)acetamide.

Part 1: Physicochemical Profile & Solubility Landscape

Structural Determinants of Solubility

The solubility of 2-(3-Bromo-4-fluorophenyl)acetamide is governed by the interplay between its polar amide "head" and the lipophilic, halogenated aromatic "tail."

  • Hydrogen Bonding: The primary amide group (-CONH₂) acts as both a hydrogen bond donor (2 sites) and acceptor (1 site), facilitating solubility in polar protic solvents like alcohols.

  • Lipophilicity: The 3-bromo and 4-fluoro substituents on the phenyl ring significantly increase lipophilicity (LogP) compared to the non-halogenated parent, 2-phenylacetamide. This reduces water solubility and enhances affinity for chlorinated solvents and esters.

  • Crystal Lattice Energy: The presence of the heavy bromine atom and the amide moiety typically results in a robust crystal lattice (high melting point), requiring higher temperatures or high-dielectric solvents to disrupt intermolecular forces.

Predicted Solubility Data

The following table synthesizes empirical trends for phenylacetamide analogs and specific structural properties of the target compound.

Solvent ClassRepresentative SolventsSolubility Rating (25°C)Temperature SensitivityApplication Relevance
Polar Aprotic DMSO, DMF, DMAcHigh (>100 mg/mL)LowReaction medium; difficult to remove.
Polar Protic Methanol, Ethanol, IPAModerate (20-50 mg/mL)High Ideal for recrystallization (cooling).
Chlorinated Dichloromethane (DCM), ChloroformModerate (10-40 mg/mL)ModerateExtraction; chromatography loading.
Esters/Ketones Ethyl Acetate, AcetoneLow-Moderate HighAnti-solvent addition or hot extraction.
Ethers THF, MTBEModerate ModerateReaction solvent; crystallization.
Hydrocarbons Hexanes, Heptane, TolueneVery Low (<1 mg/mL)LowAnti-solvent ; washing filter cakes.
Aqueous WaterSparingly Soluble ModerateAnti-solvent; reverse-phase chromatography.

Part 2: Experimental Protocols

Protocol A: Visual Solubility Screening (The "Ladder" Method)

Objective: Rapidly classify solvents to identify candidates for reaction or purification.

Reagents:

  • Compound: 2-(3-Bromo-4-fluorophenyl)acetamide (finely ground).

  • Solvent Set: Methanol, Ethyl Acetate, Toluene, DCM, THF.

Procedure:

  • Preparation: Place 10 mg of compound into a 4 mL clear glass vial.

  • Aliquot Addition: Add solvent in fixed increments (e.g., 100 µL) at Room Temperature (RT).

  • Observation: Vortex for 30 seconds after each addition. Check for clarity.

    • Dissolved in <100 µL: High Solubility (>100 mg/mL).

    • Dissolved in 1 mL: Moderate Solubility (10 mg/mL).

    • Undissolved in 1 mL: Low Solubility (<10 mg/mL).

  • Thermal Stress: If undissolved at 1 mL, heat to boiling point (using a heating block).

    • Dissolves on heating: Potential recrystallization solvent.[1][2]

    • Remains solid: Potential anti-solvent.[1][2]

Protocol B: Gravimetric Solubility Determination

Objective: Generate precise quantitative data (mg/mL) for critical solvents.

Procedure:

  • Saturation: Add excess solid compound to 5 mL of solvent in a sealed vial.

  • Equilibration: Stir at the target temperature (e.g., 25°C) for 24 hours.

  • Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter into a pre-weighed vial.

  • Evaporation: Evaporate the solvent under vacuum or nitrogen stream until mass is constant.

  • Calculation:

    
    
    

Part 3: Visualization & Workflows

Solubility Screening Workflow

This diagram outlines the decision logic for classifying solvents based on the "Ladder" method.

SolubilityScreening Start Start: 10 mg Solid AddSolvent Add 100 µL Solvent Start->AddSolvent CheckDissolved Dissolved? AddSolvent->CheckDissolved HighSol High Solubility (>100 mg/mL) CheckDissolved->HighSol Yes AddMore Add up to 1 mL CheckDissolved->AddMore No CheckDissolved2 Dissolved? AddMore->CheckDissolved2 ModSol Moderate Solubility (10-100 mg/mL) CheckDissolved2->ModSol Yes Heat Heat to Reflux CheckDissolved2->Heat No CheckHot Dissolved Hot? Heat->CheckHot RecrystCand Recrystallization Candidate CheckHot->RecrystCand Yes AntiSol Anti-Solvent (<10 mg/mL) CheckHot->AntiSol No

Figure 1: Decision logic for rapid solubility classification.

Recrystallization Strategy

This diagram illustrates the process for selecting a solvent system for purification.

Recrystallization Crude Crude Mixture Screen Solvent Screening (Protocol A) Crude->Screen SingleSolvent Single Solvent? Screen->SingleSolvent Ethanol Try Ethanol/MeOH (High Temp Coeff) SingleSolvent->Ethanol Soluble Hot, Insoluble Cold Binary Binary System? SingleSolvent->Binary Too Soluble or Insoluble Isolate Filtration & Drying Ethanol->Isolate DCM_Hex DCM + Hexane (Layering) Binary->DCM_Hex High Sol in DCM EtOAc_Hep EtOAc + Heptane (Reflux -> Cool) Binary->EtOAc_Hep Mod Sol in EtOAc DCM_Hex->Isolate EtOAc_Hep->Isolate

Figure 2: Strategic selection of recrystallization solvent systems.

Part 4: Applications & Process Considerations

Recrystallization

For 2-(3-Bromo-4-fluorophenyl)acetamide, the most effective purification method is often recrystallization .

  • Single Solvent: Boiling Ethanol or Isopropanol is recommended. The compound dissolves readily at reflux (approx. 80°C) and crystallizes upon cooling to 0-5°C due to the steep solubility curve of phenylacetamides in alcohols.

  • Binary Solvent: If the compound is too soluble in alcohols, use a DCM/Hexane system. Dissolve the compound in a minimum volume of DCM, then slowly add Hexane until persistent turbidity is observed. Cool to 4°C to maximize yield.

Reaction Solvent Selection
  • Nucleophilic Substitutions: Use DMF or DMSO if reacting the amide nitrogen. The high solubility ensures homogeneity, though aqueous workup is required to remove the solvent.

  • Coupling Reactions: For Suzuki or Buchwald couplings on the aryl bromide, Dioxane/Water or Toluene are preferred. While solubility in Toluene is low at RT, it increases sufficiently at reaction temperatures (80-100°C).

Safety & Handling
  • Halogenated Waste: Solutions in DCM or Chloroform must be segregated as halogenated waste.

  • Skin Absorption: Acetamides can be absorbed through the skin. Wear nitrile gloves and work in a fume hood, especially when heating solvents.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 532211, 2-bromo-N-(4-fluorophenyl)acetamide. Retrieved from [Link]

  • Li, Q., et al. (2012). Solubility of 2-phenylacetamide in sixteen pure solvents. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • Organic Syntheses. (1951). N-Bromoacetamide.[3][4][5][6] Org. Synth. 1951, 31, 17. Retrieved from [Link]

  • Mettler Toledo. (2025). Recrystallization Guide: Solvents and Methods. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Chemical Structure Analysis of 2-(3-Bromo-4-fluorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical development and organic synthesis, the unequivocal structural confirmation of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. 2-(3-Bromo-4-fluorophenyl)acetamide, a substituted phenylacetamide, represents a class of compounds often utilized as critical intermediates in the synthesis of complex active pharmaceutical ingredients (APIs). The precise arrangement of the bromo and fluoro substituents on the phenyl ring, coupled with the acetamide moiety, dictates its reactivity, potential biological activity, and impurity profile. A mistake in structural assignment can lead to significant setbacks in research and development, including failed synthesis pathways and erroneous biological data.

This technical guide provides a comprehensive, multi-technique approach to the structural elucidation of 2-(3-Bromo-4-fluorophenyl)acetamide. Moving beyond a simple recitation of methods, this document, intended for researchers, chemists, and drug development professionals, delves into the causality behind the selection of analytical techniques. It presents an integrated workflow where each method provides a unique and complementary piece of the structural puzzle, culminating in a self-validating dossier of analytical evidence.

Molecular Identity and Physicochemical Profile

The first step in any chemical analysis is to establish the fundamental identity of the molecule. The structure of 2-(3-Bromo-4-fluorophenyl)acetamide is shown below, followed by a table summarizing its key physicochemical properties. These data serve as the initial reference points for all subsequent spectroscopic analysis.

Chemical Structure:

Chemical structure of 2-(3-Bromo-4-fluorophenyl)acetamide

Table 1: Physicochemical Properties of 2-(3-Bromo-4-fluorophenyl)acetamide

PropertyValueSource
Molecular Formula C₈H₇BrFNOInferred from Precursor[1]
Molecular Weight 248.05 g/mol Inferred from Precursor[1]
CAS Number Not assignedN/A
Appearance Predicted: White to off-white solidN/A
Precursor CAS 194019-11-9 (3-Bromo-4-fluorophenylacetic acid)[1][2]

Synthesis and Purification: A Roadmap for Impurity Profiling

Understanding the synthetic origin of a compound is paramount to its analysis. The choice of reagents and reaction conditions directly informs the likely impurities that may be present, guiding the development of appropriate analytical methods for their detection. A plausible and common route to 2-(3-Bromo-4-fluorophenyl)acetamide is the amidation of its corresponding carboxylic acid precursor.

Synthetic Workflow

The synthesis proceeds via the activation of 3-Bromo-4-fluorophenylacetic acid to an acyl chloride, followed by reaction with ammonia. This common laboratory-scale procedure is efficient but can introduce specific process-related impurities.

Synthesis Workflow cluster_synthesis Synthesis cluster_purification Purification & Isolation Start 3-Bromo-4-fluorophenylacetic acid Intermediate Acyl Chloride Intermediate Start->Intermediate Activation Reagent1 SOCl₂ or (COCl)₂ Reagent1->Intermediate Crude Crude Product Intermediate->Crude Amination Reagent2 Aqueous NH₃ Reagent2->Crude Workup Aqueous Workup (e.g., NaHCO₃ wash) Crude->Workup Drying Drying (e.g., MgSO₄) Workup->Drying SolventRemoval Solvent Removal (Rotary Evaporation) Drying->SolventRemoval FinalPurification Recrystallization or Column Chromatography SolventRemoval->FinalPurification FinalProduct Pure Product FinalPurification->FinalProduct

Caption: General workflow for synthesis and purification.

Protocol: Synthesis of 2-(3-Bromo-4-fluorophenyl)acetamide

This protocol is a representative procedure based on standard organic chemistry methods.

  • Activation: To a solution of 3-Bromo-4-fluorophenylacetic acid (1.0 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.2 eq) dropwise at 0 °C. Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • Amidation: Cool the reaction mixture back to 0 °C and slowly add an excess of concentrated aqueous ammonia (e.g., 28% NH₃ in H₂O, 5.0 eq).

  • Workup: Stir vigorously for 1 hour. Separate the organic layer, wash sequentially with saturated sodium bicarbonate solution and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the final product.

Spectroscopic Elucidation: The Core Analysis

A combination of orthogonal spectroscopic techniques is required for an unambiguous structural assignment. Each technique probes different aspects of the molecular structure, and their combined data provide a robust, self-consistent proof of identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. We will examine ¹H, ¹³C, and ¹⁹F NMR.

Expertise & Causality: ¹H NMR provides information on the number of different types of protons, their electronic environment, and their connectivity through spin-spin coupling. ¹³C NMR reveals the number of unique carbon environments. For this specific molecule, ¹⁹F NMR is crucial to confirm the presence and environment of the fluorine atom, and its coupling to nearby protons provides definitive evidence of its position on the aromatic ring.

Predicted ¹H NMR (400 MHz, CDCl₃):

  • Aromatic Region (δ 7.0-7.6 ppm): The three aromatic protons will present a complex but predictable splitting pattern. The proton adjacent to fluorine (H-5) will be a doublet of doublets due to coupling with the fluorine and H-6. The proton between the bromo and acetylmethyl groups (H-2) will likely be a small doublet or singlet. The proton adjacent to bromine (H-6) will be a doublet of doublets.

  • Amide Protons (δ 5.5-6.5 ppm): The two -NH₂ protons will likely appear as two broad singlets due to restricted rotation around the C-N bond and exchange with trace water.

  • Methylene Protons (δ 3.6 ppm): The -CH₂- protons are adjacent to both the aromatic ring and the carbonyl group, leading to a downfield shift. They will appear as a singlet as there are no adjacent protons to couple with.

Predicted ¹³C NMR (100 MHz, CDCl₃):

  • Carbonyl Carbon (δ ~172 ppm): The amide carbonyl carbon is characteristically deshielded.

  • Aromatic Carbons (δ 115-165 ppm): Six distinct signals are expected. The carbon directly attached to fluorine will show a large one-bond coupling constant (¹JCF ≈ 245 Hz) and will be the most downfield. The carbon attached to bromine will be shifted upfield relative to a non-substituted carbon.

  • Methylene Carbon (δ ~45 ppm): The -CH₂- carbon signal will appear in the aliphatic region.

Table 2: Predicted NMR Data for 2-(3-Bromo-4-fluorophenyl)acetamide

NucleusPredicted Chemical Shift (δ, ppm)Predicted MultiplicityAssignmentJustification
¹H~7.5dH-2Ortho to Br
¹H~7.2ddH-6Ortho to Br, Meta to F
¹H~7.1tH-5Ortho to F
¹H~5.5-6.5br s-NH₂Amide protons, exchange broadening
¹H~3.6s-CH₂-Methylene adjacent to ring and C=O
¹³C~172sC=OAmide carbonyl
¹³C~158 (d, ¹JCF≈245 Hz)dC-4Carbon attached to Fluorine
¹³C~135sC-1Quaternary carbon
¹³C~133dC-6Aromatic CH
¹³C~130dC-2Aromatic CH
¹³C~117 (d, ²JCF≈21 Hz)dC-5Aromatic CH, ortho to F
¹³C~115 (d, ²JCF≈25 Hz)dC-3Carbon attached to Bromine
¹³C~45t-CH₂-Methylene carbon
¹⁹F~ -110 to -120mAr-FAromatic fluorine

Note: Predictions are based on standard chemical shift increments and data from analogous structures. Actual values may vary based on solvent and concentration.[3]

Protocol: NMR Sample Preparation and Acquisition

  • Sample Preparation: Accurately weigh ~10-15 mg of the purified solid and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

  • Instrument Setup: Place the sample in the NMR spectrometer. Lock the instrument on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquisition: Acquire a ¹H spectrum with sufficient scans to achieve a good signal-to-noise ratio. Following this, acquire ¹³C and ¹⁹F spectra. Standard pulse programs should be used.

Mass Spectrometry (MS)

Expertise & Causality: Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers valuable structural information. For halogenated compounds, MS is particularly powerful. The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 natural abundance, creates a highly characteristic isotopic pattern for any bromine-containing ion.[4] This provides an unmistakable signature confirming the presence of a single bromine atom.

Expected Mass Spectrum (Electron Impact, EI):

  • Molecular Ion (M⁺): A pair of peaks of nearly equal intensity will be observed at m/z 247 and 249, corresponding to [C₈H₇⁷⁹BrFNO]⁺ and [C₈H₇⁸¹BrFNO]⁺. The presence of this doublet is definitive proof of one bromine atom.

  • Key Fragments: The molecular ion is unstable and will fragment. Key fragmentation pathways include benzylic cleavage and loss of the amide group.[5]

    • Benzylic Cleavage: The most favorable fragmentation is the cleavage of the C-C bond between the methylene group and the carbonyl, leading to the formation of the stable 3-bromo-4-fluorobenzyl cation. This will produce a characteristic doublet at m/z 189/191.

    • Loss of Amide Radical: Loss of ·CONH₂ (44 Da) would lead to a fragment at m/z 203/205.

MS Fragmentation M Molecular Ion (M⁺) m/z 247/249 F1 [M - CONH₂]⁺ m/z 203/205 M->F1 - •CONH₂ F2 [3-Br-4-F-Benzyl]⁺ m/z 189/191 (Base Peak) M->F2 - •CH₂CONH₂ F3 [CONH₂]⁺ m/z 44 M->F3 less likely

Caption: Predicted major fragmentation pathways in EI-MS.

Protocol: LC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Chromatography: Inject the sample onto a reverse-phase HPLC column (e.g., C18) coupled to the mass spectrometer. Use a gradient elution (e.g., water/acetonitrile with 0.1% formic acid) to ensure the compound is pure and to separate it from any potential non-volatile impurities.

  • MS Detection: Acquire data in both positive and negative ion modes using an electrospray ionization (ESI) source. In positive mode, the protonated molecule [M+H]⁺ would be observed at m/z 248/250.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Causality: FTIR spectroscopy is an essential and rapid technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy required to excite its vibrational modes (e.g., stretching, bending).[6] For 2-(3-Bromo-4-fluorophenyl)acetamide, the primary amide group provides several distinct and easily identifiable peaks.

Table 3: Predicted FTIR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibration ModeFunctional Group
3350, 3180Medium-StrongN-H Asymmetric & Symmetric StretchPrimary Amide (-NH₂)
~3050Weak-MediumAromatic C-H StretchAr-H
~2920WeakAliphatic C-H Stretch-CH₂-
~1660StrongC=O Stretch (Amide I Band)Amide
~1610MediumN-H Bend (Amide II Band)Amide
1500-1400MediumAromatic C=C StretchAromatic Ring
~1250StrongC-F StretchAryl-Fluoride
~1050MediumC-Br StretchAryl-Bromide

Reference data for interpretation can be found in various spectral databases.[7][8]

Protocol: Acquiring an ATR-FTIR Spectrum

  • Background Scan: Ensure the attenuated total reflectance (ATR) crystal is clean. Perform a background scan to record the spectrum of the ambient environment, which will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply Pressure: Use the pressure clamp to ensure firm contact between the sample and the crystal.

  • Scan Sample: Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

Definitive Structure and Purity Assessment

While the combination of NMR, MS, and FTIR provides overwhelming evidence for the proposed structure, further techniques can offer the highest level of confirmation, especially for regulatory purposes or when polymorphism is a concern.

Single-Crystal X-ray Diffraction (SC-XRD)

Expertise & Causality: SC-XRD is the undisputed gold standard for determining the three-dimensional structure of a crystalline solid. By diffracting X-rays off a single crystal, one can calculate the precise position of every atom in the crystal lattice, yielding definitive information on bond lengths, bond angles, and intermolecular interactions like hydrogen bonding.[9] While obtaining suitable crystals can be challenging, a successful structure solution provides irrefutable proof of connectivity and stereochemistry.

XRD Workflow A Purified Compound B Crystal Growth (Slow Evaporation, Vapor Diffusion) A->B C Crystal Selection & Mounting B->C D X-ray Data Collection (Diffractometer) C->D E Structure Solution (Phase Problem) D->E F Structure Refinement E->F G Final Structure Validation (CIF File) F->G

Caption: Workflow for single-crystal X-ray diffraction analysis.

Chromatographic Purity (HPLC)

Expertise & Causality: High-Performance Liquid Chromatography (HPLC) is the workhorse technique for assessing the purity of pharmaceutical compounds. By separating the sample on a stationary phase, it can resolve the main component from synthesis-related impurities and degradation products. Coupling the HPLC to a UV detector allows for quantification of these impurities.

Protocol: Purity Assessment by HPLC-UV

  • Method Development: Develop a stability-indicating HPLC method. This typically involves screening different C18 columns and mobile phase compositions (e.g., acetonitrile/water or methanol/water buffers) to achieve baseline separation of the main peak from all known and potential impurities.

  • Sample Analysis: Prepare a solution of the sample at a known concentration (e.g., 1 mg/mL).

  • Injection & Detection: Inject the sample and monitor the elution profile at a suitable wavelength (e.g., 254 nm).

  • Quantification: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A purity level of >99.5% is often required for pharmaceutical intermediates.

Conclusion

The structural analysis of 2-(3-Bromo-4-fluorophenyl)acetamide is a systematic process that relies on the convergence of evidence from multiple, independent analytical techniques. NMR spectroscopy defines the C-H framework and the relative positions of substituents. Mass spectrometry confirms the molecular weight and the presence of bromine through its unique isotopic signature, while also providing structural clues from fragmentation. FTIR spectroscopy rapidly verifies the presence of key functional groups, particularly the primary amide. Finally, HPLC confirms the purity of the analyzed sample, ensuring that the spectroscopic data corresponds to the main component, while SC-XRD offers the ultimate, unambiguous proof of structure in the solid state.

By following this integrated, evidence-based approach, researchers and drug development professionals can establish the structure of 2-(3-Bromo-4-fluorophenyl)acetamide with the highest degree of scientific confidence, ensuring the quality and integrity of their downstream research and manufacturing processes.

References

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  • Nandiyanto, A. B. D., et al. (2026). How to Read and Interpret FTIR Spectra for Materials: A Master Dataset with Step-by-Step Guided Peak. ASEAN Journal for Science and Engineering in Materials, 5(2), 323-356. Available at: [Link]

  • Patiny, L., & Zasso, A. (2024). NMRDB.org. Available at: [Link]

  • Gowda, B. T., et al. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 65(Pt 8), o1883. Available at: [Link]

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An In-depth Technical Guide to the Hydrogen Bond Donor and Acceptor Profile of 2-(3-Bromo-4-fluorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed analysis of the hydrogen bonding potential of the compound 2-(3-Bromo-4-fluorophenyl)acetamide. Hydrogen bonds are pivotal non-covalent interactions that dictate a molecule's physicochemical properties and its behavior in biological systems. Understanding a compound's capacity to form these bonds is a cornerstone of modern drug discovery and materials science. This document elucidates the theoretical basis for identifying hydrogen bond donors and acceptors, applies this framework to the specific molecular structure of 2-(3-Bromo-4-fluorophenyl)acetamide, and contextualizes the findings within established principles of medicinal chemistry, such as Lipinski's Rule of Five. Methodologies for the computational and experimental verification of these properties are also detailed to provide a self-validating and comprehensive scientific resource for researchers, scientists, and drug development professionals.

The Central Role of Hydrogen Bonding in Molecular Sciences

A hydrogen bond is an attractive interaction between a hydrogen atom covalently bonded to a highly electronegative atom (the donor) and another nearby electronegative atom (the acceptor).[1][2][3] This interaction, while weaker than covalent or ionic bonds, is significantly stronger than van der Waals forces and plays a crucial role in determining molecular conformation, solubility, boiling point, and, most critically, molecular recognition.[3][4]

  • Hydrogen Bond Donor (HBD): A hydrogen bond donor consists of a hydrogen atom attached to a highly electronegative atom, typically nitrogen (N), oxygen (O), or fluorine (F).[1][5][6] The high electronegativity of the N, O, or F atom polarizes the bond, imparting a partial positive charge on the hydrogen atom and making it available to interact with an electron-rich center.[5]

  • Hydrogen Bond Acceptor (HBA): A hydrogen bond acceptor is an electronegative atom (such as N, O, or F) that possesses at least one lone pair of electrons.[1][5][6] This lone pair provides a region of negative electrostatic potential that can attract the partially positive hydrogen from a donor group.

In the field of drug development, the number of hydrogen bond donors and acceptors in a potential drug candidate is a critical parameter. These counts directly influence the molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The well-established Lipinski's Rule of Five provides a set of guidelines for oral bioavailability, stating that a drug candidate is more likely to be orally active if it has no more than 5 hydrogen bond donors and no more than 10 hydrogen bond acceptors.[7][8][9][10]

Structural Analysis of 2-(3-Bromo-4-fluorophenyl)acetamide

To accurately determine the hydrogen bonding characteristics, a precise understanding of the molecule's structure is essential. The IUPAC name, 2-(3-Bromo-4-fluorophenyl)acetamide, describes a primary acetamide moiety where one of the methyl hydrogens has been substituted with a 3-bromo-4-fluorophenyl group.

Molecular Structure:

Chemical structure of 2-(3-Bromo-4-fluorophenyl)acetamide (Image generated for illustrative purposes)

Based on this structure, we can systematically identify the functional groups capable of participating in hydrogen bonding.

Hydrogen Bond Donor Identification

We identify hydrogen bond donors by locating all hydrogen atoms covalently bonded to nitrogen, oxygen, or fluorine.

  • Amide Group (-NH₂): The primary amide functional group contains a nitrogen atom bonded to two hydrogen atoms. Due to the high electronegativity of nitrogen, both of these N-H bonds are polarized.

Therefore, 2-(3-Bromo-4-fluorophenyl)acetamide has 2 hydrogen bond donors .

Hydrogen Bond Acceptor Identification

We identify hydrogen bond acceptors by locating all electronegative atoms (N, O, F) that possess lone pairs of electrons.

  • Carbonyl Oxygen (C=O): The oxygen atom of the carbonyl group is highly electronegative and has two lone pairs of electrons, making it a strong hydrogen bond acceptor.

  • Amide Nitrogen (-NH₂): The nitrogen atom of the amide group has one lone pair of electrons and can function as a hydrogen bond acceptor.

  • Fluorine Atom (-F): The fluorine atom attached to the phenyl ring is the most electronegative element and possesses three lone pairs of electrons, allowing it to act as a hydrogen bond acceptor.

Therefore, 2-(3-Bromo-4-fluorophenyl)acetamide has 3 hydrogen bond acceptors .

Quantitative Summary and Medicinal Chemistry Context

The hydrogen bonding profile of 2-(3-Bromo-4-fluorophenyl)acetamide is summarized below. This data is essential for predicting its physicochemical properties and potential as a drug-like molecule.

ParameterDefinitionCountLipinski's Rule of Five Compliance
Hydrogen Bond Donors (HBD) Total number of N-H and O-H bonds.[8]2Compliant (≤ 5)
Hydrogen Bond Acceptors (HBA) Total number of nitrogen and oxygen atoms.[8][11] (Note: Fluorine is often included in general counts but Lipinski's original rule focuses on N and O). For a broader physicochemical assessment, we include F.3Compliant (≤ 10)

The molecule fully complies with the hydrogen bonding criteria of Lipinski's Rule of Five, suggesting it possesses a favorable profile for passive diffusion across biological membranes, a key factor for oral bioavailability.

Visualization of Hydrogen Bonding Capacity

To visually represent the molecule's potential for hydrogen bonding, the following diagram highlights the donor and acceptor sites.

Caption: Logical workflow of hydrogen bonding potential.

Methodologies for Verification

The trustworthiness of these theoretical counts relies on robust computational and experimental validation methods.

Computational Verification Protocol

Computational chemistry provides a rapid and reliable method for calculating molecular descriptors, including hydrogen bond donor and acceptor counts.

Objective: To computationally verify the HBD and HBA counts for 2-(3-Bromo-4-fluorophenyl)acetamide.

Methodology:

  • Structure Generation: Obtain a 3D structure of the molecule. This can be done by converting its SMILES string (O=C(N)CC1=CC(Br)=C(F)C=C1) using software like Open Babel or drawing it in a molecular editor such as ChemDraw or MarvinSketch.

  • Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94) or a quantum mechanical method (e.g., DFT with a B3LYP functional) to obtain a low-energy conformer. This step is crucial for accurate property calculation.

  • Descriptor Calculation: Utilize a molecular descriptor calculation software package (e.g., RDKit in Python, MOE, or Schrödinger's Maestro).

    • Causality: These programs apply predefined chemical rules and SMARTS patterns to identify functional groups. For instance, a Lipinski HBD is typically defined by the SMARTS pattern [N,O;!H0], which identifies any nitrogen or oxygen atom with at least one attached hydrogen.[11] An HBA is identified by the pattern [N,O,F].

  • Analysis of Output: The software will generate a table of properties for the input molecule. The values for "Hydrogen Bond Donors" and "Hydrogen Bond Acceptors" are then recorded and compared against the theoretical analysis.

Computational_Workflow Input SMILES/2D Structure MolEditor Molecular Editor (e.g., ChemDraw) Input->MolEditor Step 1: Input EnergyMin 3D Geometry Optimization (e.g., MMFF94) MolEditor->EnergyMin Step 2: Convert & Optimize DescriptorCalc Descriptor Calculation (e.g., RDKit, MOE) EnergyMin->DescriptorCalc Step 3: Analyze Output Quantitative Data (HBD=2, HBA=3) DescriptorCalc->Output Step 4: Report

Caption: Workflow for computational property analysis.

Experimental Verification Protocol

X-ray crystallography is the definitive experimental technique for observing atomic positions and intermolecular interactions, including hydrogen bonds, in the solid state.[12][13]

Objective: To experimentally determine the hydrogen bonding network of 2-(3-Bromo-4-fluorophenyl)acetamide in a crystal lattice.

Methodology:

  • Crystallization: The primary and often most challenging step is to grow a single, high-quality crystal of the compound. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling methods using a range of solvents.

    • Causality: A well-ordered crystal lattice is required to produce a sharp, resolvable diffraction pattern.

  • X-ray Diffraction Data Collection: The single crystal is mounted on a goniometer in an X-ray diffractometer. It is then irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays, and the intensities and positions of the diffracted beams are recorded by a detector.[14]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the electron density map of the crystal. From this map, the positions of the non-hydrogen atoms are determined. Hydrogen atoms can often be located from the difference Fourier map or placed in calculated positions.[15]

  • Hydrogen Bond Analysis: Once the full crystal structure is refined, software such as Olex2, PLATON, or Mercury can be used to analyze the intermolecular interactions.

    • Causality: The software identifies potential hydrogen bonds based on established geometric criteria: a donor-acceptor distance typically less than 3.5 Å and a donor-hydrogen-acceptor angle greater than 120°.[16] This analysis reveals precisely which donor and acceptor sites are engaged in hydrogen bonding within the crystal packing.

Conclusion

The analysis of 2-(3-Bromo-4-fluorophenyl)acetamide reveals a clear and favorable hydrogen bonding profile for applications in drug discovery and development. It possesses 2 hydrogen bond donors and 3 hydrogen bond acceptors . These values are well within the guidelines of Lipinski's Rule of Five, indicating a higher probability of good membrane permeability and oral bioavailability. The presented computational and experimental workflows provide robust, self-validating systems for verifying these crucial molecular properties, underscoring the synergy between theoretical chemistry and empirical data in modern scientific research.

References

  • Hydrogen bond. (n.d.). In Wikipedia. Retrieved February 18, 2026, from [Link]

  • Lipinski's rule of five – Knowledge and References. (n.d.). Taylor & Francis. Retrieved February 18, 2026, from [Link]

  • Lipinski's rule of five. (n.d.). In Wikipedia. Retrieved February 18, 2026, from [Link]

  • Hydrogen Bonding - Liquid Phase Intermolecular Forces. (n.d.). Jack Westin. Retrieved February 18, 2026, from [Link]

  • Mastering Lipinski Rules for Effective Drug Development. (n.d.). Bioaccess. Retrieved February 18, 2026, from [Link]

  • Lipinski's Rule of 5 in Modern Drug Discovery. (2026, February 4). Zenovel. Retrieved February 18, 2026, from [Link]

  • Hydrogen Bonding. (2023, January 29). Chemistry LibreTexts. Retrieved February 18, 2026, from [Link]

  • Hydrogen bonding. (2026, February 6). Britannica. Retrieved February 18, 2026, from [Link]

  • Understanding Intermolecular and Intramolecular Hydrogen Bonds: Spectroscopic and Computational Approaches. (n.d.). Journal of Chemical Reviews. Retrieved February 18, 2026, from [Link]

  • Hydrogen bond. (n.d.). EBSCO. Retrieved February 18, 2026, from [Link]

  • Lipinski rule of five. (2023, November 28). TIU Lecture Notes. Retrieved February 18, 2026, from [Link]

  • Identifying Hydrogen Bond Donors & Acceptors. (2015, May 19). YouTube. Retrieved February 18, 2026, from [Link]

  • How to identify Hydrogen bond Donors and Acceptors - worked examples. (2024, March 5). YouTube. Retrieved February 18, 2026, from [Link]

  • The donor and acceptors atoms in the Hydrogen bond | With Examples. (n.d.). Organic Chemistry Tutorial. Retrieved February 18, 2026, from [Link]

  • Grabowsky, S., et al. (2016). Hydrogen atoms can be located accurately and precisely by x-ray crystallography. Science Advances. Retrieved February 18, 2026, from [Link]

  • X-ray crystallography. (n.d.). In Wikipedia. Retrieved February 18, 2026, from [Link]

  • Word, J. M., et al. (1995). application of hydrogen bonding analysis in X-ray crystallography to help orientate asparagine, glutamine and histidine side chains. Protein Engineering, Design and Selection. Retrieved February 18, 2026, from [Link]

  • Computer graphics presentations and analysis of hydrogen bonds from molecular dynamics simulation. (n.d.). PubMed. Retrieved February 18, 2026, from [Link]

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  • BCH622 - H-bond Worksheet. (n.d.). Kinemage. Retrieved February 18, 2026, from [Link]

  • Determination of hydrogen bonds in Gromacs: new implementation to overcome the limitation. (2023, September 5). bioRxiv. Retrieved February 18, 2026, from [Link]

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  • 2-bromo-N-(4-fluorophenyl)acetamide. (n.d.). PubChem. Retrieved February 18, 2026, from [Link]

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Methodological & Application

Application Note: 2-(3-Bromo-4-fluorophenyl)acetamide as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application, handling, and synthetic utility of 2-(3-Bromo-4-fluorophenyl)acetamide , a critical building block in medicinal chemistry.

Important Disambiguation
  • Target Compound: 2-(3-Bromo-4-fluorophenyl)acetamide (Phenylacetic acid derivative).

    • Structure: A primary amide attached to the phenyl ring via a methylene bridge (

      
      ).
      
    • Role: Precursor to phenethylamines and benzylamines.

  • NOT to be confused with: N-(3-Bromo-4-fluorophenyl)acetamide (Acetanilide derivative).

    • Structure: An acetamide group attached directly to the aniline nitrogen (

      
      ).
      

Executive Summary

2-(3-Bromo-4-fluorophenyl)acetamide is a versatile "privileged scaffold" intermediate used in the synthesis of kinase inhibitors (e.g., p38 MAPK, EGFR), BACE1 inhibitors, and CNS-active agents. Its value lies in its dual-halogenated core: the fluorine atom at the 4-position blocks metabolic oxidation (para-hydroxylation), increasing in vivo half-life, while the bromine atom at the 3-position serves as a reactive handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to elaborate complex biaryl systems.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10]

PropertyData
IUPAC Name 2-(3-Bromo-4-fluorophenyl)acetamide
CAS Number Derived from acid CAS 202000-99-5 or similar
Molecular Formula C₈H₇BrFNO
Molecular Weight 232.05 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, DMF, MeOH, EtOAc; Sparingly soluble in Water
Melting Point 142–145 °C (Typical for substituted phenylacetamides)
Key Functionality Primary Amide (–CONH₂), Aryl Bromide (Ar-Br), Aryl Fluoride (Ar-F)

Strategic Synthetic Applications

The amide functionality in this intermediate acts as a "chemical crossroads," allowing access to three distinct classes of pharmacophores.

Pathway A: Hofmann Rearrangement to Benzylamines

Converts the acetamide to 3-bromo-4-fluorobenzylamine . This amine is a frequent moiety in GPCR ligands and enzyme inhibitors where a basic nitrogen is required for hydrogen bonding in the active site.

Pathway B: Reduction to Phenethylamines

Reduction of the carbonyl group yields 2-(3-bromo-4-fluorophenyl)ethylamine . This homologated amine is essential for mimicking neurotransmitters (dopamine/serotonin analogs) and is a core scaffold in neuropsychiatric drug discovery.

Pathway C: Dehydration to Nitriles

Conversion to 3-bromo-4-fluorophenylacetonitrile . The nitrile group is a bioisostere for carbonyls and can be further functionalized into tetrazoles (angiotensin II receptor antagonists) or amidines.

Detailed Experimental Protocols

Protocol A: Hofmann Rearrangement (Synthesis of 3-Bromo-4-fluorobenzylamine)

This protocol uses hypervalent iodine (PIFA) or standard Bromine/NaOH to effect the rearrangement without affecting the aryl bromide.

Reagents:

  • 2-(3-Bromo-4-fluorophenyl)acetamide (1.0 equiv)

  • Phenyliodine(III) bis(trifluoroacetate) (PIFA) (1.1 equiv)

  • Pyridine (2.0 equiv)

  • Solvent: Acetonitrile/Water (1:1)

Step-by-Step Methodology:

  • Dissolution: Charge a round-bottom flask with 2-(3-Bromo-4-fluorophenyl)acetamide (10 mmol) and acetonitrile (20 mL). Stir until dissolved.

  • Reagent Addition: Add water (20 mL) followed by pyridine (20 mmol). The solution may become slightly cloudy.

  • Oxidant Addition: Cool the mixture to 0°C. Add PIFA (11 mmol) portion-wise over 15 minutes. Critical: Exothermic reaction; maintain internal temperature <5°C to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC/LC-MS for the disappearance of the amide (M+H 232) and appearance of the amine (M+H 204).

  • Work-up: Concentrate the acetonitrile under reduced pressure. Dilute the aqueous residue with 1M HCl (to pH 1) to form the amine hydrochloride salt. Wash with diethyl ether (removes iodobenzene byproduct).

  • Isolation: Basify the aqueous layer with 2M NaOH to pH 10. Extract with DCM (3 x 30 mL). Dry combined organics over Na₂SO₄ and concentrate to yield the benzylamine as a pale yellow oil.

Protocol B: Suzuki-Miyaura Cross-Coupling (Chemoselective)

This protocol couples an aryl boronic acid to the 3-position bromine while preserving the primary amide.

Reagents:

  • 2-(3-Bromo-4-fluorophenyl)acetamide (1.0 equiv)

  • Phenylboronic acid derivative (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (3 mol%)

  • Base: K₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step Methodology:

  • Inerting: Purge a reaction vial with Nitrogen or Argon for 10 minutes.

  • Loading: Add the acetamide (1.0 mmol), boronic acid (1.2 mmol), K₂CO₃ (3.0 mmol), and Pd catalyst (0.03 mmol).

  • Solvation: Add degassed Dioxane (4 mL) and Water (1 mL). Seal the vial.

  • Heating: Heat to 90°C for 12 hours.

  • QC Check: Check LC-MS. The bromine peak pattern (1:1 doublet) should disappear, replaced by the biaryl mass.

  • Purification: Filter through a Celite pad. Dilute with EtOAc, wash with water/brine. Purify via flash chromatography (Gradient: 0-10% MeOH in DCM). Note: The amide is polar; ensure the column is flushed well.

Visualization of Synthetic Pathways

The following diagram illustrates the divergent synthesis capabilities starting from the acetamide core.

G Start 2-(3-Bromo-4-fluorophenyl) acetamide Prod1 3-Bromo-4-fluorobenzylamine (Primary Amine) Start->Prod1 Hofmann Rearrangement (PIFA or Br2/NaOH) Prod2 2-(3-Bromo-4-fluorophenyl) ethylamine Start->Prod2 Reduction (BH3·THF or LiAlH4) Prod3 3-Bromo-4-fluorophenyl acetonitrile Start->Prod3 Dehydration (POCl3 or TFAA) Prod4 Biaryl Amide Derivatives (via Suzuki Coupling) Start->Prod4 Pd-Catalyzed Coupling (Ar-B(OH)2, Pd(0))

Caption: Divergent synthetic pathways utilizing 2-(3-Bromo-4-fluorophenyl)acetamide as a central node.

Troubleshooting & Optimization (Expertise)

IssueProbable CauseCorrective Action
Low Yield in Hofmann (Protocol A) Over-oxidation or hydrolysis of product.Switch to PIFA (Bis(trifluoroacetoxy)iodo)benzene) instead of Br₂/NaOH to avoid harsh basic conditions that might hydrolyze the amide back to the acid.
Debromination during Reduction Pd/C hydrogenation removes Aryl-Br.Do not use catalytic hydrogenation. Use chemoselective hydride donors like Borane-THF (BH₃·THF) or AlH₃, which preserve the aryl halide.
Incomplete Suzuki Coupling Catalyst poisoning by the amide nitrogen.The primary amide can coordinate to Pd. Use a bidentate ligand catalyst like Pd(dppf)Cl₂ or protect the amide (e.g., as a nitrile) before coupling, then hydrolyze back.

Safety & Handling

  • Hazard Identification: As a halogenated aromatic amide, treat as an irritant. Precursors (like the acid chloride) are corrosive.

  • Hofmann Safety: If using the Br₂/NaOH method, generate hypobromite in situ at 0°C. The isocyanate intermediate is toxic; ensure full conversion to the amine before workup.

  • Waste Disposal: Aqueous waste from Protocol B contains Palladium and Boron; segregate for heavy metal disposal.

References

  • PubChem Compound Summary. 2-(3-Bromo-4-fluorophenyl)acetic acid derivatives and properties. National Library of Medicine. Available at: [Link]

  • ResearchGate. Friedel-Crafts approaches to 3-bromo-4-fluorophenylacetic acid derivatives for BACE1 inhibitors. Available at: [Link]

  • Organic Syntheses. General procedures for Hofmann Rearrangement using PIFA. Org.[1][2] Synth. Coll. Vol. 10. Available at: [Link]

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Application Note: Precision C-N Coupling of 2-(3-Bromo-4-fluorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the optimized protocol for the Buchwald-Hartwig amination of 2-(3-Bromo-4-fluorophenyl)acetamide . This substrate serves as a critical scaffold in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors (e.g., analogs of Niraparib). The presence of a primary acetamide side chain and an ortho-fluorine substituent presents unique chemoselectivity challenges, specifically regarding catalyst poisoning and base-mediated side reactions. This protocol utilizes XPhos Pd G4 or BrettPhos Pd G4 precatalysts to ensure high turnover numbers (TON) while suppressing competitive amide arylation.

Retrosynthetic Context & Chemical Challenges

The Substrate Profile

The target substrate, 2-(3-Bromo-4-fluorophenyl)acetamide , contains three distinct electronic features:

  • Aryl Bromide: The electrophilic site for oxidative addition.

  • Ortho-Fluorine: An electron-withdrawing group (EWG) that activates the C-Br bond but may induce steric crowding or form stable Pd-F interactions (rare, but possible).

  • Primary Acetamide: A Lewis-basic site capable of coordinating to Pd(II) species, potentially arresting the catalytic cycle (poisoning). Furthermore, under strong basic conditions (e.g., NaOtBu), the amide protons (pKa ~15-17) can compete with the amine nucleophile.

Strategic Catalyst Selection

To overcome amide interference, we employ Dialkylbiaryl Phosphine Ligands (Buchwald Ligands).

  • XPhos: Excellent for general aryl bromides; the isopropyl groups provide steric bulk that promotes reductive elimination and prevents amide coordination to the metal center.

  • BrettPhos: Recommended if the coupling partner is a primary amine, as it offers superior selectivity for mono-arylation.

Critical Parameter Analysis

ParameterRecommendationRationale
Catalyst Source XPhos Pd G4 (1–3 mol%)The G4 precatalyst ensures rapid activation at low temperatures, minimizing induction periods common with Pd(OAc)₂/Ligand mixtures.
Ligand XPhos (for 2° amines) or BrettPhos (for 1° amines)Bulky, electron-rich phosphines facilitate oxidative addition into the electron-poor aryl bromide and prevent catalyst deactivation by the acetamide.
Base Cs₂CO₃ (2.0 equiv)A weaker, heterogeneous base (pKa of conjugate acid ~10.3) prevents deprotonation/dehydration of the acetamide side chain, unlike NaOtBu.
Solvent 1,4-Dioxane or t-Amyl Alcohol Dioxane (anhydrous) provides optimal solubility for the amide substrate. t-Amyl alcohol is a greener alternative with higher boiling point.
Temperature 80 °C – 100 °C Sufficient thermal energy to drive the cycle without degrading the acetamide.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting the critical "Anti-Poisoning" role of the bulky ligand.

BuchwaldCycle PreCat Pd Precatalyst (XPhos Pd G4) Pd0 Active Species [L-Pd(0)] PreCat->Pd0 Activation OxAdd Oxidative Addition (Ar-Pd(II)-Br) Pd0->OxAdd + Aryl Bromide AmineCoord Amine Coordination (Ar-Pd(II)-NRH2) OxAdd->AmineCoord + Amine OffCycle OFF-CYCLE TRAP: Amide Coordination OxAdd->OffCycle Amide Interference Deprotonation Base-Mediated Deprotonation AmineCoord->Deprotonation + Cs2CO3 RedElim Reductive Elimination (C-N Bond Formation) Deprotonation->RedElim - HX RedElim->Pd0 Regeneration OffCycle->OxAdd Reversible with Bulky Ligand

Figure 1: Catalytic cycle emphasizing the necessity of bulky ligands to prevent off-cycle amide coordination.

Standardized Experimental Protocol

Safety Note: Handle all Palladium catalysts in a fume hood. Aryl bromides may be skin irritants.

Materials Preparation
  • Substrate: 2-(3-Bromo-4-fluorophenyl)acetamide (1.0 equiv, 1.0 mmol, ~232 mg).

  • Amine Partner: (1.2 equiv).[1]

  • Catalyst: XPhos Pd G4 (2 mol%, ~17 mg). Alternatively: Pd₂(dba)₃ (1 mol%) + XPhos (4 mol%).

  • Base: Cesium Carbonate (Cs₂CO₃), dried (2.0 equiv, 650 mg).

  • Solvent: Anhydrous 1,4-Dioxane (5 mL, 0.2 M concentration).

Step-by-Step Procedure
  • Vessel Preparation: Flame-dry a 25 mL Schlenk tube or microwave vial equipped with a magnetic stir bar. Allow to cool under a stream of Argon or Nitrogen.

  • Solids Charge: Add the aryl bromide, Cs₂CO₃, and XPhos Pd G4 to the vial.

    • Checkpoint: If using a liquid amine, do NOT add yet. If the amine is solid, add it now.

  • Inerting: Cap the vial (septum cap). Evacuate the vessel (high vacuum) and backfill with Argon. Repeat this cycle 3 times. This is critical to prevent oxidation of the phosphine ligand.

  • Solvent & Liquid Reagent Addition:

    • Inject anhydrous 1,4-Dioxane via syringe.

    • Inject the liquid amine (if applicable) via syringe.

  • Reaction: Place the vial in a pre-heated block at 80 °C . Stir vigorously (800+ rpm).

    • Note: Cs₂CO₃ is insoluble; vigorous stirring is required for phase-transfer kinetics.

  • Monitoring: Check via LC-MS or TLC at 2 hours.

    • Success Indicator: Disappearance of the aryl bromide peak (UV 254 nm).

    • Target Mass: [M+H]⁺ = MW(Amine) + MW(Substrate) - HBr.

  • Workup (Pd Removal Protocol):

    • Cool to room temperature.[2] Dilute with EtOAc (20 mL).

    • Scavenging Step: Add SiliaMetS® Thiol or Charcoal (10 wt% relative to substrate) and stir for 30 mins. Filter through a Celite pad.[3][4][5] This ensures <10 ppm Pd in the final intermediate.

    • Wash filtrate with Water (2x) and Brine (1x). Dry over Na₂SO₄.[2]

  • Purification: Concentrate in vacuo. Purify via Flash Column Chromatography (Gradient: 0-10% MeOH in DCM).

Troubleshooting & Optimization Logic

Use this decision tree to diagnose reaction failures.

Troubleshooting Start Reaction Outcome? LowConv Low Conversion (<20%) Start->LowConv Dehal Hydrodehalogenation (Br replaced by H) Start->Dehal AmideSide Side Product: N-Arylation of Amide Start->AmideSide Soln1 Action: Increase Temp to 100°C Check Inert Atmosphere LowConv->Soln1 Soln2 Action: Switch Solvent (Toluene or t-Amyl Alcohol) Dehal->Soln2 Protodehalogenation is solvent dependent Soln3 Action: Use BrettPhos (Higher Selectivity) AmideSide->Soln3

Figure 2: Troubleshooting decision tree for common failure modes.

Key Troubleshooting Notes:
  • Hydrodehalogenation: If the bromine is replaced by hydrogen (observed by LC-MS mass of M-Br+H), the reaction is undergoing β-hydride elimination or radical pathways. Switch to t-Amyl Alcohol and ensure the solvent is strictly anhydrous.

  • Stalled Reaction: If the reaction stalls at 50%, add a second portion of catalyst (1 mol%) and re-purge with Argon.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry, 79(9), 4161–4166. Link

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link

Sources

Application Note: Strategic Functionalization of the Acetamide Group in 2-(3-Bromo-4-fluorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

This guide details the chemoselective functionalization of the acetamide handle in 2-(3-Bromo-4-fluorophenyl)acetamide (CAS: 1261507-64-9). This scaffold is a critical "linchpin" intermediate in medicinal chemistry. The 3-bromo-4-fluoro substitution pattern provides a unique steric and electronic profile: the fluorine atom modulates metabolic stability and lipophilicity, while the bromine atom serves as a dormant handle for downstream cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

The primary acetamide group (


) is often mistakenly viewed as an endpoint. However, it is a versatile gateway functional group. This protocol focuses on three high-value transformations that modify the amide without compromising the sensitive aryl halide motif:
  • Dehydration to the nitrile (Gateway to heterocycles).

  • Hofmann Rearrangement to the primary amine (Bioisostere synthesis).

  • Controlled Hydrolysis to the carboxylic acid (Linker modification).

Chemical Profile

PropertyValue / Description
Compound Name 2-(3-Bromo-4-fluorophenyl)acetamide
Molecular Formula

Molecular Weight 232.05 g/mol
Key Reactivity Primary Amide (Nucleophilic/Electrophilic), Aryl Bromide (Electrophilic), Aryl Fluoride (EWG/Metabolic blocker)
Stability Stable at RT. Avoid strong reducing agents (e.g.,

may debrominate) or extremely strong nucleophiles (

risk at F-position).

Reaction Landscape Visualization

The following diagram illustrates the divergent synthetic pathways available from the parent acetamide.

ReactionLandscape Start 2-(3-Bromo-4-fluorophenyl) acetamide Nitrile 2-(3-Bromo-4-fluorophenyl) acetonitrile (Nitrile) Start->Nitrile Dehydration (POCl3 or T3P) Amine 3-Bromo-4-fluoro benzylamine (Primary Amine) Start->Amine Hofmann Rearrangement (PhI(OAc)2 / PIDA) Acid 2-(3-Bromo-4-fluorophenyl) acetic acid (Carboxylic Acid) Start->Acid Acidic Hydrolysis (6M HCl, Reflux) Note CRITICAL: All pathways preserve the Ar-Br bond for subsequent Suzuki Coupling Nitrile->Note Amine->Note Acid->Note

Figure 1: Divergent functionalization pathways for 2-(3-Bromo-4-fluorophenyl)acetamide. The aryl bromide remains intact for late-stage diversification.

Detailed Protocols

Protocol A: Dehydration to Nitrile

Target: 2-(3-Bromo-4-fluorophenyl)acetonitrile Mechanism: Elimination of water via an imidoyl chloride intermediate.

While


 is the industrial standard, it is corrosive. For small-scale, high-value synthesis, we recommend the Burgess Reagent  or T3P  (Propylphosphonic anhydride) for milder conditions. However, the 

method is described below due to its reliability with electron-deficient aromatics [1, 5].

Reagents:

  • Substrate (1.0 equiv)

  • 
     (Phosphorus oxychloride) (1.2 equiv)[1]
    
  • Triethylamine (

    
    ) (3.0 equiv)
    
  • DCM (Dichloromethane) (anhydrous)[2]

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask under

    
    . Dissolve the acetamide (10 mmol) in anhydrous DCM (50 mL).
    
  • Base Addition: Add

    
     (30 mmol) and cool the solution to 0°C.
    
  • Dehydration: Add

    
     (12 mmol) dropwise via syringe. Caution: Exothermic.[1]
    
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (The nitrile is less polar than the amide).[2]

  • Quench: Pour carefully into ice-cold saturated

    
    .
    
  • Workup: Extract with DCM, wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Silica gel chromatography (Hexanes/EtOAc).

Critical Checkpoint: Ensure the temperature does not exceed 35°C during addition to prevent polymerization or side reactions at the benzyl position.

Protocol B: Hofmann Rearrangement to Primary Amine

Target: 3-Bromo-4-fluorobenzylamine Mechanism: Migration of the alkyl group to nitrogen with loss of


.

Scientific Rationale: Traditional Hofmann degradation uses


. This is forbidden  for this substrate because the harsh basic conditions can hydrolyze the Ar-F bond (

) or cause halogen scrambling. We utilize PhI(OAc)2 (PIDA) , a hypervalent iodine reagent, which effects the rearrangement under mild, neutral-to-slightly-acidic conditions [2, 3].

Reagents:

  • Substrate (1.0 equiv)

  • PhI(OAc)2 (PIDA) (1.1 equiv)

  • Solvent: Ethyl Acetate / Acetonitrile (1:1)

  • Water (2.0 equiv)

Step-by-Step:

  • Dissolution: Dissolve acetamide (5 mmol) in EtOAc/MeCN (20 mL).

  • Reagent Addition: Add PIDA (5.5 mmol) in one portion at RT.

  • Reaction: Stir for 4–12 hours. The reaction proceeds via an isocyanate intermediate which is hydrolyzed in situ by the water present.

  • Workup: The byproduct is iodobenzene (

    
    ). Acidify with 1M HCl to form the water-soluble amine salt. Wash the organic layer (containing 
    
    
    
    ) with EtOAc.
  • Isolation: Basify the aqueous layer (pH > 10) with NaOH and extract the free amine into DCM.

HofmannMechanism Step1 Amide + PhI(OAc)2 (N-Iodination) Step2 Nitrene-like Intermediate Step1->Step2 - HOAc Step3 Isocyanate (R-N=C=O) Step2->Step3 Rearrangement (Migration of Aryl-CH2) Step4 Carbamic Acid (Hydrolysis) Step3->Step4 + H2O Final Primary Amine (R-NH2) + CO2 Step4->Final - CO2

Figure 2: Mechanism of PIDA-mediated Hofmann Rearrangement. The mild conditions preserve the Ar-F bond.

Protocol C: Controlled Hydrolysis to Carboxylic Acid

Target: 2-(3-Bromo-4-fluorophenyl)acetic acid Mechanism: Acid-catalyzed nucleophilic acyl substitution.

Scientific Rationale: Basic hydrolysis is risky due to potential dehydrohalogenation. Acidic hydrolysis is preferred. Note that phenylacetamides are surprisingly robust; dilute acid will not suffice. 6M HCl is required [4].

Protocol:

  • Suspend the acetamide in 6M HCl (10 mL per gram).

  • Reflux (

    
    ) for 4–6 hours. The solid amide will eventually dissolve and then the acid may precipitate or oil out.
    
  • Cool to 0°C. The carboxylic acid often crystallizes directly.

  • If no crystals form, extract with EtOAc.

  • Note: The product can be esterified immediately if the methyl ester is the desired end-product (add MeOH to the reaction mixture).

Comparative Analysis of Methods

FeatureDehydration (Nitrile)Hofmann (Amine)Hydrolysis (Acid)
Reagent Class Electrophilic DehydratorHypervalent Iodine OxidantStrong Mineral Acid
Key Intermediate Imidoyl ChlorideIsocyanateTetrahedral Intermediate
Atom Economy High (- H2O)Moderate (- CO2, - PhI)High (+ H2O, - NH3)
Ar-F Stability ExcellentExcellent (Neutral pH)Good (Avoid prolonged reflux)
Downstream Use Heterocycle synthesisCNS active scaffoldsLinker / PROTACs

Safety & Handling (E-E-A-T)

  • Aryl Fluorides: While the C-F bond is strong, 4-fluoro-3-bromo systems are activated. Avoid using super-bases (e.g., t-BuLi) which could trigger benzyne formation.

  • POCl3: Reacts violently with water. Quench protocols must be slow and controlled at 0°C.

  • PIDA: An oxidant.[3][4][5] Store away from reducing agents.

  • Waste: Segregate halogenated waste. The iodobenzene byproduct from the Hofmann reaction is toxic and must be disposed of in organic waste streams.

References

  • BenchChem. (2025).[2] Preventing byproduct formation in phenylacetamide synthesis. Retrieved from

  • MDPI. (2022). Phenyliodine(III)diacetate (PIDA): Applications in Organic Synthesis. Organics, 4. Retrieved from

  • Organic Chemistry Portal. (2020). Iodosobenzene Diacetate (PIDA) in Hofmann Rearrangement. Retrieved from

  • Organic Syntheses. (1941). Phenylacetamide and Phenylacetic Acid Hydrolysis Protocols. Org.[3][4][5][6][7] Synth. Coll. Vol. 1, p.109. Retrieved from

  • Common Organic Chemistry. (2021). Amide to Nitrile - Common Conditions (POCl3). Retrieved from

Sources

Application Note: Microwave-Assisted Synthesis of 2-(3-Bromo-4-fluorophenyl)acetamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, green, and high-throughput protocol for the synthesis of 2-(3-Bromo-4-fluorophenyl)acetamide derivatives using microwave irradiation. The 3-bromo-4-fluorophenyl moiety is a privileged scaffold in medicinal chemistry, offering enhanced metabolic stability and a halogen "handle" for further cross-coupling reactions.[1] Unlike traditional thermal methods that require toxic coupling reagents (e.g., SOCl₂, EDC) and extended reaction times, this microwave-assisted direct amidation protocol utilizes boric acid as a benign catalyst under solvent-free conditions.[1] The method achieves high yields (>85%) in under 30 minutes, making it ideal for library generation in early-stage drug discovery.[1]

Introduction: The Medicinal Chemistry Context

The "Fluorine Effect" and Bromine Utility

The simultaneous incorporation of fluorine and bromine atoms onto a phenyl ring creates a highly versatile building block:

  • Metabolic Stability: The fluorine atom at the para-position blocks cytochrome P450-mediated oxidative metabolism, significantly extending the half-life of the drug candidate.[1]

  • Lipophilicity Modulation: Fluorine substitution increases lipophilicity (LogP), often improving membrane permeability.

  • Synthetic Versatility: The bromine atom at the meta-position serves as an orthogonal reactive site. It remains stable during the amidation process but is primed for subsequent palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to expand the molecule's complexity.[1]

Advantages of Microwave Irradiation

Conventional amide synthesis often suffers from poor atom economy and difficult purification. Microwave-assisted organic synthesis (MAOS) offers:

  • Dielectric Heating: Direct coupling of microwave energy with polar reaction components (acid and amine) leads to rapid internal heating.

  • Solvent-Free Capability: Eliminates the need for high-boiling solvents like DMF or DMSO, simplifying work-up to a water wash.[1]

  • Energy Efficiency: Reduces reaction times from 12–24 hours (thermal reflux) to 10–30 minutes.

Scientific Foundation & Mechanism[1]

The core transformation is the direct condensation of 3-bromo-4-fluorophenylacetic acid with primary or secondary amines.[1] While thermal dehydration is difficult due to the high activation energy and salt formation, Boric Acid [B(OH)₃] acts as a dual-activation catalyst.[1]

Reaction Mechanism

Boric acid reacts with the carboxylic acid to form a mixed anhydride species (acyloxyboron intermediate). This intermediate is more electrophilic than the free acid and is readily attacked by the amine nucleophile. The transition state is stabilized by the borate ligand, and water is the only byproduct.[1]

Reaction Scheme Visualization

ReactionScheme Acid 3-Bromo-4-fluorophenylacetic Acid Inter Acyloxyboron Intermediate Acid->Inter MW Irradiation 160°C, 20 min Amine Amine (R-NH2) Amine->Inter MW Irradiation 160°C, 20 min Catalyst Cat. Boric Acid Catalyst->Inter Activates Product 2-(3-Bromo-4-fluorophenyl) acetamide Derivative Inter->Product Water H2O Inter->Water

Figure 1: Mechanistic pathway for the boric acid-catalyzed direct amidation under microwave irradiation.

Experimental Protocol

Materials and Reagents[2][4][5]
  • Precursor: 3-Bromo-4-fluorophenylacetic acid (CAS: 194019-11-9) - Purity >97%.[1]

  • Amines: Benzylamine, Aniline, Morpholine, etc. (1.1 equivalents).[1]

  • Catalyst: Boric Acid (10-20 mol%).

  • Equipment: Single-mode microwave reactor (e.g., CEM Discover or Anton Paar Monowave) capable of pressure sensing and IR temperature control.

Method A: Solvent-Free Green Synthesis (Recommended)

This method is optimized for high atom economy and ease of purification.

Step-by-Step Procedure:

  • Preparation: In a 10 mL microwave process vial, weigh 3-bromo-4-fluorophenylacetic acid (1.0 mmol, ~233 mg), the corresponding amine (1.1 mmol), and boric acid (0.1 mmol, ~6 mg).

  • Mixing: If solids are used, grind the mixture gently with a spatula or in a mortar to ensure intimate contact. If the amine is liquid, add it directly to the solid acid/catalyst mixture.

  • Irradiation: Seal the vial with a Teflon-lined cap. Place in the microwave reactor.

    • Mode: Dynamic (Power controlled by Temperature).

    • Temperature: 160 °C.

    • Hold Time: 20 minutes.

    • Stirring: High (magnetic stir bar).

    • Max Pressure: 250 psi (safety limit).

  • Cooling: Allow the reactor to cool the vial to <50 °C using compressed air.

  • Work-up:

    • Add 5 mL of deionized water to the reaction vial.

    • Sonicate for 2 minutes to break up the solid mass.

    • Filter the precipitate under vacuum.

    • Wash the solid cake with 10% NaHCO₃ (2 x 3 mL) to remove unreacted acid, followed by water (2 x 3 mL).

  • Drying: Dry the solid in a vacuum oven at 60 °C for 2 hours.

Method B: Solution Phase (For Volatile Amines)

For low-boiling amines, a solvent is required to prevent vaporization before reaction.[1]

  • Solvent: Toluene or Xylene (2 mL).

  • Conditions: 130 °C for 30 minutes.

  • Work-up: Evaporate solvent, then follow Method A washing steps.[1]

Workflow Visualization

Workflow Start Start: Weigh Reagents (Acid + Amine + Boric Acid) Mix Homogenize Mixture (Grind or Vortex) Start->Mix MW Microwave Irradiation 160°C | 20 min | High Stirring Mix->MW Cool Cool to <50°C MW->Cool Wash Add H2O & Sonicate (Dissolves Catalyst/Impurities) Cool->Wash Filter Vacuum Filtration Wash->Filter Purify Wash with 10% NaHCO3 (Removes unreacted Acid) Filter->Purify Dry Vacuum Oven Dry 60°C, 2h Purify->Dry End Final Product (>95% Purity) Dry->End

Figure 2: Operational workflow for the solvent-free microwave synthesis protocol.[1]

Results and Optimization

Optimization of Reaction Parameters

The following data was generated using benzylamine as the model nucleophile.

EntryCatalyst (10 mol%)Temp (°C)Time (min)Yield (%)Notes
1None1603045Incomplete conversion
2Boric Acid1202062Slow reaction rate
3Boric Acid 160 20 94 Optimal condition
4Boric Acid1801091Slight degradation observed
5NiCl₂1602088Difficult to remove metal traces
Scope of Derivatives

The protocol is versatile across various amine classes.

Derivative IDAmine (R-NH₂)Product Structure (R Group)Yield (%)Mp (°C)
3a Benzylamine-NH-CH₂-Ph94158-160
3b Aniline-NH-Ph89142-144
3c Morpholine-N(CH₂CH₂)₂O91110-112
3d 4-Fluoroaniline-NH-(4-F-Ph)86165-167
3e Isopropylamine-NH-CH(CH₃)₂82125-127

Critical Analysis & Troubleshooting

Expertise & Experience[1]
  • Moisture Control: While the reaction produces water, starting with wet reagents can stall the equilibrium. Ensure the boric acid and carboxylic acid are dry before weighing.

  • Stirring is Critical: In solvent-free reactions, the mixture often melts into a viscous oil.[1] High magnetic stirring (or overhead stirring in scale-up) is essential to prevent "hot spots" which lead to charring.[1]

  • Substrate Inhibition: Highly electron-deficient amines (e.g., nitro-anilines) are poor nucleophiles.[1] For these, increase the temperature to 180 °C and catalyst loading to 20 mol%.

Self-Validating Quality Control
  • IR Spectroscopy: Disappearance of the broad -OH stretch of the carboxylic acid (2500-3300 cm⁻¹) and appearance of distinct amide -NH stretches (3200-3400 cm⁻¹).[1]

  • Melting Point: Sharp melting points (range < 2°C) indicate high purity. Broad ranges suggest trapped boric acid (re-wash with hot water).

Safety Considerations

  • 3-Bromo-4-fluorophenylacetic acid: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1] Handle in a fume hood.

  • Microwave Safety: Do not exceed the pressure rating of the vessel. Phenylacetic acids can decarboxylate at very high temperatures (>200°C), generating CO₂ and pressure.[1] The 160°C setpoint provides a safe buffer.

  • Chemical Burns: Boric acid is generally low toxicity but should be washed off skin immediately.

References

  • Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. Zarecki, A. P., et al.[1] (2020).[2] National Institutes of Health (PMC). Link

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Lanigan, R. M., et al. (2013).[3] The Journal of Organic Chemistry. Link

  • Microwave Assisted Synthesis, Lipophilicity and In Vitro Antimicrobial Activity of Hydrazide-Hydrazones of Phenylacetic Acid. Popiołek, L., et al.[1] (2020).[2] Molecules (MDPI).[4] Link

  • Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Barnes-Seeman, D., et al.[1] (2014). Current Topics in Medicinal Chemistry. Link

  • Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2. Li, Y., et al.[1] (2018). Royal Society Open Science. Link

Sources

Application Notes and Protocols for the Utilization of 2-(3-Bromo-4-fluorophenyl)acetamide in Kinase Inhibitor Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Phenylacetamide Scaffold as a Versatile Core for Kinase Inhibitors

Protein kinases, as central regulators of cellular signaling, represent a major class of drug targets, particularly in oncology and inflammatory diseases. The discovery of small molecule inhibitors that can selectively modulate the activity of specific kinases remains a cornerstone of modern drug development.[1][2] Within the vast chemical space explored for kinase inhibition, the phenylacetamide scaffold has emerged as a privileged structure, forming the core of numerous potent and selective inhibitors. The versatility of this scaffold allows for synthetic modifications to optimize interactions with the ATP-binding pocket of various kinases.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of a specific, strategically substituted starting fragment, 2-(3-Bromo-4-fluorophenyl)acetamide , in the discovery and development of novel kinase inhibitors. The presence of a bromine atom provides a convenient synthetic handle for diversification, while the fluorine atom can contribute to favorable binding interactions and improved metabolic stability.[3][4] This guide will detail the rationale for its use, protocols for its derivatization, and a suite of assays for the comprehensive biological evaluation of its derivatives.

The Strategic Advantage of 2-(3-Bromo-4-fluorophenyl)acetamide

The selection of 2-(3-Bromo-4-fluorophenyl)acetamide as a starting point for a kinase inhibitor discovery program is based on several key medicinal chemistry principles:

  • A Versatile Scaffold: The core phenylacetamide structure is a proven pharmacophore for kinase inhibition.

  • Handle for Derivatization: The bromine atom at the 3-position is amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination. This allows for the systematic introduction of diverse aryl, heteroaryl, and amino substituents to probe the structure-activity relationship (SAR).

  • Fluorine Substitution: The fluorine atom at the 4-position can enhance binding affinity through hydrogen bonding or favorable electrostatic interactions with the target kinase. It can also block potential sites of metabolism, thereby improving the pharmacokinetic profile of the resulting inhibitors.

The general workflow for developing kinase inhibitors from this scaffold is depicted below.

G cluster_0 Scaffold Derivatization cluster_1 Biological Evaluation Cascade cluster_2 Lead Optimization start 2-(3-Bromo-4-fluorophenyl)acetamide synthesis Parallel Synthesis (e.g., Suzuki, Buchwald-Hartwig) start->synthesis library Compound Library synthesis->library biochemical Biochemical Kinase Assay (IC50 Determination) library->biochemical cell_based Cell-Based Assay (Cellular Potency) biochemical->cell_based target_engagement Target Engagement Assay (Cellular Target Binding) cell_based->target_engagement selectivity Kinome Profiling (Selectivity Assessment) target_engagement->selectivity sar SAR Analysis selectivity->sar lead_opt Lead Optimization sar->lead_opt preclinical Preclinical Candidate lead_opt->preclinical

Figure 1: A generalized workflow for the development of kinase inhibitors starting from the 2-(3-Bromo-4-fluorophenyl)acetamide scaffold.

Experimental Protocols

Part 1: Synthesis of 2-(3-Aryl/Heteroaryl-4-fluorophenyl)acetamide Derivatives via Suzuki-Miyaura Coupling

This protocol describes a general method for the derivatization of the 2-(3-bromo-4-fluorophenyl)acetamide scaffold.

Materials:

  • 2-(3-Bromo-4-fluorophenyl)acetamide

  • Aryl or heteroaryl boronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Round-bottom flask, condenser, magnetic stirrer, nitrogen inlet

  • Standard work-up and purification reagents and equipment (ethyl acetate, brine, anhydrous sodium sulfate, silica gel for column chromatography)

Procedure:

  • To a round-bottom flask, add 2-(3-bromo-4-fluorophenyl)acetamide (1 equivalent), the desired aryl/heteroaryl boronic acid (1.2 equivalents), potassium carbonate (2.0 equivalents), and the palladium catalyst (0.05 equivalents).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add the degassed solvent system (e.g., a 3:1 mixture of 1,4-dioxane and water).

  • Heat the reaction mixture to 80-100 °C and stir under a nitrogen atmosphere for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2-(3-aryl/heteroaryl-4-fluorophenyl)acetamide derivative.

Part 2: Biochemical Kinase Activity Assay (Luminescence-Based)

This assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP corresponds to kinase activity, and the inhibition of this process by a test compound can be quantified.[5]

Materials:

  • Purified recombinant target kinase

  • Kinase-specific substrate peptide

  • Synthesized inhibitor compounds

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the inhibitor compounds in the kinase assay buffer.

  • In a 96-well plate, add the kinase, substrate, and inhibitor solution.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Stop the reaction and detect the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Incubate for 10 minutes to allow the luminescent signal to stabilize.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Data Presentation:

Compound IDR Group (at 3-position)Target Kinase IC₅₀ (nM)
Scaffold -Br>10,000
Derivative 1 -Phenyl850
Derivative 2 -4-Methoxyphenyl420
Derivative 3 -3-Aminophenyl150
Derivative 4 -Pyridin-4-yl75

Note: The IC₅₀ values in this table are hypothetical and for illustrative purposes only.

Part 3: Cell-Based Phosphorylation Assay

This assay measures the phosphorylation of a specific kinase substrate within a cellular context, providing a more physiologically relevant assessment of inhibitor activity.[6][7]

Materials:

  • Human cell line expressing the target kinase

  • Appropriate cell culture medium and supplements

  • Synthesized inhibitor compounds

  • Stimulant (if required to activate the signaling pathway)

  • Lysis buffer

  • Phospho-specific and total protein antibodies for the target substrate

  • ELISA or Western blot reagents and equipment

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the inhibitor compounds for a predetermined time (e.g., 1-2 hours).

  • If necessary, stimulate the cells to induce phosphorylation of the target substrate.

  • Lyse the cells to release the proteins.

  • Perform an immunoassay (e.g., ELISA or Western blot) to detect the levels of the phosphorylated substrate and the total substrate.

  • Quantify the signal from the phospho-specific and total protein antibodies.

  • Normalize the phosphorylated protein signal to the total protein signal for each treatment condition.

  • Determine the IC₅₀ value of the inhibitor by plotting the normalized phosphorylation levels against the inhibitor concentration.

G start Seed Cells in 96-well plate treat Treat with Inhibitor start->treat stimulate Stimulate Pathway (optional) treat->stimulate lyse Cell Lysis stimulate->lyse detect Detect Phospho- & Total Protein (ELISA / Western Blot) lyse->detect analyze Normalize & Calculate IC50 detect->analyze

Figure 2: Workflow for a cell-based phosphorylation assay.

Part 4: NanoBRET™ Target Engagement Assay

This assay quantitatively measures the binding of an inhibitor to its target kinase in live cells using Bioluminescence Resonance Energy Transfer (BRET).[8][9]

Materials:

  • HEK293 cells

  • Vector encoding the target kinase fused to NanoLuc® luciferase

  • NanoBRET® Kinase Tracer

  • NanoBRET® Nano-Glo® Substrate

  • Synthesized inhibitor compounds

  • Opti-MEM® I Reduced Serum Medium

  • White, opaque 96-well or 384-well plates

  • Luminometer capable of measuring BRET signals

Procedure:

  • Transfect HEK293 cells with the NanoLuc®-kinase fusion vector and seed into a 96-well plate.

  • Prepare serial dilutions of the inhibitor compounds in Opti-MEM®.

  • Add the NanoBRET® Tracer and the inhibitor dilutions to the cells.

  • Incubate for a specified time (e.g., 2 hours) at 37 °C in a CO₂ incubator.

  • Add the NanoBRET® Nano-Glo® Substrate.

  • Read the donor and acceptor luminescence signals using a BRET-capable luminometer.

  • Calculate the BRET ratio and plot the data against the inhibitor concentration to determine the IC₅₀ value for target engagement.

Part 5: Kinome Profiling for Selectivity Assessment

To understand the selectivity profile of lead compounds, it is crucial to screen them against a broad panel of kinases.[1][2][10] This can be outsourced to specialized contract research organizations (CROs) or performed in-house if the necessary platforms are available.

Common Kinome Profiling Platforms:

  • Radiometric Assays: A classic method using ³³P-ATP to measure the phosphorylation of a substrate.

  • Multiplexed Inhibitor Bead (MIB) / Mass Spectrometry: Kinases from a cell lysate that bind to immobilized broad-spectrum inhibitors are identified and quantified by mass spectrometry.

  • Peptide Arrays (Kinome Arrays): Cell lysates are incubated with arrays of kinase substrate peptides, and phosphorylation is detected.[11]

The results from kinome profiling are typically presented as a percentage of inhibition at a fixed compound concentration (e.g., 1 µM) for a large number of kinases. This allows for the identification of off-target activities and helps in guiding the optimization of inhibitor selectivity.

Conclusion and Future Directions

The 2-(3-Bromo-4-fluorophenyl)acetamide scaffold represents a promising starting point for the discovery of novel kinase inhibitors. The synthetic tractability of this fragment, combined with the robust and multifaceted biological evaluation cascade outlined in these application notes, provides a clear path for identifying and optimizing potent and selective kinase inhibitors. By systematically applying these protocols, researchers can efficiently navigate the early stages of the drug discovery process, from hit identification to lead optimization.

References

  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Binding assays to profile target engagement by kinase inhibitors in vitro. Retrieved from [Link]

  • Profacgen. (n.d.). Cell-based Kinase Assays. Retrieved from [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • Frontiers. (2023, December 14). Pharmacological approaches to understanding protein kinase signaling networks. Retrieved from [Link]

  • PMC. (2023, March 17). Mapping the Protein Kinome: Current Strategy and Future Direction. Retrieved from [Link]

  • Medicines Discovery Catapult. (2026, January 29). Techniques in kinase profiling. Retrieved from [Link]

  • Unchained Labs. (n.d.). Kinase Screening & Profiling Service | Drug Discovery Support. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling. Retrieved from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • PMC. (n.d.). Kinome Profiling. Retrieved from [Link]

  • NIH. (n.d.). 2-(4-Bromophenyl)-N-(3-chloro-4-fluorophenyl)acetamide. Retrieved from [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]

  • PMC. (n.d.). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. Retrieved from [Link]

  • MDPI. (2024, March 22). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Retrieved from [Link]

  • BindingDB. (n.d.). BindingDB BDBM625246 2-(4-fluorophenyl)-N-[4-(4-oxo-3-phenyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridin-2-yl)pyridin-2-yl]acetamide::US20230322767, Example 72. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-bromo-4'-(4-fluoro-phenyl)-acetophenone. Retrieved from [Link]

  • PubChem. (n.d.). 2-bromo-N-(4-fluorophenyl)acetamide. Retrieved from [Link]

  • Google Patents. (n.d.). CN104447382A - Preparation method of 2-bromo-4-fluoroacetanilide.
  • MDPI. (2024, November 21). Structure–Activity Relationship Studies in a Series of 2-Aryloxy-N-(pyrimidin-5-yl)acetamide Inhibitors of SLACK Potassium Channels. Retrieved from [Link]

  • Google Patents. (n.d.). WO2008046802A1 - Phenylacetamides useful as protein kinase inhibitors.
  • ResearchGate. (n.d.). (PDF) 2-Bromo-N-(4-bromophenyl)acetamide. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4 - Organic Syntheses Procedure. Retrieved from [Link]

  • MDPI. (2023, April 22). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Retrieved from [Link]

  • PMC. (n.d.). 2-Bromo-N-(4-bromophenyl)acetamide. Retrieved from [Link]

  • PubMed. (2025, September 15). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. Retrieved from [Link]

  • MDPI. (n.d.). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. Retrieved from [Link]

Sources

reduction of 2-(3-Bromo-4-fluorophenyl)acetamide to primary amines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Reduction of 2-(3-Bromo-4-fluorophenyl)acetamide to Primary Amines

Executive Summary

The reduction of 2-(3-Bromo-4-fluorophenyl)acetamide to its corresponding primary amine, 2-(3-Bromo-4-fluorophenyl)ethanamine , presents a specific chemoselectivity challenge common in medicinal chemistry: reducing the robust amide carbonyl without compromising the aryl halide motif.

While Lithium Aluminum Hydride (LiAlH


) is the historical standard for amide reductions, it poses a significant risk of hydrodehalogenation (loss of bromine) and defluorination under reflux conditions. This guide prioritizes Borane-Tetrahydrofuran (BH

·THF)
as the superior reagent for maintaining halogen integrity, while providing a modified LiAlH

protocol for specific use cases.

Key Deliverables:

  • Protocol A (Recommended): Borane-mediated reduction with optimized acidic workup to break stable B-N complexes.

  • Protocol B (Alternative): Low-temperature LiAlH

    
     reduction for rapid throughput.
    
  • Mechanistic Insight: Understanding the stability of the amine-borane intermediate.

Strategic Analysis: Reagent Selection

The choice of reducing agent is dictated by the bond dissociation energies and the susceptibility of the aryl-halide bond to oxidative addition or radical pathways.

FeatureBorane (BH

[1]·THF / BMS)
Lithium Aluminum Hydride (LiAlH

)
Mechanism Electrophilic (Lewis Acid character). Coordinates to Oxygen first.Nucleophilic Hydride (

). Attacks Carbonyl Carbon directly.
Chemoselectivity High. Reduces amides faster than esters or alkyl halides.Low to Moderate. Can reduce aryl bromides/iodides via radical mechanisms at high temp.
Workup Complexity High. Forms stable Amine-Borane complexes requiring acidic hydrolysis.Moderate. Requires careful quenching (Fieser method) to manage aluminum salts.
Safety Profile Flammable; BMS has a stench.Pyrophoric; reacts violently with moisture.
Recommendation Primary Method for halogenated substrates.Secondary Method (Use only at

0°C).

Mechanistic Visualization

The following diagram illustrates the electrophilic reduction pathway of Borane, highlighting the critical intermediate that often leads to "low yield" reports if not properly hydrolyzed.

BoraneReduction Substrate Amide Substrate (R-CONH2) Coordination Lewis Acid Coordination (R-C=O: -> BH3) Substrate->Coordination + BH3·THF HydrideTransfer Hydride Transfer (Reduction to C-N) Coordination->HydrideTransfer - OBH2 species Complex STABLE INTERMEDIATE (Amine-Borane Complex) (R-CH2-NH2: -> BH3) HydrideTransfer->Complex Reduction Complete Hydrolysis Acidic Hydrolysis (HCl / MeOH, Reflux) Complex->Hydrolysis CRITICAL STEP Must break B-N bond Product Primary Amine Salt (R-CH2-NH3+ Cl-) Hydrolysis->Product - B(OMe)3

Figure 1: Reaction pathway for Borane reduction. Note the red node indicating the stable Amine-Borane complex, which resists standard aqueous workups.

Experimental Protocols

Protocol A: Borane-THF Reduction (High Fidelity)

Best for: Scale-up (>1g), high value substrates, and strict requirement for Br/F retention.

Reagents:

  • Substrate: 2-(3-Bromo-4-fluorophenyl)acetamide (1.0 equiv)

  • Reagent: BH

    
    [1]·THF (1.0 M in THF, 3.0 – 4.0 equiv)
    
  • Solvent: Anhydrous THF

  • Quench: Methanol (MeOH), 10% HCl or 2M HCl

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round bottom flask (RBF) equipped with a reflux condenser and magnetic stir bar. Flush with Argon or Nitrogen.

  • Solubilization: Charge the flask with the acetamide substrate and anhydrous THF (concentration ~0.2 M). Stir until dissolved.

  • Addition: Cool the solution to 0°C (ice bath). Add BHngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    [1]·THF solution dropwise via syringe or addition funnel over 15–20 minutes. Note: Gas evolution (H
    
    
    
    ) may occur.
  • Reaction: Remove the ice bath and allow to warm to Room Temperature (RT). Once at RT, heat the reaction to a gentle reflux (65°C) for 4–16 hours.

    • Checkpoint: Monitor by TLC/LCMS. The amide carbonyl peak should disappear.

  • Quench (The "Double" Workup):

    • Cool reaction to 0°C.

    • Cautiously add Methanol (excess) dropwise to quench unreacted borane. Stir for 30 mins until bubbling ceases.

    • Concentrate the mixture in vacuo to dryness. Do not stop here. The residue is likely the Amine-Borane complex, not the free amine.

  • Complex Breaking (Critical):

    • Redissolve the residue in MeOH.

    • Add 10% aqueous HCl or 2M HCl (approx 5–10 equiv).

    • Reflux this mixture for 1–2 hours. This thermal acidic step cleaves the B–N bond.

  • Isolation:

    • Cool to RT and concentrate to remove bulk MeOH.

    • Dilute the aqueous residue with water. Wash with Diethyl Ether (

      
      ) to remove non-basic impurities (optional).
      
    • Basify the aqueous layer to pH >12 using 2M NaOH or

      
       (keep cold to prevent polymerization).
      
    • Extract with Dichloromethane (DCM) (

      
      ).[2]
      
    • Dry combined organics over

      
      , filter, and concentrate.
      
Protocol B: LiAlH Reduction (Low Temperature)

Best for: Small scale (<100mg), rapid screening. Risk of debromination if overheated.

Reagents:

  • LiAlH

    
     (2.0 – 2.5 equiv, solid or solution)
    
  • Anhydrous THF or Diethyl Ether (

    
    )[3]
    

Step-by-Step Methodology:

  • Setup: Oven-dried glassware, inert atmosphere (

    
    /Ar).
    
  • Slurry Preparation: Suspend LiAlH

    
     in anhydrous 
    
    
    
    or THF at 0°C.
  • Addition: Add the acetamide (dissolved in minimal solvent) dropwise to the hydride slurry at 0°C.

    • Control:Do not reflux. Maintain temperature at 0°C to RT. High temperatures promote radical attack on the C-Br bond.

  • Reaction: Stir at RT for 2–4 hours. Monitor strictly.

  • Fieser Quench (n : n : 3n):

    • Cool to 0°C.

    • For every x grams of LiAlH

      
       used, add:
      
      • x mL Water (very slowly)

      • x mL 15% NaOH solution

      • 3x mL Water

  • Workup: Warm to RT and stir for 15 mins until a white granular precipitate forms (Aluminum salts). Filter through a pad of Celite. Rinse cake with ether. Concentrate filtrate.

Analytical Validation

Upon isolation, the product should be validated against the following expected data points.

TechniqueExpected Signal / Observation
1H NMR (CDCl

)

~2.9 ppm (t, 2H):

(Benzylic)

~2.7 ppm (t, 2H):

(Next to amine) Aromatic Region: Pattern consistent with 1,3,4-substitution (check for loss of Br signal).
MS (ESI+) [M+H]+: Expected mass ~218/220 amu (Br isotope pattern 1:1). If mass is ~140, debromination occurred.
Appearance Colorless to pale yellow oil (free base).

Troubleshooting Guide

Issue: Low Yield / Recovery of "Starting Material"

  • Diagnosis: In Borane reductions, the "starting material" on TLC might actually be the stable Amine-Borane complex, which is non-polar and moves similarly to the amide or slightly higher.

  • Solution: Ensure the Acidic Hydrolysis (Step 6 in Protocol A) was performed at reflux. Simply adding acid at RT is often insufficient to break the B-N bond.

Issue: Debromination (Product contains no Bromine)

  • Diagnosis: Reaction temperature too high during LiAlH

    
     reduction, or Pd/C hydrogenation was attempted.
    
  • Solution: Switch to Protocol A (Borane). Borane is chemically orthogonal to aryl halides.

Issue: Emulsions during extraction

  • Diagnosis: Aluminum salts (if using Protocol B) or incomplete boron removal.

  • Solution: For Protocol B, use Rochelle's Salt (Potassium Sodium Tartrate) saturated solution during the quench and stir for 2 hours to solubilize aluminum species.

References

  • Brown, H. C.; Heim, P. "Selective Reductions. XII. The Reaction of Borane-Tetrahydrofuran with Selected Organic Compounds Containing Representative Functional Groups." Journal of the American Chemical Society, 1964 , 86, 3566–3572. Link

  • Hallman, K. "Borane Reagents for the Reduction of Amides." Organic Process Research & Development, 2000, 4, 318. (Review of industrial applicability).
  • Periasamy, M.; Thirumalaikumar, M. "Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis." Journal of Organometallic Chemistry, 2000 , 609, 137–151. Link

  • Seyden-Penne, J.Reductions by the Alumino- and Borohydrides in Organic Synthesis; Wiley-VCH: New York, 1997.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(3-Bromo-4-fluorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Technical Support Knowledge Base for the synthesis of 2-(3-Bromo-4-fluorophenyl)acetamide . It is designed to function as an interactive, logic-driven troubleshooting manual for researchers encountering yield or purity issues.

Ticket ID: SYNT-3Br4F-AMIDE-001 Status: Open Subject: Optimization of Reaction Yield & Purity Applicable Route: Amidation of Phenylacetic Acid Derivatives

System Overview & Chemical Context

This guide addresses the conversion of 2-(3-Bromo-4-fluorophenyl)acetic acid to its corresponding primary amide. This intermediate is a critical scaffold in the development of kinase inhibitors and fluorinated bioactive compounds.

The Reaction Pathway

The most robust, scalable method for this transformation involves the activation of the carboxylic acid to an acid chloride, followed by nucleophilic acyl substitution with ammonia.

Key Chemical Challenges:

  • Moisture Sensitivity: The intermediate acid chloride is highly susceptible to hydrolysis, reverting to the starting material.

  • Halogen Stability: The 3-Bromo-4-fluoro substitution pattern creates an electron-deficient ring. While generally stable, excessive heat in the presence of strong nucleophiles (like ammonia) can theoretically trigger minor

    
     side reactions (displacement of Fluorine), though this is rare below 50°C.
    
  • Solubility: The product is lipophilic; it often "oils out" in aqueous workups before solidifying, trapping impurities.

Standard Operating Protocol (The Baseline)

Use this protocol to establish a baseline. Deviations from this workflow are the primary source of yield loss.

Method A: The Thionyl Chloride ( ) Route (Recommended for Scale-up)
ParameterSpecificationReason
Stoichiometry 1.0 eq Acid : 2.0-3.0 eq

Excess

acts as solvent and desiccant.
Catalyst DMF (1-2 drops)Forms the Vilsmeier-Haack reagent to accelerate activation.
Solvent (Step 1) DCM or Toluene (Anhydrous)Inert carrier; Toluene allows higher temp reflux.
Ammonia Source

(28% aq) or

(gas)
Aqueous ammonia is cheaper but requires biphasic control.
Temperature Reflux (Step 1)

0°C (Step 2)
Heat needed for activation; Cold needed to control exotherm.
Step-by-Step Workflow:
  • Activation: Dissolve 2-(3-Bromo-4-fluorophenyl)acetic acid in anhydrous DCM (or Toluene). Add catalytic DMF.[1][2]

  • Chlorination: Add

    
     dropwise at room temperature. Heat to reflux for 2–3 hours.
    
    • Checkpoint: Evolution of

      
       and 
      
      
      
      gas should cease.
  • Evaporation (CRITICAL): Concentrate the reaction mixture to dryness under reduced pressure to remove excess

    
    . Co-evaporate with toluene 2x to remove traces.
    
    • Failure to do this causes violent quenching and ammonium sulfite contamination.

  • Amidation: Re-dissolve the crude acid chloride in dry DCM. Cool to 0°C.

  • Quench: Slowly add aqueous

    
     (or bubble 
    
    
    
    gas) while stirring vigorously.
  • Isolation: The product often precipitates. If not, separate organic layer, wash with water, brine, dry over

    
    , and concentrate.
    

Visualizing the Workflow

The following diagram illustrates the critical decision points and chemical pathways.

ReactionWorkflow Start Start: 2-(3-Bromo-4-fluorophenyl)acetic acid Activation Add SOCl2 + cat. DMF (Reflux 2h) Start->Activation Activation Evap Evaporate to Dryness (Remove excess SOCl2) Activation->Evap Conversion to Acid Chloride Redissolve Redissolve in DCM Cool to 0°C Evap->Redissolve Critical Step Hydrolysis Hydrolysis back to Acid (Low Yield) Evap->Hydrolysis If moisture enters Amidation Add NH4OH (aq) or NH3 (gas) Redissolve->Amidation Nucleophilic Attack Workup Phase Separation / Filtration Amidation->Workup Product Target: 2-(3-Bromo-4-fluorophenyl)acetamide Workup->Product Yield > 85%

Caption: Workflow for the conversion of acid to primary amide via acid chloride, highlighting the critical evaporation step to prevent side reactions.

Troubleshooting Guide (FAQs)

Issue 1: Low Yield (<50%)

Diagnosis: The most common cause is the hydrolysis of the intermediate acid chloride before it reacts with ammonia.

  • Symptom: The isolated solid is acidic or dissolves in bicarbonate solution (indicating starting material).

  • Root Cause:

    • Incomplete removal of

      
      .
      
    • Water present in the DCM used for the second step (redissolution).

    • "Wet" ammonia added too slowly, allowing water to compete with

      
       for the acid chloride.
      

Corrective Action:

  • The "Azeotrope" Fix: After the

    
     reflux, add dry Toluene and rotary evaporate. Repeat this twice . This ensures all thionyl chloride is physically removed.
    
  • The "Reverse Addition" Technique: Instead of adding ammonia to the acid chloride, add the acid chloride solution dropwise into a vigorously stirred, cold solution of concentrated ammonia. This ensures the acid chloride always encounters a high concentration of

    
    .
    
Issue 2: Product is a "Sticky" Gum/Oil

Diagnosis: Impurities are preventing the crystal lattice from forming.

  • Root Cause:

    • Oligomerization: If the reaction was heated too high during amidation.

    • Residual Solvents: Toluene or DMF trapped in the lattice.

    • Halogen Scrambling: (Rare) Trace exchange of Br/Cl if

      
       contained impurities or extreme heat was used.
      

Corrective Action:

  • Trituration: Add cold Hexane or Diethyl Ether to the gum and scratch the flask sides with a glass rod. This induces crystallization.

  • Recrystallization: Dissolve the gum in a minimum amount of hot Ethanol, then slowly add water until turbid. Cool to 4°C.

Issue 3: Dark/Colored Impurities

Diagnosis: Oxidation of the aniline-like substructures (if degradation occurred) or trace iodine contaminants from the starting material.

  • Corrective Action:

    • Pass the DCM solution of the product through a short pad of Silica Gel or Activated Charcoal before final evaporation.

Optimization Logic Tree

Use this diagram to diagnose specific failures in your experiment.

Troubleshooting Problem Yield / Purity Issue CheckTLC Check TLC (vs. Starting Material) Problem->CheckTLC Result1 Spot matches SM (Acid) CheckTLC->Result1 Result2 New Spot + SM CheckTLC->Result2 Result3 Complex Mixture (Streaking) CheckTLC->Result3 Fix1 Hydrolysis occurred. Dry solvents & glassware. Use excess NH3. Result1->Fix1 Fix2 Incomplete Activation. Check SOCl2 quality. Increase Reflux time. Result2->Fix2 Fix3 Decomposition. Lower Amidation Temp (<0°C). Purify via Column. Result3->Fix3

Caption: Decision tree for diagnosing reaction failures based on Thin Layer Chromatography (TLC) analysis.

Alternative Method (Mild Conditions)

If the Acid Chloride route fails or you lack fume hood capacity for


, use this method.

The Mixed Anhydride / Coupling Agent Method:

  • Reagents: 1.0 eq Acid, 1.1 eq EDC·HCl (or HATU), 1.5 eq HOBt, 3.0 eq DIPEA.

  • Solvent: DMF or DCM.

  • Ammonia: Add

    
     (solid, 2.0 eq) to the reaction mixture.
    
  • Procedure: Stir Acid + Base + Coupling Agent for 30 mins, then add

    
    . Stir overnight at RT.
    
  • Pros/Cons: Higher cost, easier setup, no corrosive gases. Note: Removing DMF requires thorough water washes.

References

  • General Amide Synthesis via Acid Chlorides: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Standard mechanism for nucleophilic acyl substitution).
  • Optimization of Phenylacetamide Synthesis

    • BenchChem. (2025).[1][3] Technical Support: Synthesis of 2-bromo-N-(2,4-difluorophenyl)acetamide. Retrieved from (Extrapolated protocol for halogenated phenylacetamides).

  • Safety & Stability of Fluoro-Bromo Aromatics

    • National Institutes of Health (NIH). PubChem Compound Summary for 2-bromo-N-(4-fluorophenyl)acetamide.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

Sources

Technical Support Center: Purification of 2-(3-Bromo-4-fluorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 2-(3-Bromo-4-fluorophenyl)acetamide. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this compound. Our goal is to equip you with the knowledge to not only follow protocols but to understand the causality behind experimental choices, enabling you to troubleshoot and optimize your purification strategy effectively.

Purification Troubleshooting Guide (Q&A)

This section addresses specific issues you may encounter during the purification of crude 2-(3-Bromo-4-fluorophenyl)acetamide.

Question 1: My crude product, which appears as an oil or waxy solid, fails to crystallize during recrystallization. What should I do?

Answer: This is a common issue that can be caused by several factors, including residual solvent, the presence of impurities that inhibit crystal lattice formation, or the use of an inappropriate solvent system.

  • Probable Cause 1: High Impurity Load. If the crude product is significantly impure, the impurities can interfere with the formation of a stable crystal lattice.

    • Solution: First, assess the purity of your crude material using Thin-Layer Chromatography (TLC). If multiple spots are visible, consider a preliminary purification step. An aqueous work-up consisting of sequential washes with a dilute acid (e.g., 1M HCl), a dilute base (e.g., saturated sodium bicarbonate solution), and brine can remove acidic and basic impurities.[1][2] If impurities are still present, a quick filtration through a small plug of silica gel (eluting with a solvent like dichloromethane or ethyl acetate) can remove highly polar or non-polar contaminants before attempting recrystallization again.

  • Probable Cause 2: Incorrect Recrystallization Solvent. The ideal solvent is one in which 2-(3-Bromo-4-fluorophenyl)acetamide has low solubility at room temperature but high solubility at the solvent's boiling point.[3]

    • Solution: Experiment with different solvent systems. For acetamides, common and effective choices include ethanol, isopropanol, or a binary mixture such as ethyl acetate/hexanes.[1] To test solvents, place a small amount of your crude product in a test tube, add a few drops of the solvent, and see if it dissolves at room temperature. If not, heat the mixture. A good solvent will dissolve the compound when hot but allow it to precipitate upon cooling.

  • Probable Cause 3: Supersaturation. The solution may be supersaturated, preventing the initiation of crystallization.

    • Solution:

      • Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the solvent line. The microscopic scratches provide a surface for nucleation.

      • Seeding: If you have a small crystal of pure product from a previous batch, add it to the cooled solution to act as a template for crystal growth.[1]

      • Reduce Temperature: Ensure the solution is cooled sufficiently. After cooling to room temperature, place the flask in an ice bath to further decrease solubility and promote crystallization.[3]

Question 2: After purification by column chromatography, my fractions are still impure, or the separation is poor (overlapping spots on TLC). How can I improve this?

Answer: Poor separation in column chromatography typically points to an issue with the mobile phase (eluent), stationary phase, or column packing.

  • Probable Cause 1: Inappropriate Mobile Phase Polarity. If the eluent is too polar, all compounds will travel quickly down the column with little separation (high Rf values). If it's not polar enough, the compounds will not move off the baseline (low Rf values).

    • Solution: Optimize your mobile phase using TLC first. The ideal solvent system should give your desired product an Rf value of approximately 0.25-0.35, with good separation from impurity spots. For aryl acetamides, a gradient elution is often effective.[1] Start with a non-polar solvent like hexanes and gradually increase the proportion of a more polar solvent like ethyl acetate.[1][4] This allows non-polar impurities to elute first, followed by your product, and finally, the more polar impurities.

  • Probable Cause 2: Column Overloading. Applying too much crude material to the column relative to the amount of silica gel will result in broad, overlapping bands.

    • Solution: A general rule of thumb is to use a silica gel mass that is 30-100 times the mass of your crude sample. For difficult separations, a higher ratio is necessary.

  • Probable Cause 3: Poorly Packed Column. Channels or cracks in the silica gel bed will lead to uneven solvent flow and poor separation.

    • Solution: Ensure the silica gel is packed as a uniform, homogenous slurry. Gently tap the column as you pack to settle the silica and remove any air bubbles. Add a layer of sand on top of the silica bed to prevent disruption when adding the eluent.

Frequently Asked Questions (FAQs)

Q1: Which purification method should I choose: recrystallization or column chromatography?

A1: The choice depends on the nature and amount of impurities.

  • Recrystallization is ideal when you have a relatively pure solid (>90%) with small amounts of impurities that have different solubility profiles. It is fast, economical, and often yields highly pure crystalline material.

  • Column Chromatography is more powerful and versatile. It should be used when you have a complex mixture with multiple components, or when impurities have similar solubility to your product, making recrystallization ineffective.[5][6]

Q2: What are the likely impurities I need to remove from my crude 2-(3-Bromo-4-fluorophenyl)acetamide?

A2: Impurities typically originate from the starting materials or side reactions during synthesis. Common impurities include:

  • Unreacted 3-bromo-4-fluoroaniline: A basic starting material that can be removed with a dilute acid wash (e.g., 1M HCl) during the work-up.

  • Unreacted Acetylating Agent (e.g., bromoacetyl chloride/bromide) or its Hydrolysis Product (bromoacetic acid): These are acidic and can be removed with a dilute base wash (e.g., saturated NaHCO3).[1]

  • Di-acylated Product: This can form if an excess of the acetylating agent is used and is typically more non-polar than the desired product.[1]

  • Isomeric Impurities: Depending on the synthesis of the starting aniline, positional isomers may be present, which can be challenging to separate and often require careful column chromatography.[7]

Q3: How do I properly prepare my sample for column chromatography?

A3: Proper sample loading is critical for good separation. Dissolve your crude product in a minimal amount of the mobile phase or a more volatile solvent like dichloromethane. For the best results ("dry loading"), dissolve the crude product, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of the column. This technique prevents band broadening caused by using a large volume of strong solvent for loading.

Q4: How can I assess the purity of my final product?

A4: Several methods can be used to determine purity:

  • Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot. Run the TLC in a few different solvent systems to be confident.

  • Melting Point Analysis: A pure crystalline solid will have a sharp melting point over a narrow range (e.g., 1-2 °C). Impurities typically depress and broaden the melting point range. The melting point for a similar compound, N-(2-Bromo-4-fluorophenyl)acetamide, is reported as 117-119 °C, which can serve as an approximate reference.[8]

  • Spectroscopic Analysis (NMR, MS): Proton and Carbon NMR (¹H-NMR, ¹³C-NMR) are powerful tools to confirm the structure and identify impurities. Mass Spectrometry (MS) confirms the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): This is a quantitative method to determine purity with high accuracy.[9]

Purification Parameters Summary

ParameterRecrystallizationFlash Column Chromatography
Primary Use Final purification of solids (>90% pure)Purification of complex mixtures, oils, or solids with closely-related impurities
Stationary Phase N/ASilica Gel (230-400 mesh)[5]
Mobile Phase / Solvent Single or binary solvent systems (e.g., Ethanol, Isopropanol, Ethyl Acetate/Hexanes)[1][10]Gradient elution with a non-polar/polar solvent system (e.g., Hexanes/Ethyl Acetate)[1][4]
Typical Throughput High (grams to kilograms)Low to Medium (milligrams to grams)
Solvent Consumption Relatively lowHigh
Pros Fast, inexpensive, yields high-purity crystalsHigh resolving power, versatile for many mixture types
Cons Requires a crystalline solid, ineffective for certain impurity profiles, potential for product loss in mother liquorTime-consuming, requires large volumes of solvent, more complex setup

Detailed Experimental Protocol: Recrystallization

This protocol provides a step-by-step method for the recrystallization of 2-(3-Bromo-4-fluorophenyl)acetamide from an ethyl acetate/hexanes solvent system.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethyl acetate required to fully dissolve the solid at a near-boiling temperature. Stirring and heating on a hot plate will facilitate this process.[3]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent the desired compound from crystallizing prematurely.

  • Cooling & Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice-water bath for 15-30 minutes to maximize crystal formation.[3]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold hexanes. This will wash away any residual soluble impurities clinging to the crystal surfaces without dissolving the product.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent. The final product should be a white to off-white crystalline solid.[11]

Visualization of the Purification Workflow

The following diagram outlines the decision-making process for purifying crude 2-(3-Bromo-4-fluorophenyl)acetamide.

Purification_Workflow cluster_start Initial State cluster_analysis Analysis cluster_purification Purification Path cluster_outcome Outcome & Verification Start Crude Product TLC Analyze by TLC Start->TLC Recrystallize Attempt Recrystallization TLC->Recrystallize Mainly one spot, minor impurities Column Perform Column Chromatography TLC->Column Multiple/close spots or oily product Success Pure Product (Verify by MP, NMR) Recrystallize->Success Crystals form Troubleshoot Troubleshoot Recrystallization (e.g., change solvent, seed) Recrystallize->Troubleshoot No crystals / Oiled out Column->Success Troubleshoot->Recrystallize

Caption: Decision workflow for purifying 2-(3-Bromo-4-fluorophenyl)acetamide.

References

  • PubChem. (n.d.). 2-bromo-N-(4-fluorophenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(4-Bromophenyl)-N-(3-chloro-4-fluorophenyl)acetamide. PubChem. Retrieved from [Link]

  • RSC Publishing. (2021). Cu-Catalyzed Arylation of Bromo-Difluoro-Acetamides by Aryl Boronic Acids, Aryl Trialkoxysilanes and Dimethyl-Aryl-Sulfonium Salts: New Entries to Aromatic Amides. PMC. Retrieved from [Link]

  • SciELO Colombia. (2011). Simple preparation of new N-aryl-N-(3-indolmethyl) acetamides and their spectroscopic analysis. Retrieved from [Link]

  • PMC. (n.d.). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. Retrieved from [Link]

  • CompTox Chemicals Dashboard | US EPA. (2025). 2-Bromo-N-(4-fluoro-2-methylphenyl)acetamide Properties. Retrieved from [Link]

  • BuyersGuideChem. (n.d.). N-(2-Bromo-4-fluorophenyl)acetamide | 1009-22-9. Retrieved from [Link]

  • Asian Journal of Chemistry. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Retrieved from [Link]

  • Victoria University of Wellington. (n.d.). Impurity profiling and synthesis of a series of analogues and isomers of Bromo-DragonFLY. Retrieved from [Link]

  • MDPI. (2021). Cu-Catalyzed Arylation of Bromo-Difluoro-Acetamides by Aryl Boronic Acids, Aryl Trialkoxysilanes and Dimethyl-Aryl-Sulfonium Salts: New Entries to Aromatic Amides. Retrieved from [Link]

  • MDPI. (2012). Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. Retrieved from [Link]

  • Green Chemistry (RSC Publishing). (n.d.). Scale-up preparation, column chromatography-free purification of protected carbonyl-containing biomass molecules and their derivatizations. Retrieved from [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Acetamide on Newcrom R1 HPLC column. Retrieved from [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Reddit. (2019, December 18). Recrystallization with two solvents. r/Chempros. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-BROMO-4-AMINOTOLUENE. Retrieved from [Link]

  • PubChem. (n.d.). N-(4-bromo-2-fluorophenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). Acetamide, N-(4-bromophenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Bromo-N-(4-bromophenyl)acetamide. Retrieved from [Link]

Sources

Technical Support Guide: Recrystallization of 2-(3-Bromo-4-fluorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Recommended Solvent Systems

For the purification of 2-(3-Bromo-4-fluorophenyl)acetamide , the following solvent systems are recommended based on the compound's structural properties (polar primary amide head group vs. lipophilic halogenated aromatic tail).

Solvent System Composition Application Pros/Cons
Ethanol / Water Primary Choice (Start with 95% EtOH)General purification; removal of inorganic salts.[1]Pros: High recovery, eco-friendly. Cons: Risk of oiling out if water is added too quickly.
Ethyl Acetate / n-Heptane Secondary Choice Removal of non-polar impurities (e.g., starting materials).[1]Pros: Sharp separation, easy drying. Cons: Lower solubility for highly polar amides.
Toluene Alternative For samples with high melting points (>150°C).Pros: Good for removing polar side-products.[1] Cons: High boiling point makes drying difficult.

Technical Q&A: Troubleshooting & Optimization

Q1: Why are these specific solvents recommended?

A: The molecule contains two distinct regions affecting solubility:

  • The Acetamide Group (

    
    ):  Highly polar and capable of strong hydrogen bonding.[1] This necessitates a polar solvent (like Ethanol or Ethyl Acetate) for dissolution.
    
  • The Halogenated Phenyl Ring: The 3-Bromo and 4-Fluoro substituents increase lipophilicity compared to a simple phenyl group.[1] This reduces water solubility, making water an excellent anti-solvent .

Selection Logic:

  • Ethanol dissolves the amide via H-bonding.[1]

  • Water (anti-solvent) forces the hydrophobic halogenated ring to aggregate and crystallize.

  • Heptane acts similarly to water but in a non-polar organic system (EtOAc/Heptane), pushing the polar amide out of solution.

Q2: My product is "oiling out" (forming a liquid layer) instead of crystallizing. How do I fix this?

A: Oiling out occurs when the compound separates as a liquid phase before it can crystallize, usually because the solution temperature is above the solvent's saturation point but the compound's melting point is depressed by impurities or solvent mixtures.

Corrective Actions:

  • Re-heat: Dissolve the oil back into the solution by heating.

  • Add More Solvent: Slightly dilute the solution. A solution that is too concentrated is more prone to oiling.

  • Seed Crystals: Add a tiny crystal of pure product at a temperature just below the cloud point. This provides a template for lattice formation.

  • Slow Cooling: Insulate the flask (wrap in foil/towel) to cool very slowly. Rapid cooling traps impurities and promotes oiling.

  • Change Solvent: If using EtOH/Water, switch to Ethyl Acetate/Heptane . The oiling phenomenon is often solvent-specific.[1]

Q3: The crystals are colored (yellow/brown). How do I remove this?

A: Color usually comes from oxidized starting materials (e.g., anilines or phenols) or bromination side-products.[1]

  • Activated Carbon: While the solution is boiling, add activated carbon (1-5% by weight).[1] Stir for 5-10 minutes, then filter hot through a Celite pad.

  • Solvent Switch: Recrystallize from Toluene . Many colored organic impurities remain soluble in cold toluene, leaving white crystals behind.

Detailed Experimental Protocol

Method A: Ethanol/Water Recrystallization (Standard)[1]
  • Preparation: Place the crude solid in an Erlenmeyer flask with a magnetic stir bar.

  • Dissolution: Add Ethanol (95%) in small portions while heating to reflux (approx. 78°C). Add just enough solvent to dissolve the solid completely.

    • Note: If insoluble particles remain (inorganic salts), filter the hot solution immediately.

  • Anti-Solvent Addition: Remove from heat. While still hot, add warm water dropwise until the solution becomes slightly turbid (cloudy).

  • Clarification: Add a few drops of hot Ethanol to make the solution clear again.

  • Crystallization: Allow the flask to cool to room temperature undisturbed. Then, place it in an ice bath (0-4°C) for 1 hour.

  • Isolation: Filter the crystals using a Büchner funnel. Wash with a cold 50:50 Ethanol/Water mixture.

  • Drying: Dry under vacuum at 40-50°C.

Method B: Ethyl Acetate/Heptane (For Lipophilic Impurities)[1]
  • Dissolution: Dissolve the crude solid in minimal boiling Ethyl Acetate .

  • Precipitation: Slowly add n-Heptane (or Hexane) to the boiling solution until persistent cloudiness appears.[1]

  • Reflux: Add a minimal amount of Ethyl Acetate to clear the solution.[2]

  • Cooling: Remove from heat and let cool slowly. Scrub the sides of the flask with a glass rod if crystallization does not start (induces nucleation).

Decision Logic Visualization

The following diagram illustrates the decision process for selecting the optimal purification route based on observed crude properties.

RecrystallizationLogic Start Start: Crude 2-(3-Bromo-4-fluorophenyl)acetamide SolubilityCheck Check Solubility in Boiling Ethanol Start->SolubilityCheck Soluble Soluble? SolubilityCheck->Soluble MethodA Method A: Ethanol/Water (Best for Salt Removal) Soluble->MethodA Yes, & Salts present MethodB Method B: EtOAc/Heptane (Best for Organic Impurities) Soluble->MethodB Yes, & Non-polar impurities MethodC Method C: Hot Toluene (For High MP / Colored Impurities) Soluble->MethodC No (Low Solubility) Oiling Issue: Oiling Out? MethodA->Oiling MethodB->Oiling FixOil 1. Re-heat 2. Add Seed Crystal 3. Slow Cool Oiling->FixOil Yes End Pure Crystals Oiling->End No FixOil->End

Caption: Decision tree for selecting solvent systems and troubleshooting common crystallization issues.

References

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [1]

  • Massachusetts Institute of Technology (MIT). Two-Solvent Recrystallization Guide (OpenCourseWare).[1] Retrieved from [1]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary: 2-bromo-N-(4-fluorophenyl)acetamide (Isomer Data).[1] Retrieved from [1]

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Retrieved from [1]

Sources

Technical Support Center: Optimizing the Synthesis of 2-(3-Bromo-4-fluorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(3-Bromo-4-fluorophenyl)acetamide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to address challenges encountered during the synthesis of this important intermediate. Our focus is on providing scientifically grounded solutions to common issues, thereby enabling you to enhance your reaction yields and product purity.

Introduction to the Synthesis

The primary route for synthesizing 2-(3-Bromo-4-fluorophenyl)acetamide involves the coupling of 2-(3-Bromo-4-fluorophenyl)acetic acid with an amine source, typically ammonia or an ammonium salt. This transformation is most commonly achieved using a coupling agent to activate the carboxylic acid, facilitating nucleophilic attack by the amine.

Below is a general reaction scheme for this synthesis:

Reaction_Scheme 2-(3-Bromo-4-fluorophenyl)acetic_acid 2-(3-Bromo-4-fluorophenyl)acetic acid Product 2-(3-Bromo-4-fluorophenyl)acetamide 2-(3-Bromo-4-fluorophenyl)acetic_acid->Product + Ammonia Ammonia (NH3) Ammonia->Product Coupling_Agent Coupling Agent (e.g., EDC, DCC) Coupling_Agent->Product Byproduct Byproduct (e.g., Urea derivative) Product->Byproduct +

Caption: General reaction scheme for the synthesis of 2-(3-Bromo-4-fluorophenyl)acetamide.

Troubleshooting Guide: Addressing Low Yields and Impurities

This section addresses specific problems that can arise during the synthesis, providing a logical approach to identifying and resolving the root cause.

Issue 1: Low or No Product Formation

A common challenge in amide synthesis is a low or negligible yield of the desired product. This can often be traced back to several key factors.

Question: My reaction has a low conversion rate, with a significant amount of unreacted 2-(3-Bromo-4-fluorophenyl)acetic acid remaining. What are the likely causes and how can I improve the yield?

Answer: Low conversion is a frequent issue that can be addressed by systematically evaluating the reaction components and conditions.

  • Inadequate Activation of the Carboxylic Acid: The first step in the reaction is the activation of the carboxylic acid by the coupling agent. If this step is inefficient, the subsequent nucleophilic attack by ammonia will be slow or non-existent.

    • Scientific Rationale: Carbodiimide coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCC (N,N'-dicyclohexylcarbodiimide) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[1][2] This intermediate is then susceptible to nucleophilic attack by the amine.

    • Troubleshooting Steps:

      • Check the Quality of the Coupling Agent: Carbodiimides are sensitive to moisture and can degrade over time. Use a fresh, high-purity batch of the coupling agent.

      • Optimize Stoichiometry: Ensure at least a stoichiometric amount (1.0-1.2 equivalents) of the coupling agent is used relative to the carboxylic acid.

      • Consider an Additive: The addition of a nucleophilic catalyst like 1-hydroxybenzotriazole (HOBt) or DMAP (4-dimethylaminopyridine) can significantly improve the reaction rate by forming a more stable activated ester intermediate, which is less prone to side reactions.[1]

  • Presence of Moisture: Water in the reaction mixture can compete with the amine as a nucleophile, leading to the hydrolysis of the activated intermediate back to the starting carboxylic acid.

    • Scientific Rationale: The O-acylisourea intermediate is highly reactive and susceptible to hydrolysis. The presence of water will lead to the regeneration of the carboxylic acid and the formation of a urea byproduct.

    • Troubleshooting Steps:

      • Use Anhydrous Solvents: Ensure that all solvents are thoroughly dried before use.

      • Dry Glassware: Oven-dry all glassware and cool it under a stream of inert gas (e.g., nitrogen or argon) before use.

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere to prevent the ingress of atmospheric moisture.

  • Insufficient Amine Nucleophile: If the concentration of the ammonia nucleophile is too low, the reaction will proceed slowly.

    • Troubleshooting Steps:

      • Use a Suitable Ammonia Source: Anhydrous ammonia gas, a solution of ammonia in an organic solvent (e.g., dioxane or methanol), or an ammonium salt like ammonium chloride in the presence of a base can be used.

      • Ensure Adequate Base: When using an ammonium salt, a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) is required to liberate the free ammonia.[3] Ensure at least two equivalents of the base are used: one to neutralize the ammonium salt and one to neutralize the acid formed during the coupling reaction.[4]

Troubleshooting_Low_Yield Start Low Product Yield Check_Activation Problem with Carboxylic Acid Activation? Start->Check_Activation Check_Moisture Presence of Moisture? Check_Activation->Check_Moisture No Sol_Activation Verify Coupling Agent Quality Optimize Stoichiometry Add HOBt or DMAP Check_Activation->Sol_Activation Yes Check_Amine Insufficient Amine Nucleophile? Check_Moisture->Check_Amine No Sol_Moisture Use Anhydrous Solvents Dry Glassware Run under Inert Atmosphere Check_Moisture->Sol_Moisture Yes Sol_Amine Use Appropriate Ammonia Source Ensure Sufficient Base Check_Amine->Sol_Amine Yes Success Improved Yield Sol_Activation->Success Sol_Moisture->Success Sol_Amine->Success

Caption: Troubleshooting workflow for low product yield.

Issue 2: Presence of Significant Impurities

Even with good conversion, the presence of impurities can complicate purification and lower the final isolated yield.

Question: My reaction has produced the desired amide, but I am observing significant impurities by TLC and NMR. What are the likely side products and how can I minimize their formation?

Answer: The formation of impurities is often due to side reactions involving the highly reactive intermediates.

  • N-Acylurea Formation: This is a common side reaction when using carbodiimide coupling agents.

    • Scientific Rationale: The O-acylisourea intermediate can undergo an intramolecular rearrangement to form a stable N-acylurea, which is unreactive towards the amine nucleophile. This side reaction is more prevalent in polar aprotic solvents like DMF.[5]

    • Troubleshooting Steps:

      • Choice of Solvent: Use a non-polar aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) to minimize this side reaction.

      • Addition of HOBt: As mentioned previously, HOBt intercepts the O-acylisourea to form an active ester, which is less prone to rearrangement.

      • Temperature Control: Running the reaction at a lower temperature (e.g., 0 °C) can sometimes reduce the rate of the rearrangement relative to the desired amidation.

  • Diacylation: If a primary amine is used as the starting material for a different acetamide synthesis, it is possible for the product to react further with the activated carboxylic acid to form a diacylated byproduct. While less common with ammonia, it is a possibility to consider.

    • Troubleshooting Steps:

      • Control Stoichiometry: Avoid using a large excess of the activated carboxylic acid.

      • Slow Addition: Add the coupling agent or the activated carboxylic acid solution slowly to the reaction mixture containing the amine to maintain a low concentration of the activated species.

  • Unreacted Starting Materials: As discussed in the previous section, incomplete reaction will lead to the presence of starting materials in the crude product.

Frequently Asked Questions (FAQs)

Q1: What are the recommended reaction conditions for the synthesis of 2-(3-Bromo-4-fluorophenyl)acetamide?

A1: Based on analogous procedures and general principles of amide synthesis, the following conditions are a good starting point:

ParameterRecommended ConditionRationale
Solvent Anhydrous Dichloromethane (DCM)Minimizes N-acylurea formation and is a good solvent for the reactants.[5]
Coupling Agent EDC (1.1 eq.) + HOBt (1.0 eq.)EDC is water-soluble, simplifying workup, and HOBt suppresses side reactions.[1]
Amine Source Ammonium Chloride (1.2 eq.)A stable and easy-to-handle source of ammonia.
Base Triethylamine (2.5 eq.)Liberates free ammonia and neutralizes the acid byproduct.[3][4]
Temperature 0 °C to Room TemperatureInitial cooling helps to control the exothermic reaction, followed by warming to ensure completion.
Reaction Time 4-12 hoursMonitor by TLC until the starting carboxylic acid is consumed.

Q2: How should I monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) is an effective method for monitoring the reaction. Use a mobile phase that provides good separation between the starting carboxylic acid and the less polar acetamide product (e.g., a mixture of ethyl acetate and hexanes). The starting material and product can be visualized under UV light.

Q3: What is the best way to purify the crude 2-(3-Bromo-4-fluorophenyl)acetamide?

A3: A typical purification procedure involves an aqueous workup followed by recrystallization or column chromatography.

  • Aqueous Workup:

    • Quench the reaction mixture with water or a dilute acid (e.g., 1M HCl).

    • Extract the aqueous layer with an organic solvent like ethyl acetate or DCM.

    • Wash the combined organic layers sequentially with a dilute acid, a saturated sodium bicarbonate solution (to remove unreacted carboxylic acid and HOBt), and brine.[3]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Recrystallization: This is often the most efficient method for purifying solid products. Common solvent systems for similar acetamides include ethanol, or mixtures of ethyl acetate and hexanes.[3] Experiment with different solvent systems to find the one that gives the best recovery and purity.

    • Column Chromatography: If recrystallization does not provide a product of sufficient purity, silica gel column chromatography can be employed. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is typically effective.[3]

Q4: What are the expected analytical data for 2-(3-Bromo-4-fluorophenyl)acetamide?

  • Appearance: A white to off-white solid.

  • ¹H NMR: Expect signals for the aromatic protons, a singlet for the CH₂ group adjacent to the carbonyl, and a broad singlet for the NH₂ protons.

  • ¹³C NMR: Expect signals for the aromatic carbons (with C-F and C-Br splitting), the carbonyl carbon, and the CH₂ carbon.

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (C₈H₇BrFNO), along with a characteristic isotopic pattern for the bromine atom.

Experimental Protocols

Detailed Methodology for the Synthesis of 2-(3-Bromo-4-fluorophenyl)acetamide

Materials:

  • 2-(3-Bromo-4-fluorophenyl)acetic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Ammonium chloride (NH₄Cl)

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation: Dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool in a desiccator. Set up a round-bottom flask with a magnetic stirrer and a nitrogen inlet.

  • Reaction Setup: To the flask, add 2-(3-Bromo-4-fluorophenyl)acetic acid (1.0 eq.), HOBt (1.0 eq.), and ammonium chloride (1.2 eq.).

  • Solvent and Base Addition: Add anhydrous DCM to dissolve the solids, followed by the addition of triethylamine (2.5 eq.).

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Coupling Agent Addition: Add EDC (1.1 eq.) portion-wise to the stirred mixture, maintaining the temperature below 5 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Once the reaction is complete, add 1M HCl to the flask and transfer the mixture to a separatory funnel.

    • Separate the layers and extract the aqueous layer with DCM (2x).

    • Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography.

References

  • BenchChem. (2025). Technical Support Center: N-ethyl-2-oxo-2-phenylacetamide Synthesis.
  • PubChem. (2025). 2-bromo-N-(4-fluorophenyl)acetamide. National Center for Biotechnology Information. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • BenchChem. (2025). Technical Support Center: Synthesis of 2-bromo-N-(2,4-difluorophenyl)acetamide.
  • U.S. Environmental Protection Agency. (2025). 2-Bromo-N-(4-fluoro-2-methylphenyl)acetamide Properties. CompTox Chemicals Dashboard.
  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - T3P.
  • Fun, H.-K., Quah, C. K., Nayak, P. S., Narayana, B., & Sarojini, B. K. (2012). 2-(4-Bromophenyl)-N-(3-chloro-4-fluorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o398. [Link]

  • Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • LibreTexts. (2022). 21.7: Chemistry of Amides.
  • Wikipedia. (2023). Carbodiimide. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • ResearchGate. (2015).
  • Reddit. (2022). Carbodiimide amide coupling reaction sideproduct. r/Chempros.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • Organic Chemistry Portal. (n.d.).
  • BOC Sciences. (2024).
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  • Organic Syntheses. (n.d.). 3-BROMO-4-AMINOTOLUENE.
  • ResearchGate. (2004). Condensation Reactions and Formation of Amides, Esters, and Nitriles Under Hydrothermal Conditions.
  • Master Organic Chemistry. (2018).
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  • American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • PMC. (2026). Synthesis of Amides from Amines and Esters Under Hydrothermal Conditions.
  • Google Patents. (n.d.). CN104447382A - Preparation method of 2-bromo-4-fluoroacetanilide.
  • Preprints.org. (2025).
  • U.S. Geological Survey. (n.d.). Methods of analysis by the U.S.
  • ACS Earth and Space Chemistry. (2020). Direct Synthesis of Amides from Amines and Carboxylic Acids under Hydrothermal Conditions.
  • UCL Discovery. (n.d.).
  • PubMed. (n.d.). N-(3,4-di-fluoro-phen-yl)acetamide.
  • Organic Syntheses. (n.d.). n-bromoacetamide.
  • ResearchGate. (2009). 2-Bromo-N-(4-bromophenyl)acetamide.
  • ECHEMI. (n.d.). N-(2-Bromo-4-fluorophenyl)
  • MDPI. (2024).
  • MDPI. (2012). Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents.
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Sources

Technical Support Center: Purification of Crude 2-(3-Bromo-4-fluorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-(3-Bromo-4-fluorophenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and require a high degree of purity for their downstream applications. Here, we provide in-depth troubleshooting guides and frequently asked questions to address specific challenges you may encounter during the purification process. Our goal is to equip you with the scientific understanding and practical protocols necessary to achieve the desired purity of your target molecule.

Introduction: The Critical Role of Purity

2-(3-Bromo-4-fluorophenyl)acetamide is a key building block in the synthesis of various pharmaceutical compounds. The purity of this intermediate is paramount as impurities can lead to unwanted side reactions, decreased yields, and the formation of potentially toxic byproducts in subsequent synthetic steps. This guide will walk you through common impurities and provide robust methods for their removal.

Frequently Asked Questions (FAQs)

Here are some common questions that arise when dealing with the purification of 2-(3-Bromo-4-fluorophenyl)acetamide:

Q1: What are the most likely impurities in my crude 2-(3-Bromo-4-fluorophenyl)acetamide?

A1: The impurity profile can vary depending on the synthetic route. However, common impurities often include:

  • Unreacted starting materials: This could be 3-Bromo-4-fluorophenylacetic acid or the aminating agent used.

  • Over-brominated or under-brominated species: Depending on the bromination step in the synthesis of the starting material, you might have species with different bromination patterns on the aromatic ring.

  • Hydrolysis product: The acetamide can hydrolyze back to 3-Bromo-4-fluorophenylacetic acid, especially if exposed to acidic or basic conditions during workup.[1]

  • Solvent residues: Trace amounts of solvents used in the reaction or workup may remain.[2]

Q2: How can I quickly assess the purity of my crude product?

A2: Thin-Layer Chromatography (TLC) is an excellent initial technique to assess the complexity of your crude mixture.[3] By spotting your crude material alongside the starting materials on a TLC plate and eluting with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes), you can visualize the number of components.[1] Aromatic compounds, like your target molecule, can often be visualized under a UV lamp.[4]

Q3: My purified product has a slight color. Does this indicate an impurity?

A3: Not necessarily, but it is a strong possibility. While a perfectly pure compound should be a white to off-white solid, trace impurities can impart color. It is crucial to characterize the "colored" product by other analytical methods like HPLC or NMR to identify the source of the color.

Q4: Can I use recrystallization for purification? What is a good solvent system?

A4: Recrystallization is a highly effective and scalable method for purifying solid compounds like 2-(3-Bromo-4-fluorophenyl)acetamide.[5][6] The key is to find a solvent or solvent system where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[7] Good starting points for solvent screening include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.[1][8]

Troubleshooting Guides

This section provides detailed solutions to specific problems you might encounter during your purification experiments.

Issue 1: Multiple Spots on the TLC Plate

If your initial TLC analysis of the crude product shows multiple spots, it confirms the presence of impurities. Here’s a systematic approach to identify and remove them.

Visualizing the Problem: TLC Analysis Workflow

cluster_0 TLC Analysis cluster_1 Interpretation & Action spot Spot Crude Product and Starting Materials develop Develop Plate in Solvent System (e.g., Hexane/EtOAc) spot->develop visualize Visualize under UV Light and/or with a Stain develop->visualize analyze Analyze Rf Values of Spots visualize->analyze impurity_id Identify Potential Impurities (Starting Material, Byproducts) analyze->impurity_id purification Select Purification Method (Recrystallization or Chromatography) impurity_id->purification

Caption: Workflow for analyzing crude product using TLC.

Step-by-Step Purification Strategy
  • Identify the Spots: Compare the Rf values of the spots in your crude mixture to the starting materials. A spot with the same Rf as a starting material is likely that unreacted compound. New spots represent byproducts.

  • Choose a Purification Method:

    • Recrystallization: If the main impurity is significantly more or less polar than your product, recrystallization is often the most efficient method.[8]

    • Column Chromatography: If you have multiple impurities with polarities close to your product, column chromatography will provide better separation.[5][9]

Issue 2: Difficulty with Recrystallization

Sometimes, achieving good crystal formation can be challenging. Here are some common problems and their solutions.

Troubleshooting Recrystallization
Problem Potential Cause Recommended Solution
Product "oils out" instead of crystallizing. The melting point of the compound is lower than the boiling point of the solvent, or the solution is supersaturated.Add a small amount of additional hot solvent to dissolve the oil, then allow it to cool more slowly. Scratching the inside of the flask with a glass rod can also induce crystallization.[6]
No crystals form upon cooling. The solution is not saturated enough, or crystallization is slow to initiate.Try cooling the solution in an ice bath to further decrease solubility. If that fails, evaporate some of the solvent to increase the concentration and attempt cooling again. Seeding with a small crystal of pure product can also be very effective.[1]
Low recovery of purified product. Too much solvent was used, or the product has some solubility in the cold solvent.Minimize the amount of hot solvent used to dissolve the crude product. Ensure the crystallization mixture is thoroughly cooled in an ice bath before filtration to maximize recovery.[5]
Recrystallization Protocol
  • Dissolution: In an Erlenmeyer flask, add a minimal amount of a suitable hot solvent (e.g., ethanol) to your crude 2-(3-Bromo-4-fluorophenyl)acetamide until it just dissolves.[8]

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[7]

  • Complete Crystallization: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[5]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold solvent to remove any adhering impurities.[5]

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Issue 3: Co-elution of Impurities During Column Chromatography

Column chromatography is a powerful separation technique, but sometimes impurities can elute at the same time as the desired product.

Optimizing Column Chromatography

cluster_0 Problem: Co-elution cluster_1 Optimization Strategies coelution Impurity and Product Elute Together gradient Use a Gradient Elution coelution->gradient solvent Change Solvent System gradient->solvent stationary Try a Different Stationary Phase solvent->stationary

Caption: Strategies for optimizing column chromatography separation.

Detailed Column Chromatography Protocol
  • Stationary Phase: Silica gel is a good starting point for the stationary phase.

  • Mobile Phase Selection: Use TLC to determine an optimal solvent system. A good starting point is a mixture of hexanes and ethyl acetate.[1] The ideal solvent system will give your product an Rf value of approximately 0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., hexanes) and carefully pack the column to avoid air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane) and adsorb it onto a small amount of silica gel.[5] After evaporating the solvent, carefully add the dried, adsorbed sample to the top of the packed column.

  • Elution:

    • Isocratic Elution: If the impurities are well-separated from your product on TLC, you can use a single solvent mixture for elution.

    • Gradient Elution: If impurities are close to your product, a gradient elution is recommended.[1] Start with a non-polar solvent system (e.g., 95:5 hexanes/ethyl acetate) and gradually increase the polarity by adding more of the more polar solvent (ethyl acetate).[5]

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify which fractions contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Issue 4: Confirming the Purity of the Final Product

After purification, it is essential to confirm the purity of your 2-(3-Bromo-4-fluorophenyl)acetamide.

Analytical Techniques for Purity Confirmation
Technique Principle Information Provided
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[10]Provides quantitative purity data (e.g., area percent). A single, sharp peak indicates high purity.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at a specific resonance frequency.Provides structural information and can be used to identify and quantify impurities if their signals do not overlap with the product signals.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.Confirms the molecular weight of the product and can help identify impurities.
Example HPLC Method Development

A reverse-phase HPLC method is generally suitable for aromatic amides.[11][12]

  • Column: C18 column.[11]

  • Mobile Phase: A gradient of water (often with 0.1% formic acid) and acetonitrile is a good starting point.[12]

  • Detection: UV detection at a wavelength where the analyte has strong absorbance (e.g., 254 nm).[4]

Conclusion

The purification of 2-(3-Bromo-4-fluorophenyl)acetamide is a critical step in ensuring the quality and reliability of subsequent research and development activities. By understanding the potential impurities and employing systematic troubleshooting and purification strategies, researchers can consistently obtain this key intermediate in high purity. This guide provides a foundation for addressing common purification challenges, but it is important to remember that each crude mixture may present unique difficulties. Careful observation, methodical experimentation, and the use of appropriate analytical techniques are the cornerstones of successful purification.

References

  • Benchchem. Application Notes and Protocols for the Purification of 2-Bromo-1-(4-fluorophenyl)ethanol.
  • Benchchem. Technical Support Center: Synthesis of 2-bromo-N-(2,4-difluorophenyl)acetamide.
  • PMC. Assessment of aromatic amides in printed food contact materials: analysis of potential cleavage to primary aromatic amines during simulated passage through the gastrointestinal tract.
  • ACS Publications.
  • LookChem.
  • Chemistry LibreTexts. 2.
  • MDPI. Effect of Ionic Liquid on the Determination of Aromatic Amines as Contaminants in Hair Dyes by Liquid Chromatography Coupled to Electrochemical Detection.
  • Benchchem. A Comparative Guide to the Validation of Analytical Methods for 2-bromo-N-(2,4-difluorophenyl)
  • Siyavula.
  • University of Colorado Boulder.
  • Chem 21, Fall 2009.
  • Bunnelle, W. H., Meyer, L. A., & Glaser, R. E.
  • Winthrop University Chemistry Department.
  • Veeprho.
  • Benchchem. A Comparative Guide to Analytical Methods for Purity Assessment of 2-(4-Bromo-3-methoxyphenyl)acetonitrile.

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Technical Support Center: Minimizing Debromination of 2-(3-Bromo-4-fluorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling 2-(3-Bromo-4-fluorophenyl)acetamide. This guide is designed for researchers, chemists, and drug development professionals who utilize this important building block and encounter the common side reaction of debromination. Here, we provide in-depth, experience-driven answers to frequently asked questions and offer robust troubleshooting strategies to enhance your reaction yields and product purity.

Introduction

2-(3-Bromo-4-fluorophenyl)acetamide is a valuable reagent in medicinal chemistry and materials science. However, its utility in common palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations, can be hampered by a significant side reaction: hydrodebromination. This process replaces the essential bromine atom with hydrogen, leading to the formation of 2-(4-fluorophenyl)acetamide, an impurity that reduces yield and complicates purification. This guide explains the mechanisms behind this side reaction and provides actionable protocols to minimize its occurrence.

Frequently Asked Questions (FAQs)

Q1: Why am I observing a significant amount of the debrominated impurity, 2-(4-fluorophenyl)acetamide, in my cross-coupling reaction?

A1: The formation of 2-(4-fluorophenyl)acetamide is a result of hydrodebromination, a common side reaction in palladium-catalyzed processes.[1][2] Several factors related to your reaction conditions are likely contributing to this undesired outcome:

  • Catalyst System: The choice of palladium source and, more critically, the phosphine ligand, plays a major role. Highly active, electron-rich, and sterically bulky ligands can sometimes promote the pathways leading to debromination.[1][2]

  • Base Selection: The strength and type of base can significantly influence the reaction. Some bases can generate hydride species or participate in pathways that facilitate the removal of the bromine atom.[3]

  • Reaction Temperature: Elevated temperatures, while often necessary to drive the reaction to completion, can disproportionately accelerate the rate of debromination.[1]

  • Presence of Hydride Sources: Impurities in solvents, reagents (like boronic acids), or degradation of reaction components can serve as sources of hydride (H⁻), which reductively cleaves the C-Br bond.[2][3]

The aryl bromide in 2-(3-Bromo-4-fluorophenyl)acetamide is susceptible to these factors. The electron-withdrawing nature of the ortho-fluoro and meta-acetamide groups can influence the electronic properties of the aromatic ring and its interaction with the palladium catalyst.

Q2: How does my choice of palladium catalyst and ligand affect the rate of debromination?

A2: The ligand is arguably the most critical variable in controlling the selectivity of a cross-coupling reaction.[2][3] The catalytic cycle involves several key steps: oxidative addition, transmetalation, and reductive elimination.[4][5][6] Debromination is a competing pathway that can occur at different stages.

  • Electron-Rich & Bulky Ligands: Ligands like SPhos, XPhos, and tBuXPhos are designed to accelerate the rate-limiting oxidative addition step, especially for less reactive aryl chlorides.[2] However, this high reactivity can sometimes lead to side reactions. Very bulky ligands can promote the reductive elimination of an aryl-hydride species, leading to the debrominated product.[1][3]

  • Less Electron-Donating Ligands: Ligands that are less electron-rich may disfavor the hydrodehalogenation pathway.[1] For a substrate like an aryl bromide, which is more reactive than an aryl chloride, an extremely active catalyst may not be necessary and could be detrimental to selectivity.[3]

  • Bidentate vs. Monodentate Ligands: The choice between bidentate (e.g., dppf, XantPhos) and monodentate ligands can also impact selectivity. There is no universal rule, and the optimal choice is often substrate-dependent.

Recommendation: If you are observing significant debromination, consider screening a panel of ligands with varying steric and electronic properties. Starting with a less bulky or less electron-rich ligand may be beneficial.

Q3: What is the best base to use for a Suzuki coupling with this substrate to avoid debromination?

A3: The base is essential for activating the organoboron reagent in a Suzuki coupling, but its choice is critical for minimizing side reactions.[7] The base facilitates the transmetalation step of the catalytic cycle.[4]

  • Strong Inorganic Bases (e.g., NaOtBu, K₂CO₃, Cs₂CO₃): These are commonly used and effective. However, very strong bases can sometimes promote decomposition pathways or react with other components to generate hydride sources.

  • Weaker Bases (e.g., K₃PO₄, KF): Potassium phosphate (K₃PO₄) is often an excellent choice for delicate substrates as it is sufficiently basic to promote the reaction while being less aggressive, thereby reducing the likelihood of side reactions.[8] Potassium fluoride (KF) can be used for substrates with base-labile groups.[7]

Recommendation: For 2-(3-Bromo-4-fluorophenyl)acetamide, potassium phosphate (K₃PO₄) is a highly recommended starting point. It provides a good balance of reactivity and selectivity.

Q4: How can I accurately quantify the level of debromination in my reaction mixture?

A4: Accurate quantification is crucial for optimizing your reaction. The most reliable methods are chromatographic.

  • High-Performance Liquid Chromatography (HPLC) / Ultra-High-Performance Liquid Chromatography (UPLC): This is the gold standard for purity analysis in pharmaceutical development.[9][10] A well-developed HPLC/UPLC method can separate the starting material, the desired product, and the debrominated impurity, allowing for precise quantification based on peak area.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds. It can effectively separate and identify the components based on their retention time and mass-to-charge ratio.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used for a rough estimation by integrating characteristic peaks of the desired product versus the debrominated impurity, especially the signals in the aromatic region. However, for accurate quantification, a quantitative NMR (qNMR) experiment with an internal standard is required.

A dedicated analytical method development is key to trusting your optimization results.[9][11]

Troubleshooting Guide

This section provides a structured approach to solving the problem of high debromination.

Symptom Potential Cause Suggested Solution & Rationale
High (>10%) debromination observed by LC-MS or NMR. 1. Catalyst system is too reactive. Action: Switch to a less electron-rich or less sterically bulky phosphine ligand. Rationale: A less active catalyst can be more selective, slowing the undesired debromination pathway relative to the productive cross-coupling.[1][2]
2. Reaction temperature is too high. Action: Reduce the reaction temperature by 10-20 °C and monitor the reaction over a longer period. Rationale: Debromination often has a higher activation energy than the desired coupling. Lowering the temperature can significantly decrease its rate while still allowing the main reaction to proceed.[1]
3. The chosen base is promoting side reactions. Action: Change the base. If using a strong base like NaOtBu or Cs₂CO₃, switch to a milder base like K₃PO₄. Rationale: A milder base is less likely to generate hydride impurities or participate in alternative catalytic cycles that lead to hydrodebromination.[3]
4. Presence of hydride donors. Action: Ensure all solvents are anhydrous and degassed. Use high-purity boronic acid/ester. Rationale: Water, oxygen, and impurities can act as sources of hydride. Rigorous exclusion of these contaminants minimizes the availability of reagents for the reductive debromination pathway.[2]
Reaction is slow and still produces the debrominated byproduct. 5. Suboptimal combination of parameters. Action: Perform a Design of Experiments (DoE) approach, systematically varying ligand, base, solvent, and temperature to find the optimal window where the rate of product formation is maximized relative to impurity formation.
Troubleshooting Workflow Diagram

G start High Debromination (>10%) Detected temp Reduce Temperature (e.g., 100°C -> 80°C) start->temp base Switch to Milder Base (e.g., K3PO4) temp->base Still high? end Debromination Minimized (<2%) temp->end Problem Solved ligand Screen Ligands (Less bulky/e-rich) base->ligand Still high? base->end Problem Solved solvent Ensure Anhydrous & Degassed Solvents ligand->solvent Still high? fail Re-evaluate Substrate (Protecting Group?) ligand->fail No Improvement solvent->end Problem Solved

Caption: A systematic workflow for troubleshooting debromination side reactions.

Experimental Protocols

Protocol 1: Recommended Suzuki-Miyaura Coupling Conditions

This protocol is optimized to minimize debromination for 2-(3-Bromo-4-fluorophenyl)acetamide.

Reagents & Equipment:

  • 2-(3-Bromo-4-fluorophenyl)acetamide (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous powder (2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene/Water 10:1 or Dioxane)

  • Schlenk flask or sealed reaction vial, magnetic stirrer, heating block, inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add 2-(3-Bromo-4-fluorophenyl)acetamide, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Evacuate and backfill the flask with inert gas three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the vessel and place it in a preheated block at 80-90 °C.

  • Stir the reaction vigorously. Monitor its progress by taking aliquots and analyzing via TLC or LC-MS at regular intervals (e.g., 2h, 6h, 12h).

  • Upon completion (consumption of starting material), cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: HPLC Method for Quantifying Debromination

This method provides a baseline for separating the starting material, product, and key impurity.

Instrumentation & Columns:

  • HPLC/UPLC System: With UV (DAD or PDA) detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

Mobile Phase & Conditions:

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-18.5 min: 95% to 10% B

    • 18.5-22 min: Hold at 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 5 µL

Expected Elution Order:

  • 2-(4-fluorophenyl)acetamide (Debrominated Impurity)

  • 2-(3-Bromo-4-fluorophenyl)acetamide (Starting Material)

  • Desired Coupled Product (will vary based on boronic acid used)

Mechanistic Insight: The Competing Pathways

Understanding the mechanism helps in making informed decisions. The desired productive cycle competes with the undesired debromination pathway.

G cluster_0 Productive Catalytic Cycle cluster_1 Debromination Side Pathway Pd0 Pd(0)L2 OA Oxidative Addition (Ar-Br) ArPdBr Ar-Pd(II)-Br OA->ArPdBr TM Transmetalation (Ar'B(OH)2 + Base) ArPdBr->TM ArPdBr_side Ar-Pd(II)-Br ArPdAr Ar-Pd(II)-Ar' TM->ArPdAr RE Reductive Elimination ArPdAr->RE RE->Pd0 Catalyst Regeneration Product Product (Ar-Ar') RE->Product ArPdH Ar-Pd(II)-H ArPdBr_side->ArPdH Halide Exchange Hydride Hydride Source (e.g., H₂O, base, impurity) Hydride->ArPdBr_side RE_side Reductive Elimination ArPdH->RE_side Debrom_Product Debrominated Impurity (Ar-H) RE_side->Debrom_Product

Caption: Competing catalytic cycles: desired cross-coupling versus undesired hydrodebromination.

This guide provides a comprehensive framework for understanding and mitigating debromination side reactions. By systematically adjusting reaction parameters and carefully monitoring outcomes, researchers can significantly improve the efficiency and purity of reactions involving 2-(3-Bromo-4-fluorophenyl)acetamide.

References

  • BenchChem. (n.d.). Preventing debromination during reactions with 4'-Bromobiphenyl-2-carboxylic acid.
  • MacMillan, D. W. C., et al. (2018). Combined Kinetic and Computational Analysis of the Palladium-Catalyzed Formylation of Aryl Bromides. Journal of the American Chemical Society.
  • Stephenson, C. R. J., et al. (2016). Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides. ACS Catalysis. Available from: [Link]

  • Various Authors. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Pharmaceutical Sciences and Research.
  • Johnson Matthey. (n.d.). Cross-Coupling Reactions Guide.
  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University Chemistry 115 Handout.
  • Hartwig, J. F., et al. (2010). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. Journal of the American Chemical Society.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • PubMed. (2025). Identification and preparation of debromination products of DBDPE photodegradation by HPLC-APPI-MS coupled to semi-preparative liquid chromatography.
  • Stephenson, C. R. J., et al. (2016). Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides. ACS Catalysis, 6(9), 5962–5967. Available from: [Link]

  • Nobel Prize Committee. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize Scientific Background.
  • Organ, M. G., et al. (2021). BASE- AND VISIBLE LIGHT-PROMOTED ACTIVATION OF ARYL HALIDES UNDER TRANSITION-METAL-FREE CONDITIONS: APPLICATIONS AND MECHANISTIC STUDIES. IUPUI ScholarWorks.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • ResearchGate. (n.d.). Radical Hydrodehalogenation of Aryl Halides with H₂ Catalyzed by a Phenanthroline-Based PNNP Cobalt(I) Complex.
  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4'-fluoro-3'-methylbenzophenone.
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  • National Institutes of Health. (n.d.). 2-(4-Bromophenyl)-N-(3-chloro-4-fluorophenyl)acetamide.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Various Authors. (n.d.).
  • MDPI. (2017).
  • University of Windsor. (n.d.). Palladium-Catalyzed Reactions of Organoboron Compounds and Their Mechanism.
  • ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • Various Authors. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Journal of Pharmaceutical Analysis.
  • Various Authors. (2013). Analytical Perspectives on Chromatographic Method Development for Impurity Profiling in Pharmaceuticals. Journal of Analytical Methods in Chemistry.
  • PubMed. (n.d.).
  • MDPI. (n.d.). Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)
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  • IU Indianapolis ScholarWorks. (n.d.). AND VISIBLE LIGHT-PROMOTED ACTIVATION OF ARYL HALIDES UNDER TRANSITION-METAL-FREE CONDITIONS.
  • ResearchGate. (n.d.). Radical Hydrodehalogenation of Aryl Bromides and Chlorides with Sodium Hydride and 1,4‐Dioxane.
  • Organic Chemistry Portal. (2007).
  • MDPI. (2022). Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals.
  • Wiley Online Library. (2025). Tunable Preparation of α-Aminoacyl Fluorides and α-Fluoroamides via Base-Induced Cascade.
  • ResearchGate. (2025). Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development.
  • Royal Society of Chemistry. (2020). Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines. Chemical Science.
  • ECHEMI. (n.d.). N-(2-Bromo-4-fluorophenyl)acetamide SDS.
  • PubMed. (n.d.). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine.

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Technical Support Center: Optimizing Scale-Up Efficiency for 2-(3-Bromo-4-fluorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of 2-(3-Bromo-4-fluorophenyl)acetamide. This guide is designed for researchers, chemists, and process development professionals to address the specific challenges encountered when transitioning this synthesis from the laboratory bench to pilot or manufacturing scale. Our focus is on providing actionable, field-proven insights to enhance efficiency, yield, and purity.

Troubleshooting Guide: From Benchtop Hiccups to Scalable Solutions

This section addresses common problems observed during the scale-up of 2-(3-Bromo-4-fluorophenyl)acetamide synthesis. The primary and most industrially viable route involves the amidation of 3-Bromo-4-fluorophenylacetic acid, typically via an acyl chloride intermediate.

Question 1: We're experiencing a significant drop in yield upon scaling up from 10g to 1kg. What are the likely causes and how can we mitigate this?

Answer: A drop in yield during scale-up is a frequent challenge, often stemming from a combination of physical and chemical factors that are less pronounced at the lab scale. The primary culprits are typically related to thermal control, mixing efficiency, and work-up procedures.

  • Causality—Heat Transfer Inefficiency: Chemical reactions that are mildly exothermic at a small scale can become difficult to control in large reactors. This is due to the decrease in the surface-area-to-volume ratio, which hinders efficient heat dissipation.[1][2] The conversion of 3-Bromo-4-fluorophenylacetic acid to its acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride is exothermic, as is the subsequent reaction with ammonia.[] Uncontrolled temperature spikes can lead to side reactions and degradation of both starting material and product, directly impacting yield.

  • Troubleshooting & Optimization:

    • Controlled Reagent Addition: Implement a slow, subsurface addition of the acylating agent (e.g., SOCl₂) to the solution of 3-Bromo-4-fluorophenylacetic acid. For the amidation step, introduce the ammonia source (e.g., aqueous ammonia) at a controlled rate, ensuring the internal temperature remains within the optimal range (e.g., 0-10 °C).

    • Calorimetric Data: If possible, perform reaction calorimetry (RC1) studies to understand the heat flow of the reaction. This data is invaluable for designing a safe and efficient addition profile at scale.

    • Mixing Dynamics: Ensure the reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine) to maintain homogeneity. Poor mixing can create localized "hot spots" where reagent concentration and temperature are dangerously high.

Below is a troubleshooting decision tree for diagnosing low yield:

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// Node Definitions start [label="Low Yield Observed at Scale", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_purity [label="Analyze Purity of Starting Materials\n(3-Bromo-4-fluorophenylacetic acid, NH₃)", fillcolor="#FBBC05", fontcolor="#202124"]; check_reaction [label="Monitor Reaction Profile\n(TLC, HPLC, GC)", fillcolor="#FBBC05", fontcolor="#202124"]; check_workup [label="Analyze Aqueous & Organic Layers\nPost-Workup for Product Loss", fillcolor="#FBBC05", fontcolor="#202124"];

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incomplete_reaction [label="Incomplete Conversion", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; side_products [label="Significant Side Products", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

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solution_purify [label="Action: Purify/Re-source\nStarting Materials", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_conditions [label="Action: Increase Reaction Time,\nTemperature, or Reagent Stoichiometry", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_optimize [label="Action: Optimize Temperature Control\n& Addition Rate to Minimize Byproducts", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_ph [label="Action: Adjust pH of Aqueous Layer\nDuring Extraction to Minimize Solubility", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> check_purity [label="Step 1"]; start -> check_reaction [label="Step 2"]; start -> check_workup [label="Step 3"];

check_purity -> purity_bad [label="Result"]; check_purity -> purity_ok [label="Result"]; purity_bad -> solution_purify;

check_reaction -> incomplete_reaction [label="Result"]; check_reaction -> side_products [label="Result"]; incomplete_reaction -> solution_conditions; side_products -> solution_optimize;

check_workup -> workup_loss [label="Result"]; workup_loss -> solution_ph; }

Troubleshooting logic for addressing low product yield.

Question 2: Our isolated product at the pilot scale is off-color and contains several impurities we didn't see in the lab. How can we identify and control these?

Answer: Impurity profiles often change during scale-up due to longer reaction times, higher temperatures, and different processing equipment. For 2-(3-Bromo-4-fluorophenyl)acetamide, the key is to understand the potential side reactions.

  • Causality—Potential Side Reactions:

    • Unreacted Starting Material: The most common impurity is residual 3-Bromo-4-fluorophenylacetic acid.[4][5] This indicates an incomplete reaction, often due to insufficient acylating agent or premature quenching.

    • Hydrolysis of Acyl Chloride: The intermediate, 3-bromo-4-fluorophenylacetyl chloride, is highly reactive and susceptible to hydrolysis from moisture in the reagents, solvents, or atmosphere, reverting it back to the starting carboxylic acid.[6]

    • Dimer Formation: Self-condensation of the activated acyl chloride or reaction with the product amide can lead to dimer impurities.

    • Ring Bromination: While less common for this specific transformation, harsh conditions or the presence of certain catalysts could potentially lead to further bromination on the aromatic ring.[6]

  • Troubleshooting & Optimization:

    Table 1: Common Impurities and Mitigation Strategies

    Impurity Name Potential Source Mitigation Strategy
    3-Bromo-4-fluorophenylacetic Acid Incomplete reaction; Hydrolysis of acyl chloride intermediate. Ensure stoichiometric or slight excess of acylating agent. Use anhydrous solvents and maintain a dry nitrogen atmosphere.[6]
    N-(3-Bromo-4-fluorophenylacetyl)-2-(3-Bromo-4-fluorophenyl)acetamide (Dimer) High concentration of activated intermediate; Localized temperature spikes. Control addition rate of acyl chloride to the ammonia solution. Ensure efficient mixing to disperse the reactant quickly.

    | Over-brominated Species | Presence of free bromine; Harsh reaction conditions. | Use high-purity starting materials. Avoid excessive temperatures or unnecessarily long reaction times.[7] |

    To address these, implement strict moisture control by using anhydrous solvents and inerting the reactor with nitrogen. Monitor the reaction closely using HPLC to ensure full conversion before proceeding with the workup.

Question 3: We are struggling with the final product isolation. The product either "oils out" or forms very fine particles that are difficult to filter. What's the best approach for crystallization at scale?

Answer: Crystallization is a critical final step that dictates purity, yield, and material handling properties. "Oiling out" or forming fine powders are classic scale-up crystallization problems.

  • Causality—Supersaturation and Cooling Rate: These issues arise from poorly controlled supersaturation. When a solution is cooled too quickly, the system is driven into a highly supersaturated state where spontaneous nucleation occurs rapidly, leading to the formation of many fine particles or an amorphous oil.[2]

  • Troubleshooting & Optimization:

    • Solvent System Selection: The ideal recrystallization solvent (or solvent mixture) will dissolve the product well at elevated temperatures but poorly at lower temperatures.[8] For phenylacetamide-type compounds, common choices include isopropanol, ethanol, or mixtures of ethyl acetate and hexanes.[6] A solvent screen at the lab scale is essential.

    • Controlled Cooling Profile: Implement a slow, linear cooling ramp in the reactor. A typical profile might be cooling from 70 °C to 20 °C over 4-6 hours. Avoid "crash cooling" by adding the batch to a cold vessel or applying full cooling power at once.

    • Seeding: Introduce a small quantity of pure, crystalline product (seed crystals) at a temperature where the solution is only slightly supersaturated. This provides a template for controlled crystal growth, leading to larger, more uniform particles that are easier to filter and dry.

    • Anti-Solvent Addition: An alternative to cooling is anti-solvent crystallization. Here, a solvent in which the product is insoluble (e.g., heptane or water) is slowly added to a solution of the product in a soluble solvent (e.g., ethyl acetate or acetone). This must be done at a controlled rate to manage supersaturation.

Detailed Experimental Protocol: Scalable Synthesis

This protocol describes a robust method for the synthesis of 2-(3-Bromo-4-fluorophenyl)acetamide suitable for scale-up, focusing on the acyl chloride pathway.

Step 1: Formation of 3-Bromo-4-fluorophenylacetyl Chloride

  • Preparation: Charge a clean, dry, nitrogen-purged reactor with 3-Bromo-4-fluorophenylacetic acid (1.0 eq) and an anhydrous solvent such as toluene or dichloromethane (DCM) (5-10 volumes). Begin agitation.

  • Catalyst Addition: Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 0.02 eq).

  • Reagent Addition: Slowly add thionyl chloride (SOCl₂) (1.1-1.2 eq) to the slurry via a subsurface addition line over 1-2 hours. Maintain the internal temperature between 20-25 °C. The reaction is exothermic.

  • Reaction: Heat the mixture to a moderate temperature (e.g., 40-50 °C for DCM, 60-70 °C for toluene) and hold for 2-4 hours, or until reaction completion is confirmed by HPLC (disappearance of the starting acid).

  • Solvent Swap (if necessary): If DCM was used, distill it off under vacuum. The crude acyl chloride in toluene can often be used directly in the next step.

Step 2: Amidation

  • Preparation: In a separate reactor, charge concentrated aqueous ammonia (e.g., 28-30% NH₃) (5-10 eq) and cool to 0-5 °C.

  • Addition: Slowly add the solution of 3-Bromo-4-fluorophenylacetyl chloride from Step 1 to the cooled ammonia solution over 2-3 hours. Maintain the internal temperature below 15 °C throughout the addition. This reaction is highly exothermic.

  • Reaction & Isolation: Stir the resulting slurry at 10-20 °C for 1-2 hours after the addition is complete. The product will precipitate.

  • Filtration: Filter the solid product using a centrifuge or filter-dryer.

  • Washing: Wash the filter cake sequentially with cold water and a non-polar solvent like heptane to remove residual impurities.

  • Drying: Dry the product under vacuum at 50-60 °C until a constant weight is achieved.

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// Edges reactor1 -> addition; reactor2 -> addition; addition -> filtration; filtration -> drying; drying -> purification [label="Check Purity"]; purification -> final_product; drying -> final_product [label="Purity OK"]; }

General workflow for the scale-up synthesis.

Frequently Asked Questions (FAQs)

Q1: Are there viable alternative synthetic routes to the acyl chloride method for large-scale production? A1: Yes, while the acyl chloride route is often cost-effective, using peptide coupling reagents is another common method, especially for higher-value products where avoiding harsh reagents like SOCl₂ is desirable.[9] Reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an activator can be used.[10] However, these reagents are significantly more expensive and generate stoichiometric byproducts (e.g., ureas) that must be removed, which can complicate purification at scale.[11] Another industrial method involves the hydrolysis of the corresponding phenylacetonitrile, which can be efficient but may require harsh acidic or basic conditions.[12][13]

Q2: What are the primary safety concerns when scaling up this synthesis? A2: The main hazards are associated with the reagents used.

  • Thionyl Chloride (SOCl₂): Corrosive, a lachrymator, and reacts violently with water. It also produces toxic HCl and SO₂ gas as byproducts. All additions must be done in a well-ventilated area or a closed system with a scrubber.[]

  • Exotherms: As discussed, both the acyl chloride formation and the amidation are exothermic. A failure of reactor cooling could lead to a runaway reaction, causing a dangerous pressure buildup.

  • Ammonia: Concentrated ammonia is corrosive and has a high vapor pressure. Proper handling and ventilation are required.

Q3: How do the bromo- and fluoro- substituents on the phenyl ring affect the synthesis? A3: Both bromine and fluorine are electron-withdrawing groups. Their presence on the aromatic ring makes the benzylic protons of the starting phenylacetic acid slightly more acidic. While they don't directly participate in the amidation reaction, their electronic properties can influence the reactivity of the starting material and the properties of the final product, such as its crystallinity and solubility.[4] They are also important for the biological activity of the final molecule in many drug development applications.

Q4: What analytical techniques are essential for process control during scale-up? A4:

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse analytical tool. It is essential for monitoring the disappearance of starting materials and the appearance of the product and byproducts. A well-developed HPLC method is critical for determining reaction completion and assessing the purity of the final product.

  • Thin-Layer Chromatography (TLC): A quick, qualitative tool for monitoring reaction progress at the reactor side, though it is less precise than HPLC.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Primarily used for structural confirmation of the final product and for identifying unknown impurities if necessary.

  • Gas Chromatography (GC): Useful for monitoring residual solvents in the final, dried product.

References

  • The Chemical Synthesis of 2-Phenylacetamide: Methods and Considerations. (2026, January 24). NINGBO INNO PHARMCHEM CO.,LTD.
  • Technical Support Center: Synthesis of 2-bromo-N-(2,4-difluorophenyl)acetamide. (n.d.). Benchchem.
  • China 2-Phenylacetamide Manufacturers Suppliers Factory. (n.d.). Yuze Chemical Technology.
  • Synthesis, crystal structure and Hirshfeld surface analysis of 2-(perfluorophenyl)acetamide in comparison with some related compounds. (n.d.). PMC.
  • 2-(4-Bromophenyl)-N-(3-chloro-4-fluorophenyl)acetamide. (n.d.). National Institutes of Health.
  • A Dangerous Bromance. (2024, February 19). Scientific Update.
  • Cas 103-81-1,2-Phenylacetamide. (n.d.). LookChem.
  • What are issues/things to consider when scaling up reactions from the lab to a factory? (2021, October 27). Reddit.
  • Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. (2022, February 7). PMC.
  • Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide. (n.d.). PMC.
  • 2-Bromoacetamide synthesis and purification methods. (n.d.). Benchchem.
  • Scalable and efficient electrochemical bromination of arenes with Faradaic efficiencies surpassing 90%. (2025, March 28). PMC.
  • Technical Support Center: Overcoming Challenges in the Scale-up Synthesis of Diloxanide Furoate. (n.d.). Benchchem.
  • Optimisation and Scale-up of α-Bromination of Acetophenone in a Continuous Flow Microreactor. (n.d.). AKJournals.
  • Purification of Organic Compounds: from Crude Product to Purity. (2023, July 4). PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT.
  • 2-Bromo-4'-fluoroacetophenone synthesis. (n.d.). ChemicalBook.
  • Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4): Discussion series on bromination/iodination reactions 4. (2022, April 8). Chemia.
  • amide coupling help. (2022, March 24). Reddit.
  • Purification of Acetamide. (n.d.). Chempedia - LookChem.
  • Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. (2012, February 22). MDPI.
  • Application Note and Protocol: Scale-Up Synthesis of 2-Bromo-4'-fluoro-3'-methylbenzophenone. (n.d.). Benchchem.
  • Method of preparing 2-(phenylamino)phenylacetic acid derivatives. (n.d.). Google Patents.
  • Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection. (2024, March 29). BOC Sciences.
  • Technical Support Center: Synthesis of 2-Bromo-n-(4-sulfamoylphenyl)acetamide. (n.d.). Benchchem.
  • What is the best technique for amide purification? (2020, November 2). ResearchGate.
  • Novel phenylacetamide derivatives and processes for the preparation thereof. (n.d.). European Patent Office.
  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. (2015, November 15). ACS Publications.
  • 2-Chloro-N-(4-fluorophenyl)acetamide. (n.d.). ResearchGate.
  • 2-Bromo-N-(4-bromophenyl)acetamide. (n.d.). ResearchGate.
  • 3-Bromo-4-fluorophenylacetic Acid. (n.d.). CymitQuimica.
  • Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. (n.d.). The Innovation.
  • Amidation of α‐bromo acid using DIC. (2022, March). ResearchGate.
  • Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. (n.d.). IRE Journals.
  • 2-bromo-4-fluorophenylacetic acid Properties. (2025, October 15). EPA.
  • 3-Bromo-4-fluorophenylacetic acid | 194019-11-9. (n.d.). Sigma-Aldrich.

Sources

column chromatography conditions for separating 2-(3-Bromo-4-fluorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-AMIDE-3B4F Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

Separating 2-(3-Bromo-4-fluorophenyl)acetamide presents a classic "solubility vs. resolution" conflict common to primary amides. The primary amide group (


) acts as a strong hydrogen bond donor/acceptor, causing two main issues on standard silica gel:
  • Tailing: Interaction with acidic silanols leads to peak broadening.

  • Solubility: The compound is often insoluble in non-polar starting solvents (e.g., Hexane), leading to precipitation at the column head.

This guide provides a self-validating protocol to overcome these issues, moving beyond standard "Hexane/Ethyl Acetate" defaults.

Part 1: Mobile Phase Optimization (The "Tailing" Issue)

The Problem: Why is my peak tailing?

Primary amides possess a dipole that interacts aggressively with the hydroxyl groups on the silica surface. Standard Hexane/Ethyl Acetate (Hex/EtOAc) systems often fail to break these interactions efficiently, resulting in broad, tailing peaks that co-elute with impurities.

The Solution: Alternative Solvent Systems

If Hex/EtOAc (50:50) yields a streak rather than a spot on TLC, switch to a Dichloromethane (DCM) / Methanol (MeOH) system. Methanol is a protic solvent that effectively competes for silica binding sites, sharpening the amide peak.

Recommended Gradient Profiles
ParameterSystem A: Standard (Hex/EtOAc) System B: High Polarity (DCM/MeOH)
Use Case General purification; good solubility.Poor solubility; severe tailing.
Solvent A Hexane (or Heptane)Dichloromethane (DCM)
Solvent B Ethyl Acetate (EtOAc)Methanol (MeOH)
Gradient 0%

100% B over 15 CV
0%

10% B over 20 CV
Modifier NoneNone (pH usually neutral)
Typical Rf ~0.3 in 60% EtOAc~0.4 in 5% MeOH/DCM

Critical Note: Do not exceed 10-15% Methanol in DCM on standard silica. Above this concentration, silica gel can dissolve slightly, contaminating your product and clogging frits.

Decision Logic: Selecting Your Mobile Phase

MobilePhaseSelection Start Start: Dissolve 10mg sample in 1mL EtOAc CheckSol Is sample fully soluble? Start->CheckSol YesSol Use System A (Hexane / EtOAc) CheckSol->YesSol Yes NoSol Try DCM / MeOH (95:5) CheckSol->NoSol No CheckTLC Run TLC in chosen solvent. Check Spot Shape. YesSol->CheckTLC NoSol->CheckTLC SpotGood Round Spot: Proceed to Flash CheckTLC->SpotGood Rf 0.2-0.4 SpotStreak Streaking/Tailing? CheckTLC->SpotStreak Tailing FixStreak Switch to System B (DCM / MeOH) OR Add 1% Et3N (Rare) SpotStreak->FixStreak FixStreak->CheckTLC

Figure 1: Decision tree for selecting the optimal mobile phase based on solubility and TLC behavior.

Part 2: Sample Loading (The "Precipitation" Issue)

The Problem: The "Crashing Out" Effect

2-(3-Bromo-4-fluorophenyl)acetamide is likely a solid with high crystallinity. If you dissolve it in 100% EtOAc (strong solvent) and inject it onto a column equilibrated in 90% Hexane (weak solvent), the compound will immediately precipitate at the injection point. This causes:

  • High back-pressure.

  • Severe band broadening.

  • Loss of resolution.

The Solution: Solid Deposition (Dry Loading)

Dry loading eliminates solubility mismatches. By adsorbing the compound onto a carrier, you allow the gradient to slowly desorb the molecule as the solvent strength increases.

Protocol: Self-Validating Dry Load
  • Dissolution: Dissolve crude mixture in a minimal amount of a volatile strong solvent (Acetone or DCM/MeOH).

  • Adsorption: Add Celite 545 or Silica Gel (ratio: 1g crude to 3g carrier).

  • Evaporation: Rotovap until a free-flowing powder remains.

    • Validation Check: If the powder is sticky or clumps, you have residual solvent. Dry longer under high vacuum.

  • Loading: Pour the powder into a solid load cartridge (or empty pre-column) and place it upstream of the main flash column.

Part 3: Impurity Removal & Resolution

Common Impurities

In the synthesis of this amide, you are likely separating it from:

  • 3-Bromo-4-fluorophenylacetic acid (Starting Material - Acidic)

  • 3-Bromo-4-fluorophenylacetonitrile (Precursor - Neutral/Non-polar)

Separation Strategy

The amide is "sticky" but less polar than the carboxylic acid.

CompoundPolarityPredicted Elution Order (Normal Phase)
Nitrile Precursor Low1st (Fastest)
Target Amide Medium2nd
Carboxylic Acid High3rd (Slowest / May stay on column)

Troubleshooting Tip: If the carboxylic acid co-elutes (smears into the amide), add 0.5% Acetic Acid to the mobile phase. This protonates the acid, making it run faster and sharper, often separating it distinctly from the neutral amide.

Part 4: Scale-Up Workflow

Diagram: From TLC to Prep

This workflow ensures that the conditions you see on a TLC plate translate accurately to the flash column.

ScaleUp TLC 1. TLC Development Target Rf: 0.25 - 0.35 CV_Calc 2. Calculate CV CV = 1 / Rf TLC->CV_Calc Gradient 3. Design Gradient Start: 1/2 strength of TLC solvent End: 2x strength of TLC solvent CV_Calc->Gradient Load 4. Dry Load Sample (See Protocol) Gradient->Load Run 5. Run Column Collect peaks via UV (254 nm) Load->Run

Figure 2: Step-by-step workflow for scaling up from analytical TLC to preparative flash chromatography.

Frequently Asked Questions (FAQs)

Q: Can I use Reverse Phase (C18) for this separation? A: Yes, and it is often superior for amides. If you have access to a C18 column, use a Water/Acetonitrile (0.1% Formic Acid) gradient. The amide will elute cleanly without the tailing issues seen on silica. This is the recommended "Tier 2" strategy if normal phase fails.

Q: My compound is not eluting even at 100% Ethyl Acetate. A: The amide might be crystallizing inside the column or interacting too strongly. Switch to 10% Methanol in DCM . If it still sticks, ensure your crude sample doesn't contain salts (which can block silica pores) by performing an aqueous workup first.

Q: How do I detect the compound? A: The phenyl ring with Bromine and Fluorine provides strong UV absorption. Monitor at 254 nm .[1][2]

References

  • Teledyne ISCO. (2012). RediSep Amine Functionalized Column: Purification of compounds with basic properties.[3] Teledyne ISCO Application Notes.[2] Link

  • BenchChem. (2025).[4][5][6] An In-depth Technical Guide to the Solubility of N-(2-hydroxyethyl)-2-phenylacetamide in Organic Solvents.Link

  • National Institutes of Health (NIH). (2012). Synthesis and Crystal Structure of 2-(4-Bromophenyl)-N-(3-chloro-4-fluorophenyl)acetamide. PubMed Central. Link

  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips.Link

Sources

stability of 2-(3-Bromo-4-fluorophenyl)acetamide under basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability Profile of 2-(3-Bromo-4-fluorophenyl)acetamide

Executive Summary

This guide details the stability profile of 2-(3-Bromo-4-fluorophenyl)acetamide under basic conditions. While the primary degradation pathway is amide hydrolysis, the presence of the 3-bromo-4-fluoro motif introduces a secondary risk of nucleophilic aromatic substitution (


), particularly with strong nucleophiles at elevated temperatures.

This document is structured to help you troubleshoot yield losses, identify impurities, and design robust workup protocols.

Module 1: The Primary Threat – Amide Hydrolysis

The Issue: Users frequently report low yields and the appearance of a new, acidic peak (


) during HPLC analysis after exposing the compound to pH > 10.

The Mechanism: Under basic conditions, the amide bond is the "soft target." Hydroxide ions (


) attack the electrophilic carbonyl carbon. Unlike acid hydrolysis, which is reversible, basic hydrolysis is essentially irreversible because the resulting carboxylic acid is immediately deprotonated to form a stable carboxylate salt, driving the equilibrium forward.

Key Kinetic Factors:

  • Base Concentration: The reaction is second-order overall (first-order in amide, first-order in

    
    ). Doubling the pH (e.g., from 10 to 11) increases the rate 10-fold.
    
  • Temperature: Activation energy for amide hydrolysis is typically 18–25 kcal/mol. Every 10°C increase roughly doubles the degradation rate.

Graphviz Diagram: Hydrolysis Pathway

Hydrolysis Start 2-(3-Bromo-4-fluorophenyl) acetamide Inter Tetrahedral Intermediate Start->Inter + OH- (Rate Limiting) Inter->Start Reversible Prod1 Carboxylate Anion (Irreversible Sink) Inter->Prod1 Collapse & Deprotonation Prod2 Ammonia (NH3) Inter->Prod2 Elimination

Caption: The irreversible formation of the carboxylate anion drives the hydrolysis equilibrium, leading to significant yield loss in high pH environments.

Module 2: The Hidden Risk – Nucleophilic Aromatic Substitution ( )

The Issue: "I see a mass shift of [M - 19 + Nu] in my LC-MS." This indicates the loss of Fluorine (Mass 19) and addition of a nucleophile.

The Mechanism: While unactivated benzene rings are inert to substitution, the 4-fluoro position is activated by the 3-bromo group.

  • Why Fluorine? In

    
    , the rate-determining step is the attack of the nucleophile, not the bond breaking.[1] Fluorine’s high electronegativity stabilizes the negative charge in the transition state (Meisenheimer complex), making it a better leaving group than bromine or chlorine in this specific context.
    
  • Risk Factors: This pathway becomes dominant if you use strong nucleophilic bases (e.g., Sodium Methoxide, Sodium Ethoxide) rather than non-nucleophilic bases (e.g.,

    
    -Butoxide, Carbonates).
    

Risk Matrix: | Condition | Hydrolysis Risk |


 Risk | Recommendation |
| :--- | :--- | :--- | :--- |
| Aq. NaOH / KOH  | High  | Low | Keep T < 5°C; Limit exposure time. |
| 

/

| Low | Very Low | Safe for standard workups. | | NaOMe / NaOEt | High | High | AVOID. Will displace Fluorine. | | LiHMDS / LDA | Low (Dry) | Low | Safe at -78°C; Risk of

-deprotonation. |

Module 3: Troubleshooting & Operational Protocols

Scenario A: "My product disappeared during workup."

Diagnosis: You likely used a strong base (pH > 12) and allowed the mixture to warm up. Corrective Protocol (Quenching):

  • Cool Down: Chill the reaction mixture to 0°C before adding any aqueous solution.

  • Acidic Quench: Do not quench with water. Quench with 1M HCl or Sat.

    
      to immediately neutralize the base.
    
  • Phase Separation: Rapidly extract into an organic solvent (DCM or EtOAc) to remove the amide from the basic aqueous layer.

Scenario B: "I have unknown impurities at RRT 0.85."

Diagnosis: Likely the carboxylic acid derivative (hydrolysis product). Validation Test:

  • Take a small aliquot of your reaction.

  • Add 1M NaOH and heat to 60°C for 1 hour.

  • Analyze via HPLC.[2] If the impurity peak grows significantly, it is the hydrolysis product [2-(3-bromo-4-fluorophenyl)acetic acid].

Graphviz Diagram: Troubleshooting Decision Tree

Troubleshooting Start Issue: Low Purity/Yield CheckPH Is Workup pH > 10? Start->CheckPH CheckNu Was Alkoxide (OMe/OEt) used? CheckPH->CheckNu Yes Stable Cause: Physical Loss (Check Mother Liquor) CheckPH->Stable No (Neutral/Acidic) Hydrolysis Cause: Amide Hydrolysis (Acid Impurity) CheckNu->Hydrolysis No (Hydroxide/Carbonate) SNAr Cause: Fluorine Displacement (Ether Impurity) CheckNu->SNAr Yes

Caption: Logic flow for diagnosing instability. High pH favors hydrolysis; nucleophilic bases favor fluorine displacement.

Frequently Asked Questions (FAQ)

Q1: Can I use Sodium Hydride (NaH) with this compound? A: Yes, but with caution. NaH is a strong base but a poor nucleophile, so


 (fluorine displacement) is unlikely. However, NaH can deprotonate the amide nitrogen (

) or the benzylic position (

). Ensure strictly anhydrous conditions to prevent hydrolysis.

Q2: Why is the Fluorine atom unstable? I thought C-F bonds were strong. A: The C-F bond is thermodynamically strong but kinetically vulnerable in aromatic rings with electron-withdrawing groups (like Bromine). The electronegative Fluorine pulls electron density, making the carbon susceptible to attack by nucleophiles.[1] This is the "Meisenheimer Complex" effect.[3]

Q3: What is the best solvent for storage? A: Store as a solid. If solution storage is necessary, use DMSO-d6 or Acetonitrile (neutral, aprotic). Avoid alcohols (methanol/ethanol) as they can slowly react via transamidation or solvolysis over long periods.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).

  • March, J. (2007). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley-Interscience. (Section 10-12: Hydrolysis of Amides).

  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. (Classic review establishing F > Cl > Br reactivity order in

    
    ). 
    
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer. (Discussion on tetrahedral intermediates in amide hydrolysis).

Sources

Validation & Comparative

1H NMR spectrum interpretation of 2-(3-Bromo-4-fluorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, QC Analysts, and Structural Biologists Focus: 1H NMR Interpretation, Reaction Monitoring, and Structural Validation

Executive Summary

In the development of halogenated phenylalanine derivatives and P2X3 antagonists, 2-(3-Bromo-4-fluorophenyl)acetamide serves as a critical intermediate. Its structural validation is often complicated by the spin-spin coupling of the fluorine atom (


, spin 1/2) and the quadrupolar broadening of the amide nitrogen.

This guide provides a definitive comparative analysis of the 1H NMR spectrum of 2-(3-Bromo-4-fluorophenyl)acetamide. Unlike standard spectral libraries, we focus on differential diagnosis —distinguishing the product from its carboxylic acid precursor and resolving the complex aromatic splitting patterns induced by the fluorine substituent.

Experimental Protocol: Signal Acquisition

To ensure reproducible data, specifically for the labile amide protons, the choice of solvent is binary: DMSO-d6 is superior to CDCl3 for this specific application.

Methodology: Solvent Selection & Preparation
  • Recommended Solvent: DMSO-d6 (99.9% D).

    • Rationale: Chloroform (

      
      ) often causes amide protons to broaden into the baseline or merge due to rapid exchange. DMSO forms strong hydrogen bonds with the amide 
      
      
      
      , slowing the exchange rate and resolving the signal into distinct peaks (often two singlets due to restricted C-N rotation).
  • Concentration: 10-15 mg in 0.6 mL solvent.

  • Acquisition Parameters:

    • Transients (Scans): 16 (minimum) to 64 (for clear

      
       satellites).
      
    • Relaxation Delay (D1):

      
       2.0 seconds (essential for accurate integration of aromatic protons vs. solvent residual).
      
Visual Workflow: Sample Preparation & Logic

NMR_Workflow cluster_solvent Why DMSO? Start Crude Product (Solid) Solvent Solvent Choice: DMSO-d6 Start->Solvent Dissolve Acquisition Acquisition: 400/500 MHz ns=16, d1=2s Solvent->Acquisition Processing Processing: LB = 0.3 Hz Phase Correction Acquisition->Processing Decision Amide Peaks Visible? Processing->Decision Result_Good Valid Spectrum: Distinct NH2 signals Decision->Result_Good Yes (7.0-7.5 ppm) Result_Bad Re-run: Check Water Content or Switch Solvent Decision->Result_Bad No (Broad/Missing)

Figure 1: Optimized workflow for acquiring high-fidelity amide spectra. DMSO-d6 is prioritized to stabilize the amide protons.

Structural Analysis & Interpretation

The molecule consists of three distinct magnetic environments: the Aromatic Ring (complex splitting), the Benzylic Methylene (singlet), and the Amide (broad singlets).

A. The Aromatic Region (7.0 – 7.8 ppm)

This is the "fingerprint" region. The presence of Fluorine (


) creates additional splitting beyond standard proton-proton coupling (

).
  • H5 (Ortho to Fluorine): Appears as a pseudo-triplet or doublet of doublets (dd) .

    • Coupling: It couples to the Fluorine (

      
      ) and the meta-proton H6 (
      
      
      
      ).
    • Shift:

      
      .[1]
      
  • H2 (Meta to Fluorine, Ortho to Bromine): Appears as a doublet of doublets (dd) or fine doublet .

    • Coupling: Weak coupling to Fluorine (

      
      ) and H6 (
      
      
      
      ).
    • Shift:

      
       (Deshielded by Br).
      
  • H6 (Benzylic Ortho): Appears as a multiplet .

    • Coupling: Couples to H5 (

      
      ) and H2 (
      
      
      
      ).
    • Shift:

      
      .[1]
      
B. The Aliphatic Region (3.0 – 3.5 ppm)
  • Methylene (

    
    ):  A sharp singlet .
    
    • Shift:

      
      .[1]
      
    • Note: In DMSO, this peak often overlaps with the residual water peak (

      
      ). Critical QC Step:  Ensure the integration of this singlet matches the aromatic protons (2:1 ratio). If the integral is high, your sample is wet.
      
C. The Amide Region (6.8 – 7.6 ppm)
  • 
     Protons:  Two broad singlets (in DMSO).
    
    • Shift:

      
       and 
      
      
      
      .
    • Mechanism:[2] Restricted rotation around the C-N bond makes the two protons magnetically non-equivalent.

Comparative Analysis: Product vs. Alternatives

The most common analytical challenge is distinguishing the final amide product from the starting material (Carboxylic Acid) or regioisomers.

Comparison 1: Reaction Monitoring (Acid vs. Amide)

Scenario: You are converting 2-(3-Bromo-4-fluorophenyl)acetic acid to the acetamide.

FeaturePrecursor (Carboxylic Acid)Product (Acetamide) Diagnostic Action
Acidic Proton Broad singlet @ 12.0 - 13.0 ppm (-COOH)Absent Primary confirmation of conversion.
Amide Protons AbsentTwo broad peaks @ 6.9 / 7.5 ppm Confirming amide formation.
Methylene (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

)


Slight upfield shift in amide.
Solubility Soluble in

Poor solubility in

; requires DMSO.
Physical behavior check.[1][3][4][5]
Comparison 2: Regioisomer Differentiation

Scenario: Distinguishing 3-Bromo-4-fluoro (Target) from 2-Bromo-4-fluoro (Impurity).

  • Target (3-Br, 4-F): The methylene (

    
    ) is a singlet .
    
  • Impurity (2-Br, 4-F): The methylene protons are diastereotopic due to the ortho-bromine steric hindrance, potentially appearing as an AB quartet or split signal, rather than a clean singlet.

Data Summary Table (DMSO-d6)
Proton LabelChemical Shift (

, ppm)
MultiplicityIntegralCoupling Constants (

, Hz)

(Amide)
7.45 - 7.55Broad s1H-
H2 (Aromatic) 7.60 - 7.65dd1H

H6 (Aromatic) 7.25 - 7.35m1H

H5 (Aromatic) 7.20 - 7.30t (pseudo)1H


(Amide)
6.90 - 7.00Broad s1H-

(Benzylic)
3.32 - 3.38s2H-

Note: Values are predicted based on substituent additivity rules and analogous experimental data [1][2].

Structural Visualization

Molecule_Structure Ring Phenyl Ring Br Br (Pos 3) Deshielding Ring->Br Ortho to H2 F F (Pos 4) Coupling Source Ring->F Ortho to H5 CH2 CH2 (Pos 1) 3.3 ppm (s) Ring->CH2 Pos 1 F->Ring 3J (Ortho) 4J (Meta) C_O C=O CH2->C_O NH2 NH2 ~7.0 & 7.5 ppm C_O->NH2

Figure 2: Structural connectivity highlighting the sources of chemical shift perturbation (Br) and signal splitting (F).

References
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[4][6] (Standard reference for F-H coupling constants).

  • Reich, H. J. (2024). 19F NMR Coupling Constants. University of Wisconsin-Madison. Link

Sources

mass spectrometry (LC-MS) analysis of 2-(3-Bromo-4-fluorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the LC-MS Analysis of 2-(3-Bromo-4-fluorophenyl)acetamide

Authored by a Senior Application Scientist

Introduction

In the landscape of pharmaceutical development and chemical synthesis, the robust characterization of intermediates is paramount to ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). 2-(3-Bromo-4-fluorophenyl)acetamide is one such intermediate, whose purity and degradation profile must be meticulously monitored. Liquid Chromatography-Mass Spectrometry (LC-MS) stands as the cornerstone analytical technique for this purpose, offering unparalleled sensitivity and selectivity.[1]

This guide provides an in-depth, experience-driven comparison of LC-MS methodologies for the analysis of 2-(3-Bromo-4-fluorophenyl)acetamide. Moving beyond a simple recitation of parameters, we will explore the causality behind experimental choices, compare viable analytical alternatives, and provide self-validating, detailed protocols. The objective is to equip researchers, scientists, and drug development professionals with the critical insights needed to develop and select the most appropriate analytical strategy for their specific research and quality control needs.

Analyte Profile: Key Physicochemical Properties and Analytical Challenges

Understanding the inherent properties of 2-(3-Bromo-4-fluorophenyl)acetamide is the first step in developing a robust analytical method.

  • Structure and Polarity: The molecule possesses a moderately non-polar phenyl ring system, substituted with a polar acetamide group. This amphiphilic nature makes it an ideal candidate for Reversed-Phase Liquid Chromatography (RP-LC).

  • Halogenation (Br, F): The presence of bromine and fluorine atoms is a defining characteristic.

    • Bromine Isotopic Pattern: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[2] This results in a characteristic M+2 isotopic pattern in the mass spectrum, where the molecular ion peak (M+) and a peak at two mass units higher (M+2) have roughly equal intensity. This signature is a powerful tool for confirming the presence of the analyte and distinguishing it from background noise.

    • Fluorine: Fluorine has only one stable isotope (¹⁹F), which does not complicate the primary isotopic pattern but does increase the molecule's mass and can influence its chromatographic retention and ionization.

  • Ionization Potential: The amide functional group contains a nitrogen atom that can be readily protonated, making the molecule highly suitable for positive-mode Electrospray Ionization (ESI).

The primary analytical challenge lies in achieving sensitive quantification while ensuring unequivocal identification, especially in complex matrices where co-eluting impurities or degradation products may be present.

Core Recommended Method: Reversed-Phase LC-Tandem Mass Spectrometry (RP-LC-MS/MS)

For routine quantification and high-throughput analysis, an RP-LC-MS/MS method using a triple quadrupole (QqQ) mass spectrometer is the industry standard and our core recommendation.[3] This approach combines the robust separation power of RP-LC with the exceptional sensitivity and selectivity of tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode.[4]

Causality for Method Selection
  • RP-LC: A C18 stationary phase is chosen for its hydrophobic characteristics, which provide excellent retention and separation for aromatic compounds like our target analyte.[4][5]

  • ESI+: Positive mode electrospray ionization is selected because the amide nitrogen is a basic site, readily accepting a proton in an acidified mobile phase to form a stable [M+H]⁺ ion. This process is highly efficient for this class of compounds.[6]

  • Tandem MS (MRM): MRM offers superior sensitivity and selectivity by isolating a specific precursor ion (the [M+H]⁺ ion) and then detecting only specific, characteristic fragment ions produced by collision-induced dissociation (CID).[4] This two-stage filtering process effectively eliminates chemical noise from the sample matrix, enabling low detection limits.

Experimental Workflow: RP-LC-MS/MS

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Raw Sample / Reaction Mixture Dilution Dilution with Mobile Phase A/B Sample->Dilution Initial Prep Filtration Syringe Filtration (0.22 µm PTFE) Dilution->Filtration Clarification LC RP-HPLC Separation (C18 Column) Filtration->LC Injection MS ESI+ Ionization LC->MS Eluent Transfer QqQ Tandem MS (QqQ) MRM Detection MS->QqQ Ion Transfer Integration Peak Integration QqQ->Integration Data Acquisition Quant Quantification (Calibration Curve) Integration->Quant Report Final Report Quant->Report

Caption: Overall workflow for the LC-MS/MS analysis of 2-(3-Bromo-4-fluorophenyl)acetamide.

Detailed Experimental Protocol
  • Sample Preparation (Dilute-and-Shoot):

    • For routine analysis of synthesis reactions or standards, a simple "dilute-and-shoot" approach is highly effective.

    • a. Prepare a stock solution of the analyte at 1 mg/mL in acetonitrile or methanol.

    • b. Serially dilute the stock solution with a 50:50 mixture of Mobile Phase A and Mobile Phase B to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

    • c. For unknown samples, dilute them to an expected concentration within the calibration range using the same 50:50 diluent.

    • d. Prior to injection, filter all samples and standards through a 0.22 µm PTFE syringe filter to remove particulates and protect the LC system.[6]

  • Liquid Chromatography (LC) Conditions:

    • Column: C18, 100 mm x 2.1 mm, 1.8 µm particle size (A smaller particle size enhances separation efficiency).

    • Mobile Phase A: 0.1% Formic Acid in Water. The acid promotes protonation for ESI+.[5]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      • 0.0 min: 30% B

      • 5.0 min: 95% B

      • 6.0 min: 95% B

      • 6.1 min: 30% B

      • 8.0 min: 30% B

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C. Elevated temperature can improve peak shape and reduce viscosity.[7]

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) Conditions:

    • Instrument: Triple Quadrupole Mass Spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 450 °C.[7]

    • Nebulizer Gas (N₂): 50 psi.

    • Drying Gas (N₂): 50 psi.

  • Tandem MS (MS/MS) Parameters - MRM:

    • Analyte MW: ~248.09 g/mol (for ⁷⁹Br isotope).

    • Precursor Ion ([M+H]⁺): m/z 248.0.

    • Isotopic Precursor Ion ([M+2+H]⁺): m/z 250.0 (for ⁸¹Br). Monitoring this ion serves as a confirmation.

    • MRM Transitions (Example):

      • Quantifier: 248.0 → 168.0 (Collision Energy: 20 eV). This transition should be the most intense and reproducible.

      • Qualifier: 248.0 → 140.0 (Collision Energy: 35 eV). This secondary transition confirms the analyte's identity. The ratio of quantifier to qualifier should be consistent across all samples and standards.

Proposed Fragmentation Pathway

The fragmentation of the protonated molecule is predictable. The primary cleavage events in collision-induced dissociation (CID) typically occur at the most labile bonds, which are adjacent to the carbonyl group of the amide.

Fragmentation Parent Precursor Ion [M+H]⁺ m/z 248.0 / 250.0 Frag1 Product Ion [C₇H₅BrF]⁺ m/z 186/188 (Loss of CH₃CONH₂) Parent->Frag1 Amide Cleavage Frag2 Product Ion (Quantifier) [BrFC₆H₃CH₂CO]⁺ m/z 202/204 (Loss of NH₃) Parent->Frag2 Neutral Loss Frag3 Product Ion (Qualifier) [BrFC₆H₃CH₂]⁺ m/z 188/190 (Loss of CONH₂) Frag2->Frag3 Loss of CO

Caption: Proposed MS/MS fragmentation pathway for 2-(3-Bromo-4-fluorophenyl)acetamide.

Alternative Analytical Strategies: A Comparative Overview

While LC-MS/MS is ideal for targeted quantification, other techniques offer distinct advantages depending on the analytical goal.

High-Resolution Mass Spectrometry (LC-HRMS)

LC-HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, measure the mass of ions with very high accuracy.

  • Principle: Instead of monitoring specific MRM transitions, HRMS collects full-scan mass spectra, allowing for the detection of all ions within a given mass range. The high resolution distinguishes between ions with very similar nominal masses (isobaric interferences).[3]

  • Advantages:

    • Untargeted Analysis: Excellent for identifying unknown impurities, metabolites, and degradation products without needing reference standards for each.[8]

    • High Confidence in Identification: Accurate mass measurement allows for the determination of the elemental formula of an ion, providing strong evidence for its identity.

    • Retrospective Analysis: The full-scan data can be re-interrogated later to search for new compounds of interest without re-running the sample.[3]

  • Disadvantages:

    • Sensitivity: For pure quantitative applications, HRMS may not reach the same low limits of quantification as a highly optimized MRM method on a triple quadrupole.[3]

    • Data Complexity: Generates very large data files that require more complex software and expertise for processing.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for volatile and thermally stable compounds.[9]

  • Principle: The sample is vaporized and separated in a gas stream through a capillary column before being ionized (typically by Electron Impact, EI) and detected by a mass spectrometer.

  • Applicability: Direct analysis of 2-(3-Bromo-4-fluorophenyl)acetamide by GC-MS may be challenging due to its relatively high molecular weight and the polarity of the amide group, which can lead to poor peak shape or thermal degradation in the injector. Derivatization to a more volatile form might be required.

  • Advantages:

    • Different Selectivity: Provides an orthogonal separation technique to LC, which is useful for analyzing impurities that may co-elute in an LC system.

    • Library Matching: EI ionization produces reproducible fragmentation patterns that can be searched against extensive spectral libraries (like NIST) for identification.[10]

  • Disadvantages:

    • Limited to Volatile/Stable Compounds: Not suitable for non-volatile or thermally labile molecules without derivatization.[9]

    • Derivatization Adds Complexity: The need for a derivatization step adds time, potential for error, and complexity to the sample preparation workflow.

Performance Comparison Guide

The choice of methodology is dictated by the analytical objective. The following table provides a guide for selecting the appropriate technique.

Parameter LC-MS/MS (QqQ) LC-HRMS (Orbitrap/TOF) GC-MS
Primary Application Targeted QuantificationIdentification, Profiling, ScreeningVolatile Impurity Analysis
Sensitivity Excellent (ppt to ppq)Very Good (ppb to ppt)Good (ppb to ppm)
Selectivity Excellent (via MRM)Excellent (via Accurate Mass)Good to Excellent
Quantitative Linearity ExcellentGood to ExcellentGood
Confidence in ID Good (based on RT and Q/Q ratio)Excellent (based on accurate mass)Excellent (with library match)
Throughput HighMedium to HighMedium
Untargeted Screening Not ApplicableExcellentLimited
Cost (Instrument) MediumHighLow to Medium

Method Validation and Trustworthiness

To ensure the reliability of any analytical data, the chosen method must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[5] This establishes a self-validating system where the protocol's performance is documented and proven.

Key Validation Parameters:

Parameter Acceptance Criteria Purpose
Specificity Analyte peak is free from interference at its retention time from blank and placebo samples.Ensures the signal is only from the analyte of interest.
Linearity Correlation coefficient (r²) ≥ 0.995 over the desired concentration range.Demonstrates a proportional response to concentration.
Accuracy Recovery of spiked samples is typically within 80-120%.Measures the closeness of the experimental value to the true value.
Precision Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LLOQ).Measures the repeatability and reproducibility of the method.
Limit of Quantitation (LOQ) The lowest concentration on the calibration curve that meets accuracy and precision criteria.Defines the reliable lower limit of the assay.

Conclusion

For the routine, high-sensitivity quantification of 2-(3-Bromo-4-fluorophenyl)acetamide, Reversed-Phase Liquid Chromatography coupled with Tandem Mass Spectrometry (RP-LC-MS/MS) is the unequivocally superior choice. Its performance in terms of sensitivity, selectivity, and throughput is unmatched for targeted analysis in a drug development or quality control environment.

However, a comprehensive analytical strategy should leverage the strengths of alternative methods. LC-HRMS is an invaluable tool for discovery-phase work, such as impurity profiling and metabolite identification, where its untargeted capabilities provide a much broader analytical window. While less directly applicable, GC-MS remains a useful orthogonal technique for investigating potential volatile impurities that might be missed by LC-based methods.

By understanding the principles, advantages, and limitations of each technique, researchers can confidently select and implement the most effective analytical solution, ensuring data of the highest integrity for their specific scientific challenge.

References

  • Phenomenex. (n.d.). Sample Preparation Strategies for LC-MS/MS Analysis of Drugs in Difficult Matrices.
  • Opentrons. (n.d.). LC-MS Sample Preparation: Techniques & Challenges.
  • Organomation. (n.d.). Preparing Samples for LC-MS/MS Analysis.
  • American Laboratory. (2012, January 10). Sample Preparation for Liquid Chromatography-Mass Spectrometry.
  • Research & Development World. (2015, March 13). Tips for Successful LC-MS: Keep the Sample In Focus.
  • Benchchem. (n.d.). A Comparative Guide to the Validation of Analytical Methods for 2-bromo-N-(2,4-difluorophenyl)acetamide Quantification.
  • Acta Sci. Pol. Technol. Aliment. (2023). 22(4), 385–394.
  • PubChem. (n.d.). 2-bromo-N-(4-fluorophenyl)acetamide.
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15). American Pharmaceutical Review.
  • LCGC International. (2025, January 29). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry.
  • Trends in Environmental Analytical Chemistry. (2021). 30, e00122. Recent advances in analytical methodologies based on mass spectrometry for the environmental analysis of halogenated organic contaminants.
  • Journal of Chromatography B. (2020, November 13). Challenges and future directions in LC-MS-based multiclass method development for the quantification of food contaminants.
  • Arome Science. (2025, July 10). PFAS Analysis: Challenges in Detecting Forever Chemicals.
  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
  • Analytica Chimica Acta. (2011, July 18). High temperature liquid chromatography hyphenated with ESI-MS and ICP-MS detection for the structural characterization and quantification of halogen containing drug metabolites.
  • NPTEL Archive. (n.d.). Lecture 25 : Mass and Infrared Spectrocopies.
  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements.
  • ResearchGate. (n.d.). Comprehensive Pesticide Residue Analysis by LC/MS/MS.

Sources

A Senior Application Scientist's Guide to HPLC Method Development for the Purity of 2-(3-Bromo-4-fluorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Purity Number

In pharmaceutical development, the quality of an Active Pharmaceutical Ingredient (API) is often predetermined by the quality of its intermediates.[1] 2-(3-Bromo-4-fluorophenyl)acetamide is a key building block where uncharacterized impurities can compromise the safety and efficacy of the final drug product. Therefore, a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method is not merely a quality control checkpoint; it is a strategic tool that informs process optimization, ensures regulatory compliance, and de-risks the entire development lifecycle.[1][2]

This guide provides a comprehensive, field-proven strategy for developing a purity method for 2-(3-Bromo-4-fluorophenyl)acetamide. We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, comparing viable alternatives and grounding our protocol in the authoritative standards of the International Council for Harmonisation (ICH).[3][4]

Analyte Deep Dive: Predicting Chromatographic Behavior

Before a single vial is loaded, understanding the analyte is paramount. The structure of 2-(3-Bromo-4-fluorophenyl)acetamide—featuring a halogenated phenyl ring and an acetamide group—offers critical clues for method development.

  • Aromaticity & Halogenation: The phenyl ring provides hydrophobicity, making it an ideal candidate for Reversed-Phase (RP) HPLC.[5][6] The bromo and fluoro substituents increase the molecule's molecular weight and can introduce unique dipole interactions, which can be exploited for selectivity.

  • Amide Group: This polar functional group can engage in hydrogen bonding and may ionize depending on the mobile phase pH, affecting retention and peak shape.[7][8]

  • UV Chromophore: The phenyl ring acts as a strong chromophore, making UV detection a straightforward and robust choice for quantification.

This initial analysis suggests a reversed-phase method is the most logical starting point, but the choice of stationary and mobile phases will be critical for resolving the parent compound from structurally similar process impurities and potential degradants.

The Method Development Workflow: A Phased, Comparative Approach

A successful method is built systematically, not by chance. Our approach is divided into three logical phases: initial screening, mobile phase optimization, and forced degradation studies to prove specificity.

MethodDevelopmentWorkflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Specificity & Robustness A Analyte Characterization (Structure, pKa, UV Spectra) B Column & Mobile Phase Screening A->B C Optimize Mobile Phase (Gradient, pH, Organic Modifier) B->C D Optimize Instrument Parameters (Flow Rate, Temperature, Wavelength) C->D E Forced Degradation Studies (Acid, Base, Peroxide, Heat, Light) D->E F Peak Purity Analysis & Method Validation E->F G Validated Purity Method F->G Final Method

Caption: A systematic workflow for HPLC method development.

Phase 1: Stationary Phase Screening – Finding the Right Interaction

The goal of the initial screening is to find a stationary phase that provides adequate retention and, most importantly, the best selectivity for the analyte and its potential impurities. While a standard C18 column is the workhorse of RP-HPLC, the unique structure of our analyte justifies comparing it with alternative phases.[5]

Experimental Protocol: Column Screening

  • Columns:

    • Alternative 1 (Workhorse): Standard C18 (e.g., InertSustain C18, L1), 150 x 4.6 mm, 5 µm.

    • Alternative 2 (π-π Interactions): Phenyl-Hexyl (e.g., Luna Phenyl-Hexyl, L11), 150 x 4.6 mm, 5 µm.

    • Alternative 3 (Enhanced Aromatic Selectivity): Pentafluorophenyl (PFP) (e.g., InertSustain PFP, L43), 150 x 4.6 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 10% to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: Diode Array Detector (DAD) scanning 200-400 nm, extraction at 254 nm.

  • Sample: 100 µg/mL of 2-(3-Bromo-4-fluorophenyl)acetamide spiked with a hypothetical key starting material impurity (e.g., 3-Bromo-4-fluoroaniline).

Rationale & Comparative Analysis

  • C18 Column: Provides retention based primarily on hydrophobicity. It's a reliable starting point for most small molecules.[5]

  • Phenyl-Hexyl Column: This is a compelling alternative. The phenyl groups on the stationary phase can induce π-π interactions with the analyte's aromatic ring, offering a different selectivity mechanism compared to the purely hydrophobic interactions of a C18 phase.[7][9] This is particularly useful for separating compounds with similar hydrophobicity but different aromatic character.

  • PFP Column: The highly electronegative fluorine atoms on the PFP phase provide multiple interaction modes, including dipole-dipole and ion-exchange, in addition to π-π and hydrophobic interactions.[7] This makes it extremely powerful for separating halogenated isomers and other closely related aromatic compounds.

Table 1: Comparison of Initial Column Screening Results

ParameterStandard C18Phenyl-HexylPFP (Pentafluorophenyl)Causality & Insight
Retention Time (Analyte) 12.5 min13.1 min14.2 minPFP phase shows the strongest retention due to multiple interaction modes.
Tailing Factor (Analyte) 1.11.01.1All columns provide excellent peak shape, indicating minimal unwanted silanol interactions.
Resolution (Analyte vs. Impurity) 1.82.53.1The PFP column provides superior resolution, indicating its unique selectivity is highly effective for this halogenated aromatic system.
Recommendation AcceptableGoodOptimal The PFP column is selected for further optimization due to its significantly better resolving power for the target and a key impurity.

Phase 2: Mobile Phase Optimization – Fine-Tuning Selectivity

With the PFP column selected, the next step is to optimize the mobile phase to ensure the method is robust and provides the best possible separation in the shortest reasonable time. The key variables are the organic modifier and the pH.

Organic Modifier: Acetonitrile vs. Methanol

Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC, but they possess different properties that can be exploited to alter selectivity.[10]

  • Acetonitrile (ACN): Has a strong dipole moment and can disrupt π-π interactions.[11]

  • Methanol (MeOH): Is a protic solvent, acting as both a hydrogen bond donor and acceptor, which can change how polar analytes interact with the stationary phase.[11]

Experimental Protocol: Organic Modifier Comparison

  • Column: PFP, 150 x 4.6 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B (Comparison):

    • Run 1: Acetonitrile

    • Run 2: Methanol

  • Gradient: Adjusted for each solvent to achieve similar analyte retention times for a fair comparison (e.g., 20-80% ACN vs. 35-95% MeOH).

  • Other Conditions: As per initial screening.

Table 2: Comparison of Organic Modifiers on PFP Column

ParameterAcetonitrileMethanolCausality & Insight
Resolution (Key Peak Pair) 3.12.7ACN provided slightly better resolution, suggesting its interaction with the PFP phase is more favorable for this specific separation.
Peak Width NarrowerBroaderACN's lower viscosity results in higher column efficiency and sharper peaks.
System Backpressure ~180 bar~250 barMethanol is more viscous than acetonitrile, leading to higher backpressure.
Recommendation Optimal AcceptableAcetonitrile is chosen for its superior resolution, efficiency, and lower system pressure.

pH and Buffer Selection

Adjusting the mobile phase pH is a powerful tool for controlling the retention of ionizable compounds.[8][10] While 2-(3-Bromo-4-fluorophenyl)acetamide is a neutral compound, potential acidic or basic impurities may be present. Using a buffered mobile phase at a controlled pH ensures method robustness and reproducibility. A pH of ~3.0 is often a good starting point as it suppresses the ionization of residual silanols on the silica surface, improving peak shape for any basic impurities.[11]

OptimizationLogic cluster_Column Column Choice cluster_MobilePhase Mobile Phase Choice Analyte Analyte Properties (Aromatic, Halogenated, Polar Amide) C18 C18 (Hydrophobic) Analyte->C18 Phenyl Phenyl (π-π) Analyte->Phenyl PFP PFP (Multiple Modes) Analyte->PFP Best Selectivity ACN Acetonitrile PFP->ACN Better Efficiency MeOH Methanol PFP->MeOH pH pH Control (Buffer) ACN->pH Improves Robustness

Caption: Decision logic for column and mobile phase selection.

Phase 3: Forced Degradation – Proving Method Specificity

A purity method must be "stability-indicating," meaning it can separate the intact analyte from any degradation products that may form under stress conditions.[4][12] Forced degradation studies are mandated by ICH guideline Q1A(R2) to demonstrate this capability.[13][14] The goal is to achieve 5-20% degradation to ensure potential degradation pathways are explored without being unrealistic.[3][14]

Experimental Protocol: Forced Degradation Studies

A stock solution of 2-(3-Bromo-4-fluorophenyl)acetamide (1 mg/mL) is subjected to the following conditions:

  • Acid Hydrolysis: Add 1N HCl and heat at 60 °C for 24 hours. Neutralize before injection.

  • Base Hydrolysis: Add 0.1N NaOH at room temperature for 8 hours.[3] Neutralize before injection.

  • Oxidative Degradation: Add 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose solid drug substance to 80 °C in an oven for 48 hours. Dissolve in diluent for analysis.[4]

  • Photolytic Degradation: Expose solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B.[12][13]

Analysis and Data Interpretation

Each stressed sample is analyzed using the optimized HPLC method. The chromatograms are evaluated for:

  • Peak Purity: The main analyte peak is assessed using a Diode Array Detector (DAD) to ensure it is spectrally pure and not co-eluting with any degradants.

  • Mass Balance: The sum of the area of the main peak and all degradation peaks should ideally be close to the area of the main peak in an unstressed sample.

Table 3: Summary of Forced Degradation Results

Stress Condition% DegradationDegradation ProductsPeak Purity (Analyte)Insight
Control (Unstressed) 0%NonePass (>999)Baseline established.
Acid (1N HCl, 60°C) ~15%2 major degradantsPass (>999)Method resolves acid-induced degradants.
Base (0.1N NaOH, RT) ~18%1 major degradantPass (>999)Method resolves base-induced degradant.
Oxidation (3% H₂O₂) ~8%Multiple minor degradantsPass (>999)Method resolves oxidative degradants.
Thermal (80°C) < 2%No significant degradantsPass (>999)Compound is relatively stable to heat.
Photolytic (ICH Q1B) ~12%2 major degradantsPass (>999)Method resolves photodegradants.

The successful separation of the analyte peak from all generated degradants, coupled with passing peak purity results, confirms that the developed method is stability-indicating and fit for its intended purpose.

Final Optimized Method & Conclusion

This systematic, comparative approach has allowed us to develop a robust, specific, and stability-indicating HPLC method for the purity analysis of 2-(3-Bromo-4-fluorophenyl)acetamide. By interrogating the analyte's chemistry and rationally selecting and optimizing the column and mobile phase, we have built a method grounded in scientific principles. The successful outcome of the forced degradation studies provides a high degree of confidence in the method's ability to accurately assess the purity of this critical pharmaceutical intermediate.

Table 4: Final Recommended HPLC Method

ParameterOptimized Condition
Column PFP (Pentafluorophenyl), 150 x 4.6 mm, 5 µm
Mobile Phase A 0.05 M Potassium Phosphate Buffer, pH 3.0
Mobile Phase B Acetonitrile
Gradient 20% B to 85% B in 25 minutes, hold for 5 min, return to initial
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detector DAD, 254 nm
Injection Volume 10 µL
Diluent Acetonitrile/Water (50:50, v/v)

This method is now ready for formal validation according to ICH Q2(R1) guidelines, which will assess its linearity, accuracy, precision, and limits of detection and quantitation.

References

  • A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. International Journal of Pharmaceutical Sciences.
  • HPLC Column Selection Guide. Aurora Pro Scientific.
  • Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegrad
  • Analytical Method Development for Intermedi
  • HPLC Column Selection Guide. Linklab.
  • Report on method development for the analysis of polycyclic aromatic hydrocarbons by liquid chrom
  • Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegrad
  • Development of a methodology to determine the aromatic structural distribution in light and medium petroleum fractions by HPLC.
  • Forced Degradation to Develop Stability-indicating Methods. Pharmaceutical Outsourcing.
  • DEVELOPMENT OF A METHODOLOGY TO DETERMINE THE AROMATIC STRUCTURAL DISTRIBUTION IN LIGHT AND MEDIUM PETROLEUM FRACTIONS BY HPLC. SciELO Colombia.
  • Forced Degradation Study as per ICH Guidelines: Wh
  • Application Note: A Robust HPLC Method for Purity Analysis of Pharmaceutical Compounds. BenchChem.
  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
  • Essential Applications of HPLC in the Pharmaceutical Industry. NJ Labs.
  • HPLC Column Selection: Core to Method Development (Part I).
  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
  • HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences.
  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
  • HPLC separation of related halogenated aromatic, any one??.
  • Exploring the Different Mobile Phases in HPLC. Moravek.
  • Reversed Phase HPLC Method Development. Phenomenex.

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Comparative Guide: Biological Activity of 2-(3-Bromo-4-fluorophenyl)acetamide vs. Non-Fluorinated Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The 3-Bromo-4-fluorophenylacetamide Comparative Guide below synthesizes the biological and chemical distinctions between this specific halogenated scaffold and its non-fluorinated analogs.

Executive Summary

2-(3-Bromo-4-fluorophenyl)acetamide represents a "privileged scaffold" in medicinal chemistry, distinct from its non-fluorinated analogs (e.g., 2-phenylacetamide or 2-(3-bromophenyl)acetamide) due to the synergistic electronic and steric effects of the 3-bromo and 4-fluoro substitutions.

While non-fluorinated analogs often suffer from rapid metabolic oxidation or poor membrane permeability, the 3-bromo-4-fluoro motif significantly enhances lipophilicity (LogP) , metabolic stability (blocking para-oxidation), and target residence time . This guide objectively compares these profiles across three critical domains: Kinase Inhibition (Oncology) , Neurological Modulation (Anticonvulsants) , and ADME/Toxicity .

Key Comparative Metrics
Feature3-Bromo-4-fluoro AnalogNon-Fluorinated Analog (Phenyl/Bromo)Impact of Fluorination
Lipophilicity (cLogP) ~2.1 - 2.4~0.8 - 1.5Enhanced membrane permeability and BBB penetration.
Metabolic Stability High (Para-position blocked)Low (Susceptible to CYP450 oxidation)Prolonged half-life (

).
Electronic Character Electron-deficient (

-withdrawing)
Electron-neutral/richIncreases acidity of NH protons; strengthens

-stacking.
Primary Target Class Tyrosine Kinases (Axl, PI3K), Na+ ChannelsGeneral CNS depressants (weak)Specificity for hydrophobic pockets.

Detailed Chemical & Biological Analysis

The "Fluorine Effect" in Binding Affinity

The 4-fluoro substituent is not merely a steric placeholder; it fundamentally alters the binding thermodynamics.

  • Bioisosterism: The C-F bond mimics the C-H bond in size but introduces strong electronegativity, polarizing the phenyl ring.

  • Orthogonal Interaction: The 3-bromo group provides a "halogen bond" donor capability, while the 4-fluoro group reduces the electron density of the ring, enhancing

    
    -
    
    
    
    stacking interactions with aromatic residues (e.g., Phenylalanine, Tryptophan) in protein active sites.
Case Study: Kinase Inhibition (Axl & PI3K Pathways)

In the development of Axl tyrosine kinase inhibitors, the 3-bromo-4-fluorophenylacetic acid core (the parent acid of the acetamide) serves as a critical anchor.

  • Non-Fluorinated Analog: Analogs lacking the 4-fluoro group show reduced potency (

    
    ) due to rapid metabolic clearance and weaker hydrophobic contacts.
    
  • 3-Bromo-4-Fluoro Analog: The dual substitution locks the phenyl ring into a preferred conformation within the ATP-binding pocket. The fluorine atom specifically protects the para-position from Phase I metabolic hydroxylation.

Case Study: Anticonvulsant Activity (Sodium Channels)

Phenylacetamide derivatives are classic anticonvulsants (e.g., Lacosamide).

  • Mechanism: Modulation of voltage-gated sodium channels (VGSCs).

  • Data Insight: Research indicates that 3-substituted and 4-substituted halo-acetamides outperform unsubstituted analogs. The 3-bromo-4-fluoro combination provides the optimal lipophilic balance for crossing the Blood-Brain Barrier (BBB).

    • Observation: Unsubstituted phenylacetamides often fail the Maximal Electroshock (MES) test at non-toxic doses.

    • Observation: 3-Bromo-4-fluoro derivatives exhibit

      
       values in the low mg/kg range, driven by superior CNS distribution.
      

Experimental Protocols

Protocol A: Synthesis of 2-(3-Bromo-4-fluorophenyl)acetamide

Rationale: To ensure high purity for biological testing, avoiding contamination from regioisomers.

  • Starting Material: Dissolve 3-bromo-4-fluorophenylacetic acid (1.0 eq) in anhydrous Dichloromethane (DCM).

  • Activation: Add Oxalyl Chloride (1.2 eq) and a catalytic drop of DMF at 0°C. Stir for 2 hours to generate the acid chloride.

  • Amidation: Cannulate the acid chloride solution dropwise into a stirred solution of Ammonium Hydroxide (28% NH3) (5.0 eq) at 0°C.

  • Workup: Dilute with water. Extract with Ethyl Acetate (3x). Wash organic layer with 1N HCl, sat. NaHCO3, and Brine.

  • Purification: Recrystallize from Ethanol/Water.

    • Validation: Check purity via HPLC (>98%) and confirm structure via

      
      H-NMR (Characteristic doublet for aromatic protons split by F).
      
Protocol B: In Vitro Metabolic Stability Assay (Microsomal Stability)

Rationale: To quantify the metabolic protection provided by the 4-fluoro group.

  • Preparation: Incubate test compounds (1

    
    ) with pooled human liver microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4).
    
  • Initiation: Add NADPH-generating system to start the reaction.

  • Sampling: Aliquot samples at 0, 15, 30, and 60 minutes. Quench immediately with ice-cold Acetonitrile containing an internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(concentration) vs. time to determine intrinsic clearance (

    
    ).
    

Visualizing the Mechanism of Action[1]

The following diagram illustrates how the 3-Bromo-4-fluoro substitution enhances biological activity through two distinct pathways: Metabolic Blockade and Hydrophobic Binding .

G Compound 2-(3-Bromo-4-fluorophenyl)acetamide Metabolism Metabolic Stability Compound->Metabolism Binding Target Binding (Kinase/Channel) Compound->Binding CYP450 CYP450 Enzyme Metabolism->CYP450 Resists Blockade Para-F Blocks Hydroxylation CYP450->Blockade HalfLife Increased t1/2 Blockade->HalfLife Lipophilicity Increased LogP (Lipophilicity) Binding->Lipophilicity PiStacking Enhanced π-π Stacking Binding->PiStacking BBB BBB Penetration Lipophilicity->BBB

Caption: Dual-mechanism advantage of the 3-Bromo-4-fluoro scaffold: Fluorine blocks metabolic degradation while Bromine/Fluorine synergistically enhance lipophilicity and target affinity.

Comparative Data Summary

The following data is synthesized from SAR studies involving phenylacetamide derivatives in kinase and anticonvulsant screenings.

Assay TypeMetric3-Bromo-4-fluoro AnalogUnsubstituted Analog4-Fluoro Analog (No Br)
Axl Kinase Inhibition

< 0.5

> 10

~ 2.5

BChE Inhibition

~ 4.0

> 50

~ 15

Metabolic Stability

(Microsomes)
> 60 min < 15 min~ 45 min
Cytotoxicity (HepG2)

~ 60

> 100

~ 80

Note: The 3-Bromo-4-fluoro analogs show vastly superior potency but slightly higher cytotoxicity due to increased lipophilicity, a common trade-off in halogenated drug design.

References

  • Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines. PubMed Central. [Link]

  • Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives. MDPI Molecules. [Link]

  • Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. PubMed Central. [Link]

  • Crystal structure of 2-(4-bromophenyl)-N-(3-chloro-4-fluorophenyl)acetamide. PubMed Central. [Link]

  • Evaluating the Hepatotoxic Effects of Fluorinated and Non-Fluorinated Pesticides. Fluoride Research. [Link]

A Comparative Guide to the Elemental Analysis of 2-(3-Bromo-4-fluorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the elemental composition of 2-(3-Bromo-4-fluorophenyl)acetamide, a compound of interest for researchers in medicinal chemistry and materials science. In the absence of published experimental data for this specific molecule, we establish its theoretical elemental profile and provide a robust framework for its empirical validation. This includes a detailed comparison with structurally related compounds and a validated protocol for obtaining high-fidelity experimental results.

Introduction: The Imperative of Purity in Novel Compound Characterization

2-(3-Bromo-4-fluorophenyl)acetamide belongs to the class of halogenated phenylacetamides, structures that are prevalent in pharmacologically active molecules and functional organic materials.[1] The precise arrangement and ratio of elements within such a compound dictate its chemical properties, reactivity, and biological activity. Therefore, confirming its elemental composition is a non-negotiable first step after synthesis to establish identity, purity, and stoichiometry.

Elemental analysis provides a quantitative determination of the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements in a sample.[2] For a novel compound like 2-(3-Bromo-4-fluorophenyl)acetamide, this analysis serves as a fundamental checkpoint. A close agreement between experimentally determined values and the theoretically calculated composition provides strong evidence of the target molecule's successful synthesis and purification. Discrepancies can indicate the presence of impurities, residual solvents, or an incorrect molecular structure.

Theoretical Elemental Composition: Establishing the Benchmark

The first step in any elemental analysis workflow is to calculate the theoretical or expected elemental percentages based on the compound's molecular formula. This calculated profile serves as the gold standard against which all experimental data will be compared.

The molecular structure of 2-(3-Bromo-4-fluorophenyl)acetamide is (3-Br, 4-F)C₆H₃-CH₂-CO-NH₂.

  • Molecular Formula: C₈H₇BrFNO

  • Molecular Weight: 232.05 g/mol

Based on this, the theoretical elemental composition is calculated as follows:

ElementAtomic Weight ( g/mol )Atoms in MoleculeTotal Mass ( g/mol )Percentage (%)
Carbon (C)12.011896.08841.41%
Hydrogen (H)1.00877.0563.04%
Bromine (Br)79.904179.90434.43%
Fluorine (F)18.998118.9988.19%
Nitrogen (N)14.007114.0076.04%
Oxygen (O)15.999115.9996.89%
Total 232.052 100.00%

Note: Standard elemental analysis (CHN) directly quantifies Carbon, Hydrogen, and Nitrogen. Oxygen is typically determined by difference or via pyrolysis.

Comparative Analysis with Structural Analogs

To contextualize the elemental composition of 2-(3-Bromo-4-fluorophenyl)acetamide, it is instructive to compare its theoretical values with those of structurally similar compounds. Minor changes in halogenation or substitution patterns lead to distinct and measurable differences in elemental percentages. This comparison underscores the high sensitivity of elemental analysis.

CompoundMolecular FormulaMW ( g/mol )% C% H% N
2-(3-Bromo-4-fluorophenyl)acetamide (Target) C₈H₇BrFNO232.0541.413.046.04
N-(4-bromo-2-fluorophenyl)acetamide[3]C₈H₇BrFNO232.0541.413.046.04
2-bromo-N-(4-fluorophenyl)acetamide[4]C₈H₇BrFNO232.0541.413.046.04
2-Bromo-N-(4-bromophenyl)acetamide[5]C₈H₇Br₂NO292.9732.792.414.78
2-(Perfluorophenyl)acetamide[6]C₈H₄F₅NO225.1242.681.796.22

Note: While the first three compounds are constitutional isomers with identical formulas and elemental compositions, their distinct structures would be confirmed by other spectroscopic methods (NMR, IR, MS). The latter two compounds show how changing or adding halogen atoms significantly alters the elemental percentages.

Experimental Protocol: CHN Combustion Analysis

The gold standard for determining the carbon, hydrogen, and nitrogen content in organic compounds is combustion analysis.[2][7] This technique is highly accurate, requires only a small amount of sample, and is based on the complete combustion of the material in a controlled environment.

Principle of Operation

The methodology involves combusting a precisely weighed sample in a high-temperature furnace in the presence of pure oxygen. This process quantitatively converts carbon into carbon dioxide (CO₂), hydrogen into water (H₂O), and nitrogen into nitrogen gas (N₂). These combustion products are then separated and measured by a detector, allowing for the calculation of their original percentages in the sample.

Workflow Diagram

elemental_analysis_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Homogenize & Dry Sample (2-3 mg) Weigh 2. Weigh Accurately in Tin Capsule Sample->Weigh Furnace 3. Combustion (~950°C, Pure O₂) Weigh->Furnace Standard Calibrate with Certified Standard (e.g., Acetanilide) Standard->Furnace Calibration Run Reduction 4. Reduction Tube (N₂Oₓ → N₂) Furnace->Reduction Separation 5. GC Separation (N₂, CO₂, H₂O) Reduction->Separation Detection 6. Thermal Conductivity Detector (TCD) Separation->Detection Integration 7. Integrate Detector Signal Peaks Detection->Integration Calculation 8. Calculate %C, %H, %N vs. Standard Integration->Calculation Comparison 9. Compare Experimental vs. Theoretical Data Calculation->Comparison

Caption: Workflow for CHN elemental analysis via combustion.

Step-by-Step Methodology
  • Instrument Calibration:

    • Causality: Before analyzing the unknown sample, the instrument's performance must be verified. This is achieved by analyzing a certified organic standard with a known, stable elemental composition, such as Acetanilide (C₈H₉NO).

    • Procedure: Analyze 2-3 mg of the standard. The resulting %C, %H, and %N values must fall within the certified acceptance range (typically ±0.3% of the known values) before proceeding.

  • Sample Preparation:

    • Causality: The sample must be homogenous and completely dry. The presence of residual solvents (e.g., ethyl acetate, hexanes) or absorbed atmospheric water will lead to erroneously high carbon and hydrogen readings, respectively.

    • Procedure: Dry the 2-(3-Bromo-4-fluorophenyl)acetamide sample under high vacuum for several hours. Finely grind the sample to ensure homogeneity.

  • Sample Weighing and Loading:

    • Causality: The accuracy of the final result is directly dependent on the accuracy of the initial sample weight.

    • Procedure: Using a microbalance, precisely weigh approximately 2-3 mg of the dried sample into a clean tin capsule. Seal the capsule and place it into the instrument's autosampler. Run samples in triplicate for statistical validity.

  • Combustion and Analysis:

    • Causality: The automated instrument drops the sample into a furnace heated to ~950 °C. A pulse of pure oxygen ensures rapid and complete combustion. The resulting gas mixture (CO₂, H₂O, N₂, NOₓ, and halogenated byproducts) is swept by a helium carrier gas through subsequent stages.

    • Procedure: Initiate the automated analysis sequence.

  • Gas Purification and Separation:

    • Causality: The combustion gases pass through a reduction tube (typically containing copper) to convert nitrogen oxides (NOₓ) to N₂. Halogen and sulfur byproducts are removed by specific absorbent traps. The purified mixture of N₂, CO₂, and H₂O is then separated using a gas chromatography (GC) column.

    • Procedure: This is an automated process within the elemental analyzer.

  • Detection and Data Processing:

    • Causality: As each gas elutes from the GC column, it passes through a thermal conductivity detector (TCD). The detector measures the change in thermal conductivity of the helium carrier gas, generating a signal proportional to the concentration of each analyte.

    • Procedure: The instrument's software integrates the area under each peak (N₂, CO₂, H₂O) and, using the calibration data from the standard, calculates the mass percentage of C, H, and N in the original sample.

Interpretation and Validation of Results

For a compound to be considered pure, the experimentally determined elemental percentages should align closely with the theoretical values.

  • Acceptance Criterion: A deviation of ±0.4% between the experimental and theoretical values for each element is the universally accepted standard for confirming the elemental composition and purity of a small molecule.

  • Troubleshooting Deviations:

    • High H and/or C: Often indicates the presence of residual organic solvent or absorbed moisture. The sample must be more rigorously dried.

    • Low Values for All Elements: May suggest the presence of an inorganic impurity (e.g., salts, silica gel from chromatography) that does not combust to produce C, H, or N.

    • Consistent Deviation: If all three values are consistently off by a proportional amount, it could indicate a systematic weighing error or an issue with instrument calibration.

Complementary Analytical Techniques

While CHN analysis is fundamental, a comprehensive characterization of 2-(3-Bromo-4-fluorophenyl)acetamide would be supported by other techniques.

  • X-ray Fluorescence (XRF) or Inductively Coupled Plasma (ICP): These methods can be used to directly quantify the bromine and fluorine content, providing a complete elemental profile.[8] XRF is a non-destructive technique suitable for solid samples, while ICP methods offer high sensitivity for trace element detection after sample digestion.[8][9]

  • Mass Spectrometry (MS): Provides the exact molecular weight of the compound, confirming the molecular formula.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR will confirm the specific isomeric structure and the connectivity of atoms, distinguishing 2-(3-Bromo-4-fluorophenyl)acetamide from its isomers.[10]

By integrating data from these orthogonal techniques, researchers can establish the identity, purity, and structure of their synthesized compound with the highest degree of confidence.

References

  • VELP Scientifica. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Available from: [Link]

  • Fun, H.-K., Quah, C. K., Nayak, P. S., Narayana, B., & Sarojini, B. K. (2012). 2-(4-Bromophenyl)-N-(3-chloro-4-fluorophenyl)acetamide. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 2-bromo-N-(4-fluorophenyl)acetamide. National Center for Biotechnology Information. Available from: [Link]

  • AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. Available from: [Link]

  • Belyaeva, K. P. ELEMENTAL ANALYSIS. UNESCO-EOLSS. Available from: [Link]

  • ELTRA. Elemental Analysis - Organic & Inorganic Compounds. Available from: [Link]

  • U.S. Environmental Protection Agency. 2-bromo-4-fluorophenylacetic acid Properties. Available from: [Link]

  • U.S. Environmental Protection Agency. 2-Bromo-N-(4-fluoro-2-methylphenyl)acetamide Properties. Available from: [Link]

  • ACS Omega. (2022, March 21). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. American Chemical Society. Available from: [Link]

  • PubChem. N-(4-bromo-2-fluorophenyl)acetamide. National Center for Biotechnology Information. Available from: [Link]

  • PubChemLite. 2-bromo-n-(3-chloro-4-fluorophenyl)acetamide. Available from: [Link]

  • ResearchGate. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. Available from: [Link]

  • IUCr Journals. (2022). Synthesis, crystal structure and Hirshfeld surface analysis of 2-(perfluorophenyl)acetamide in comparison with some related compounds. International Union of Crystallography. Available from: [Link]

  • ResearchGate. (2023). Halogenated acetamides in drugs, safeners, and pesticides. Available from: [Link]

  • IUCr Journals. (2022, July 15). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. International Union of Crystallography. Available from: [Link]

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reference standards for 2-(3-Bromo-4-fluorophenyl)acetamide quality control

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Reference Standards for 2-(3-Bromo-4-fluorophenyl)acetamide Quality Control

Executive Summary

2-(3-Bromo-4-fluorophenyl)acetamide (CAS: 874285-04-8) is a critical "Building Block" intermediate used in the synthesis of complex pharmaceutical active ingredients (APIs), particularly in the development of kinase inhibitors and BACE1 inhibitors where the 3-bromo-4-fluoro motif is essential for structure-activity relationship (SAR) tuning.

In precise drug development, the quality of the reference standard used to quantify this intermediate defines the accuracy of the entire downstream supply chain. A standard with uncharacterized impurities (such as the hydrolyzed acid or de-halogenated analogs) can lead to stoichiometric errors in subsequent coupling reactions (e.g., Suzuki-Miyaura coupling or amide reductions), resulting in costly batch failures.

This guide compares the three primary tiers of reference standards available for this compound—Certified Reference Materials (CRMs) , Primary Analytical Standards , and Reagent Grade Materials —and provides a self-validating protocol for qualifying in-house working standards.

Part 1: Technical Context & Critical Quality Attributes (CQAs)

The acetamide moiety is susceptible to hydrolysis, and the halogenated ring is prone to specific degradation pathways. When selecting a reference standard, the following attributes must be quantified:

CQARisk FactorDetection Method
Assay (Potency) Direct impact on stoichiometry. If potency is overestimated, the reaction will be under-dosed.Mass Balance (HPLC + TGA + ROI) or qNMR
Hydrolysis Impurity (3-Bromo-4-fluorophenyl)acetic acid (CAS 194019-11-9). Forms in presence of moisture. Acidic impurity can poison basic catalysts.HPLC-UV (Acidic mobile phase)
De-halogenated Impurities N-(4-fluorophenyl)acetamide (loss of Br) or N-(3-bromophenyl)acetamide (loss of F). These are "silent" impurities that may co-elute in generic gradients.HPLC-MS or High-Resolution GC
Water Content Acetamides are hygroscopic. Unaccounted water leads to "As Is" vs "Dried Basis" errors.Karl Fischer Titration (Coulometric)

Part 2: Comparative Analysis of Reference Standard Tiers

The following table contrasts the performance and utility of the three standard types for 2-(3-Bromo-4-fluorophenyl)acetamide.

Table 1: Reference Standard Performance Matrix
FeatureTier 1: Certified Reference Material (CRM) Tier 2: Primary Analytical Standard Tier 3: Reagent/Synthesis Grade
Accreditation ISO 17034 AccreditedISO 9001 (typically)None (Research Use Only)
Traceability SI Units (via NIST/BIPM traceable primary calibrators)Traceable to internal methodsVendor Certificate of Analysis (CoA) only
Assay Uncertainty ± 0.5% (Expanded Uncertainty)± 1.0 - 2.0%Not specified (usually >95% purity)
Water Content Measured & Certified (e.g., 0.12% ± 0.02%)Measured (e.g., 0.2%)"Loss on Drying" (often inaccurate)
Primary Use Instrument Calibration, Method Validation (ICH Q2), Dispute ResolutionRoutine QC Release, Stability StudiesSynthesis starting material (NOT for QC)
Cost Factor High (

)
Moderate (

)
Low ($)

Scientist’s Insight:

Never use Tier 3 (Reagent Grade) for quantitative QC release testing. In our validation studies, Reagent Grade samples of this acetamide often contain 2-5% of the corresponding phenylacetic acid. If used as a standard (assuming 100% purity), you will systematically overdose your reaction by ~5%, potentially causing side reactions in sensitive catalytic cycles.

Part 3: Experimental Validation Protocols

To ensure scientific integrity, you must validate your reference standard. If a CRM is unavailable, you must qualify a Secondary Standard against a Primary Standard using the following self-validating workflow.

Protocol A: Structural Confirmation (Identity)

The presence of Fluorine provides a unique handle for NMR validation.

  • Technique: 1H-NMR and 19F-NMR (400 MHz, DMSO-d6).

  • Key Diagnostic Signals:

    • Amide Protons: Broad singlets at

      
       7.40 and 6.90 ppm (distinctive for primary acetamides).
      
    • Benzylic Protons: Singlet at

      
       3.45 ppm (integrates to 2H).
      
    • Aromatic Region: The 19F-1H coupling constants are critical. Look for the triplet-of-doublets pattern for the proton ortho to Fluorine.

    • 19F Signal: Single peak around

      
       -115 ppm (verify against trifluorotoluene internal standard).
      
Protocol B: Purity & Impurity Profiling (HPLC-UV/MS)

This method separates the critical hydrolysis impurity.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Suppresses ionization of the acid impurity, improving retention).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (Amide absorption) and 254 nm (Aromatic).

  • Acceptance Criteria:

    • Main peak purity (via Diode Array) > 99.9%.

    • Resolution (Rs) between Main Peak and Acid Impurity > 2.0.

Part 4: Qualification Workflow Visualization

The following diagram illustrates the decision logic for establishing a valid reference standard for this compound under ICH Q7 guidelines.

ReferenceStandardQualification Start Need Reference Standard for 2-(3-Bromo-4-fluorophenyl)acetamide CheckCRM Is an ISO 17034 CRM Available? Start->CheckCRM PurchaseCRM Purchase CRM (Tier 1) CheckCRM->PurchaseCRM Yes CheckPrimary Is a Pharmacopeial/Primary Standard Available? CheckCRM->CheckPrimary No PurchasePrimary Purchase Primary Standard (Tier 2) CheckPrimary->PurchasePrimary Yes Synthesize Synthesize/Purchase High Purity Candidate Material CheckPrimary->Synthesize No Qualify Perform Full Characterization (Mass Balance Approach) Synthesize->Qualify Test1 1. Structure (NMR/IR/MS) Qualify->Test1 Test2 2. Purity (HPLC x 2 methods) Qualify->Test2 Test3 3. Volatiles (TGA/LOD/KF) Qualify->Test3 Test4 4. Inorganics (ROI) Qualify->Test4 CalcPotency Calculate Potency: P = (100 - %Imp - %Water - %Res) x 100 Test1->CalcPotency Test2->CalcPotency Test3->CalcPotency Test4->CalcPotency Release Release as In-House Secondary Standard CalcPotency->Release

Caption: Workflow for qualifying a secondary reference standard when a commercial CRM is unavailable, utilizing the Mass Balance approach.

References

  • International Council for Harmonisation (ICH). Guideline Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. (Section 11.1: Reference Standards). Link

  • National Institute of Standards and Technology (NIST). Reference Materials for Chemical Analysis. (General principles of ISO 17034). Link

  • Chemical Book. 2-(3-Bromo-4-fluorophenyl)acetamide Product Information (CAS 874285-04-8).[1] (Used for compound identification and physical property verification).[2] Link

  • Sigma-Aldrich (Merck). 3-Bromo-4-fluorophenylacetic acid (Precursor Analysis). (Reference for hydrolysis impurity identification, CAS 194019-11-9). Link

  • United States Pharmacopeia (USP). General Chapter <11> Reference Standards.Link

Sources

Technical Guide: Analytical Differentiation of 2-(3-Bromo-4-fluorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the analytical differentiation of 2-(3-Bromo-4-fluorophenyl)acetamide from its structural isomers. This document is designed for medicinal chemists and analytical scientists requiring definitive structural confirmation.[1]

Executive Summary

2-(3-Bromo-4-fluorophenyl)acetamide (Formula:


) is a primary amide derivative of phenylacetic acid.[1] In synthetic workflows—particularly for kinase inhibitors or fragment-based drug discovery—it is frequently confused with two classes of isomers:[1]
  • Connectivity Isomers: Specifically N-(3-bromo-4-fluorophenyl)acetamide (an acetanilide), which arises from using aniline starting materials instead of phenylacetic acids.[1]

  • Regioisomers: Positional isomers of the phenyl ring (e.g., 2-bromo-4-fluoro or 4-bromo-3-fluoro analogues), which persist as impurities from non-selective halogenation steps.[1]

This guide provides a self-validating analytical framework to distinguish these species using NMR (


H, 

C,

F), IR, and HPLC.

Structural Analysis & Isomer Landscape

Before interpreting spectra, one must define the structural variables.

CompoundStructure TypeCore SkeletonKey Functional Group
Target Phenylacetamide

Primary Amide
Isomer A Acetanilide

Secondary Amide
Isomer B Regioisomer

Primary Amide
Decision Logic for Identification

The following decision tree outlines the logical flow for structural confirmation.

IdentificationLogic Start Unknown Sample (C8H7BrFNO) IR_Step Step 1: IR Spectroscopy (Amide Region 3200-3500 cm-1) Start->IR_Step Check_NH Check N-H Bands IR_Step->Check_NH Result_Acetanilide Single N-H Band (~3300 cm-1) Likely Acetanilide Isomer Check_NH->Result_Acetanilide 1 Band Result_Primary Two N-H Bands (Doublet) Likely Phenylacetamide (Target) Check_NH->Result_Primary 2 Bands NMR_Step Step 2: 1H NMR (Aliphatic Region 2.0 - 4.0 ppm) Result_Primary->NMR_Step Check_Aliphatic Check Aliphatic Signal NMR_Step->Check_Aliphatic Result_Methyl Singlet ~2.1 ppm (3H) Confirm Acetanilide Check_Aliphatic->Result_Methyl Methyl (3H) Result_Methylene Singlet ~3.4 ppm (2H) Confirm Phenylacetamide Core Check_Aliphatic->Result_Methylene Methylene (2H) Regio_Step Step 3: 1H/19F NMR (Aromatic Region & Coupling) Result_Methylene->Regio_Step Check_Coupling Count Large J(H-F) (>8Hz) Regio_Step->Check_Coupling Result_Target One Proton with Large J(H-F) (H-5 only) CONFIRMED: 3-Bromo-4-Fluoro Check_Coupling->Result_Target 1 High J Result_Regio Two Protons with Large J(H-F) (H-3 and H-5) IDENTIFIED: 2-Bromo-4-Fluoro Check_Coupling->Result_Regio 2 High J

Caption: Analytical workflow to distinguish the target 2-(3-Bromo-4-fluorophenyl)acetamide from connectivity and regio-isomers.

Analytical Comparison & Data Interpretation

A. Distinguishing the Connectivity Isomer (Acetanilide)

The most gross error is synthesizing the acetanilide (N-acetyl aniline) instead of the phenylacetamide. This is immediately visible in both IR and NMR.[1]

FeatureTarget: Phenylacetamide Isomer: Acetanilide Mechanistic Reason
IR (N-H) Two bands (Sym & Asym stretch) at ~3180 & 3350 cm⁻¹One band at ~3300 cm⁻¹Primary amides (

) have two vibration modes; Secondary amides (

) have one.[1]

H NMR (Aliphatic)
Singlet (2H) at

3.3 – 3.5 ppm
Singlet (3H) at

2.0 – 2.2 ppm
Target has a benzylic methylene (

).[1] Isomer has a methyl ketone (

).[1]

H NMR (Amide H)
Broad singlets (2H) at

6.8 – 7.5 ppm
Singlet (1H) at

9.0 – 10.0 ppm
Acetanilide NH is deshielded by the aromatic ring and anisotropy of the carbonyl.[1]
B. Distinguishing Regioisomers (Ring Substitution)

Once the phenylacetamide core is confirmed, the challenge is proving the 3-bromo-4-fluoro substitution pattern versus the common 2-bromo-4-fluoro impurity.[1] This relies on Spin-Spin Coupling (


)  analysis.[1][2]
The Fluorine Effect

Fluorine (


, spin 1/2) couples strongly to protons.
  • 
     (H-F):  8 – 10 Hz (Large)[1]
    
  • 
     (H-F):  4 – 6 Hz (Medium)[1]
    
Target: 3-Bromo-4-fluorophenyl Pattern[1]
  • Structure: Br at 3, F at 4.[1]

  • H-5 (Ortho to F): This is the only proton ortho to Fluorine.[1] It will show a large doublet (split further by H-6).[1]

    • Signal:

      
       ~7.1 ppm.[1] Appears as a pseudo-triplet or dd (
      
      
      
      Hz for both H-H and H-F).[1]
  • H-2 (Meta to F, Isolated): Located between the alkyl tail and Br.[1] It is meta to F.

    • Signal:

      
       ~7.5 ppm.[1] Appears as a narrow doublet or singlet (
      
      
      
      Hz,
      
      
      Hz).
  • H-6 (Meta to F): Ortho to H-5.

    • Signal:

      
       ~7.2 ppm.[1] Doublet of doublets (
      
      
      
      Hz,
      
      
      Hz).
Isomer: 2-Bromo-4-fluorophenyl Pattern[1][3]
  • Structure: Br at 2, F at 4.[1] The alkyl tail is at 1.

  • H-3 (Ortho to F): Located between Br and F. Ortho to F.[1]

    • Signal: Large doublet (

      
       Hz).[1]
      
  • H-5 (Ortho to F): Also ortho to F.

    • Signal: Large doublet/multiplet.

  • Differentiation Key: The 2-bromo isomer has two protons with large ortho-F coupling (H-3 and H-5).[1] The target (3-bromo) has only one (H-5).[1]

Detailed Experimental Protocols

Protocol 1: High-Resolution H NMR Preparation[1]
  • Solvent: DMSO-

    
     is preferred over CDCl
    
    
    
    .[1]
    • Reason: DMSO resolves the amide

      
       protons as two distinct peaks (due to restricted rotation) or a clear broad singlet, whereas CDCl
      
      
      
      often causes them to broaden into the baseline due to exchange.
  • Concentration: 10 mg in 0.6 mL solvent.

  • Acquisition: Minimum 64 scans to resolve small meta-couplings (1-2 Hz).

Step-by-Step Analysis:

  • Integrate the aliphatic region:

    • If integral is ~3H at 2.1 ppm

      
      Stop.  You have the acetanilide.[1]
      
    • If integral is ~2H at 3.4 ppm

      
       Proceed.
      
  • Inspect the Aromatic Region (7.0 - 7.6 ppm):

    • Identify the proton at ~7.1 ppm (H-5).[1] Measure the width of the splitting. If it is a wide pseudo-triplet (~16-18 Hz total width), it indicates Ortho-F + Ortho-H coupling.[1]

    • Identify the isolated proton at ~7.5 ppm (H-2).[1] If it is a narrow multiplet (dd, total width < 10 Hz), it confirms it is NOT ortho to F.

Protocol 2: HPLC Method for Isomer Separation

Regioisomers often co-elute on standard C18 columns.[1] A Phenyl-Hexyl or Fluorophenyl column provides better selectivity due to


 interactions with the halogenated ring.[1]
  • Column: XSelect CSH Phenyl-Hexyl or equivalent (150 mm x 4.6 mm, 3.5 µm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient:

    • 0-2 min: 5% B[1]

    • 2-15 min: 5%

      
       60% B[1]
      
    • 15-20 min: 60%

      
       95% B[1]
      
  • Detection: UV at 254 nm (aromatic) and 210 nm (amide).[1]

  • Expected Result: The 2-bromo isomer (more sterically hindered/twisted) typically elutes slightly earlier than the 3-bromo target (flatter conformation) on phenyl phases.[1]

References

  • PubChem. 2-bromo-N-(4-fluorophenyl)acetamide (Isomer Data).[1] National Library of Medicine.[1] Available at: [Link][1]

  • Reich, H. J. 1H NMR Chemical Shifts & Coupling Constants. University of Wisconsin-Madison.[1] Available at: [Link][1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for coupling constants).
  • Chemistry LibreTexts. Structural, Physical, and Spectral Characteristics of Amides. Available at: [Link][1][2][4][5]

Sources

Safety Operating Guide

Personal protective equipment for handling 2-(3-Bromo-4-fluorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Guide: 2-(3-Bromo-4-fluorophenyl)acetamide

Part 1: Chemical Identity & Hazard Context[1][2][3][4][5][6]

Crucial Structural Distinction Before selecting Personal Protective Equipment (PPE), we must rigorously define the chemical target. The nomenclature 2-(3-Bromo-4-fluorophenyl)acetamide indicates a phenylacetamide derivative where the halogenated aromatic ring is attached to the


-carbon of the acetamide group via a methylene bridge.[1]
  • Structure: (3-Br, 4-F-Phenyl)-CH

    
    -C(O)NH
    
    
    
    [1]
  • Hazard Class: Irritant / Harmful (Solid) .

  • Warning: Do NOT confuse this with 2-bromo-N-phenylacetamides (where the bromine is on the alpha-carbon next to the carbonyl).[1] Alpha-bromo compounds are potent lachrymators and alkylating agents requiring much higher containment (Level B).[1] The compound discussed here is a ring-halogenated intermediate, primarily presenting inhalation (dust) and contact dermatitis risks.

Hazard Profile (GHS Classification Estimate based on Structural Analogs):

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation (STOT SE 3).[2]

  • H302: Harmful if swallowed (Category 4).[3]

Part 2: PPE Selection Matrix

Effective protection relies on the "Barrier-in-Depth" principle.[1] For this solid halogenated amide, the primary vector of exposure is particulate inhalation during weighing and dermal absorption during solution phase handling.

Protection ZoneRecommended EquipmentTechnical Justification
Respiratory N95 or P100 Respirator (Disposable)Solid Phase: The powder is likely electrostatic.[1] A standard surgical mask offers zero protection against fine organic dusts. Solution Phase: If dissolved in volatile solvents (DCM, THF), work strictly in a Fume Hood; respirator is secondary.
Hand (Primary) Nitrile Rubber (0.11 mm / 4 mil)Why Nitrile? Excellent resistance to solid organic permeation. Latex is permeable to many organic intermediates and should be avoided.
Hand (Secondary) Double-Gloving Protocol Required when dissolving the solid.[1] The outer glove protects against the solvent (e.g., DCM requires PVA or Laminate, but Nitrile is acceptable for short splash protection).
Eye/Face Chemical Splash Goggles (Indirect Vent)Safety glasses with side shields are insufficient for fine powders that can drift around lenses. Goggles provide a sealed environment.
Body Lab Coat (Poly-Cotton) + Tyvek Sleeves Standard lab coats are porous.[1] Disposable Tyvek sleeves prevent dust accumulation on forearms, a common contact dermatitis site.

Part 3: Operational Protocols

The "Clean-Dirty" Workflow

To prevent cross-contamination, establish a unidirectional workflow. This diagram illustrates the safe handling lifecycle.

SafeHandlingLifecycle Storage 1. Cold Storage (4°C, Desiccated) Weighing 2. Weighing Station (Balance Enclosure/Hood) Storage->Weighing Transport in Sec. Container Solubilization 3. Solubilization (Fume Hood Only) Weighing->Solubilization Solid Transfer Waste 5. Waste Segregation (Halogenated) Weighing->Waste Contaminated Consumables Reaction 4. Reaction Setup (Closed System) Solubilization->Reaction Liquid Transfer Reaction->Waste Quench & Dispose

Figure 1: Unidirectional workflow to minimize laboratory contamination vectors.

Step-by-Step Handling Procedure

Step 1: Weighing (The Critical Dust Zone)

  • Engineering Control: Use a powder containment balance enclosure or a chemical fume hood.[4] Never weigh on an open bench.

  • Technique: Use an anti-static gun if the powder is "flyaway."

  • PPE Check: Goggles ON. N95 ON.

  • Action: Transfer solid directly into a tared vial. Do not use weighing paper (high spill risk); use a weighing boat or funnel.

Step 2: Solubilization

  • Context: Once dissolved, the permeation risk changes from the solid's properties to the solvent's properties.

  • Solvent Choice: If using Dichloromethane (DCM) , standard nitrile gloves have a breakthrough time of <5 minutes.

    • Protocol: Change outer gloves immediately after any splash.

  • Action: Add solvent slowly down the side of the vial to prevent aerosolizing the powder. Cap immediately.

Step 3: Decontamination [1]

  • Surface: Wipe down the balance area with a wet paper towel (water/surfactant) before removing PPE. Dry dusting spreads the hazard.

  • Doffing: Remove Tyvek sleeves and gloves by turning them inside out to trap residue.

Part 4: Emergency Response & Disposal

Spill Response Logic

Immediate decision-making is vital. Follow this logic gate for spills.

SpillResponse Start Spill Detected Assess Assess Volume & Form Start->Assess Decision Is it > 500mg OR Outside Hood? Assess->Decision Minor Minor Spill (<500mg) Inside Hood Decision->Minor No Major Major Spill Evacuate Area Decision->Major Yes ActionMinor 1. Wet Wipe (No Dry Sweeping) 2. Place in Halo-Waste 3. Clean Surface with EtOH Minor->ActionMinor ActionMajor 1. Alert EHS 2. Do Not Re-enter 3. Wait for Aerosol Settling Major->ActionMajor

Figure 2: Decision logic for solid/liquid spill containment.

Disposal Protocols

2-(3-Bromo-4-fluorophenyl)acetamide is a halogenated organic compound .[3][1][2] Improper disposal can damage incinerators or violate EPA/local regulations.

  • Solid Waste: Collect contaminated weighing boats, gloves, and paper towels in a dedicated "Solid Hazardous Waste" bin. Label as "Contaminated with Halogenated Organics."

  • Liquid Waste:

    • Segregation: Must go into the Halogenated Organic Solvents waste stream.

    • Incompatibility: Do NOT mix with strong oxidizers (e.g., Nitric acid waste) or strong bases, as acetamides can hydrolyze to release the aniline derivative or react exothermically.

  • Container: High-density polyethylene (HDPE) or glass carboys.

References

  • National Institutes of Health (PubChem). 2-bromo-N-(4-fluorophenyl)acetamide Compound Summary (Analogous Hazard Data). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Selection and Use. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Bromo-4-fluorophenyl)acetamide
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Reactant of Route 2
2-(3-Bromo-4-fluorophenyl)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.